Cfg-920
Description
CYP17/CYP11B2 Inhibitor LAE001 is an orally bioavailable, non-steroidal, potent, reversible, dual inhibitor of cytochrome P450 17 (CYP17 or CYP17A1) and CYP11B2, with potential antiandrogen and antineoplastic activities. Upon oral administration, LAE001 inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. LAE001 also inhibits the enzymatic activity of CYP11B2, thereby inhibiting aldosterone production. This may reduce the elevated aldosterone levels resulting from CYP17 inhibition and androgen deprivation, leading to a reduction in mineralocorticoid side effects including cardiovascular complications. The cytochrome P450 enzyme CYP17A1, localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces steroidal hormones. The cytochrome P450 enzyme CYP11B2, aldosterone synthase, is an enzyme that plays a key role in aldosterone biosynthesis.
CFG-920 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Structure
3D Structure
Properties
CAS No. |
1260006-20-9 |
|---|---|
Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
1-(2-chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)imidazolidin-2-one |
InChI |
InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
ZVIFCOOHWGNPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CFG-920; CFG920; CFG 920. |
Origin of Product |
United States |
Foundational & Exploratory
Cfg-920 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Debio 1143 (Xevinapant): A Novel IAP Antagonist
Abstract
The development of targeted therapies that overcome resistance to conventional cancer treatments is a cornerstone of modern oncology. One such area of intense investigation is the targeting of the Inhibitor of Apoptosis (IAP) proteins, which are frequently overexpressed in tumors, contributing to therapeutic resistance and poor prognosis[1]. Debio 1143 (also known as xevinapant or AT-406) is a potent, orally available, small-molecule antagonist of IAP proteins. It functions as a Second Mitochondrial Activator of Caspases (SMAC) mimetic, a class of drugs designed to mimic the endogenous IAP antagonist, SMAC/DIABLO[2][3]. This guide provides a comprehensive overview of the molecular mechanism of action of Debio 1143, detailing its engagement with IAP proteins and the subsequent downstream signaling events that lead to enhanced tumor cell death and sensitization to chemo-radiotherapy. We will explore its dual role in promoting apoptosis and fostering anti-tumor immunity, supported by key preclinical and clinical findings. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this first-in-class agent.
Introduction: The Rationale for Targeting IAP Proteins in Oncology
The ability of cancer cells to evade programmed cell death, or apoptosis, is a hallmark of cancer. The Inhibitor of Apoptosis (IAP) protein family are key regulators of this process[1]. Several members of this family, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are frequently overexpressed in various malignancies[1]. This overexpression is often correlated with tumor progression, resistance to therapy, and poor clinical outcomes[1].
IAPs exert their anti-apoptotic functions through several mechanisms:
-
Direct Caspase Inhibition: XIAP is a potent direct inhibitor of caspases, the key executioner enzymes of apoptosis. It directly binds to and inhibits caspase-3, -7, and -9[4][5].
-
Regulation of Pro-Survival Signaling: cIAP1 and cIAP2 possess E3 ubiquitin ligase activity and are critical regulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which promotes the transcription of pro-survival genes[4][6].
The endogenous protein SMAC/DIABLO antagonizes IAPs, promoting apoptosis[7]. This has led to the development of SMAC mimetics, such as Debio 1143, which mimic the action of SMAC/DIABLO to restore apoptotic competency in cancer cells[2][3][8]. Debio 1143 is a monovalent SMAC mimetic that has demonstrated significant promise in clinical trials, particularly in combination with chemo-radiotherapy for the treatment of head and neck squamous cell carcinoma (HNSCC)[9][10][11].
Core Mechanism of Action: Mimicking Endogenous IAP Antagonism
Debio 1143 functions as a SMAC mimetic by binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, the same domains that are recognized by the endogenous antagonist SMAC/DIABLO[7]. This interaction is central to all of Debio 1143's downstream effects.
Targeting cIAP1 and cIAP2: Inducing Autoubiquitination and Degradation
The primary mechanism of action of monovalent SMAC mimetics like Debio 1143 is the induction of autoubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2[6][7][12]. By binding to the BIR domains of cIAP1 and cIAP2, Debio 1143 induces a conformational change that activates their E3 ubiquitin ligase activity, leading to self-ubiquitination and rapid degradation by the proteasome[12].
The degradation of cIAP1 and cIAP2 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: In the absence of cIAP1 and cIAP2, NF-κB-inducing kinase (NIK) stabilizes, leading to the activation of the non-canonical NF-κB pathway. This can, in some cellular contexts, contribute to apoptosis[5][7].
-
Promotion of Apoptosis: The loss of cIAP1 and cIAP2 removes a critical block on apoptosis signaling, particularly in the context of death receptor activation, such as the tumor necrosis factor receptor 1 (TNFR1)[3].
Antagonism of XIAP: Releasing the Brakes on Caspases
While monovalent SMAC mimetics are generally less potent inhibitors of XIAP compared to cIAP1/2, Debio 1143 still antagonizes XIAP[13]. By binding to the BIR domains of XIAP, Debio 1143 disrupts the interaction between XIAP and caspases, thereby liberating active caspases to execute the apoptotic program[5][13].
The following diagram illustrates the core mechanism of Debio 1143 at the molecular level:
Caption: Core mechanism of Debio 1143 binding to IAP proteins.
Downstream Cellular Consequences of IAP Antagonism
The inhibition of IAP proteins by Debio 1143 triggers a cascade of events that ultimately lead to tumor cell death and enhanced sensitivity to other cancer therapies.
Sensitization to Apoptosis
A key consequence of IAP antagonism by Debio 1143 is the sensitization of tumor cells to apoptotic stimuli. Many cancer therapies, including chemotherapy and radiation, induce cellular stress that would normally trigger apoptosis. However, the overexpression of IAPs can block this process. Debio 1143 removes this block, allowing these therapies to effectively induce apoptosis[9][14].
This sensitization is particularly important in the context of TNF-α signaling. The degradation of cIAP1/2 by Debio 1143 leads to the formation of a pro-apoptotic complex (Complex II) upon TNFR1 activation, leading to caspase-8 activation and subsequent apoptosis[3][12][15].
Induction of Necroptosis
In situations where apoptosis is blocked (e.g., due to caspase inhibition), Debio 1143 can promote an alternative form of programmed cell death called necroptosis[2][12]. This process is dependent on the kinases RIPK1 and RIPK3 and provides an alternative route to eliminate tumor cells that are resistant to apoptosis.
The following diagram illustrates the signaling pathways leading to apoptosis and necroptosis following IAP inhibition by Debio 1143 in the context of TNF-α signaling:
Caption: IAP inhibition by Debio 1143 promotes apoptosis and necroptosis.
Fostering Anti-Tumor Immunity
Beyond its direct effects on tumor cell death, Debio 1143 has been shown to possess immunomodulatory properties[9][14]. By promoting tumor cell death, Debio 1143 can lead to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. Furthermore, preclinical studies have suggested that Debio 1143 can directly enhance the activation of T lymphocytes, further contributing to its anti-cancer efficacy[14]. This makes Debio 1143 a promising candidate for combination with immune checkpoint inhibitors[10][14].
Preclinical and Clinical Evidence
The mechanism of action of Debio 1143 has been validated in numerous preclinical and clinical studies.
Preclinical Studies
In vitro studies have demonstrated that Debio 1143 induces the degradation of cIAP1 and sensitizes various cancer cell lines to apoptosis induced by chemotherapy and radiation[13]. In vivo, Debio 1143 in combination with radiotherapy has been shown to significantly inhibit tumor growth in xenograft models.
Clinical Trials
Debio 1143 has been evaluated in several clinical trials, most notably in patients with locally advanced squamous cell carcinoma of the head and neck (LA-SCCHN). A Phase II study (NCT02022098) demonstrated that the addition of Debio 1143 to standard-of-care cisplatin-based chemoradiotherapy (CRT) resulted in a significant improvement in locoregional control and progression-free survival[9][10][11][16].
| Outcome Measure | Debio 1143 + CRT | Placebo + CRT | p-value |
| 18-Month Locoregional Control Rate | 54% | 33% | 0.026 |
| 3-Year Progression-Free Survival | 66% | 38% | 0.007 |
| 5-Year Overall Survival | 53% | 28% | 0.0015 |
| Table 1: Key Efficacy Results from the Phase II Trial of Debio 1143 in LA-SCCHN.[11][17] |
These compelling results led to the FDA granting Breakthrough Therapy Designation for Debio 1143 in this indication[9].
Experimental Protocols for Characterizing Debio 1143's Mechanism of Action
The following protocols are standard methodologies used to investigate the mechanism of action of SMAC mimetics like Debio 1143.
Western Blot for cIAP1 Degradation
This assay is used to confirm the on-target effect of Debio 1143.
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of Debio 1143 for different time points (e.g., 0, 1, 2, 4, 8 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay measures caspase-3 and -7 activity, which are key markers of apoptosis.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with Debio 1143, a chemotherapeutic agent, or a combination of both. Include untreated and vehicle-treated controls.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
The following diagram illustrates the experimental workflow for assessing the chemo-sensitizing effect of Debio 1143:
Caption: Workflow for assessing apoptosis induction by Debio 1143.
Conclusion and Future Directions
Debio 1143 represents a significant advancement in the development of targeted cancer therapies. Its mechanism of action as a SMAC mimetic, leading to the degradation of cIAP1/2 and the inhibition of XIAP, effectively restores the apoptotic potential of cancer cells. This makes it a powerful sensitizer to conventional chemo-radiotherapy, as demonstrated by the impressive clinical trial results in HNSCC. The immunomodulatory properties of Debio 1143 further enhance its therapeutic potential and provide a strong rationale for its investigation in combination with immunotherapies. Future research will likely focus on expanding the application of Debio 1143 to other tumor types and exploring novel combination strategies to further improve patient outcomes.
References
-
Title: Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC Source: PubMed Central URL: [Link]
-
Title: An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment Source: MDPI URL: [Link]
-
Title: Promises and Challenges of Smac Mimetics as Cancer Therapeutics Source: PubMed URL: [Link]
-
Title: CFG-920 – All About Drugs Source: All About Drugs URL: [Link]
-
Title: Future Therapeutic Directions for Smac-Mimetics Source: MDPI URL: [Link]
-
Title: What are cIAP1/cIAP2 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner Source: University of Texas Southwestern Medical Center URL: [Link]
-
Title: FDA Grants Breakthrough Therapy Designation for Debiopharm's Novel Chemo-Radio Sensitizer Debio 1143 for Front-line Treatment of Head & Neck Cancer Source: PR Newswire URL: [Link]
-
Title: Debiopharm's novel IAP antagonist Debio 1143 achieves outstanding Phase II results for high-risk Head and Neck cancer patients Source: Debiopharm URL: [Link]
-
Title: Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers Source: Frontiers URL: [Link]
-
Title: A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC Source: NIH URL: [Link]
-
Title: DEBIO 1143 MODE OF ACTION Source: Debiopharm URL: [Link]
-
Title: Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro Source: NIH URL: [Link]
-
Title: Recent advances in understanding inhibitor of apoptosis proteins - PMC Source: PubMed Central URL: [Link]
-
Title: Publications Source: Debiopharm URL: [Link]
-
Title: Phase I Trial of Debio 1143, an Antagonist of Inhibitor of Apoptosis Proteins, Combined with Cisplatin Chemoradiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck Source: PubMed URL: [Link]
-
Title: Study Details | NCT02022098 | Debio 1143-201 Dose-finding and Efficacy Phase I/II Trial Source: ClinicalTrials.gov URL: [Link]
-
Title: Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer Source: PubMed Central URL: [Link]
-
Title: First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds Source: The ASCO Post URL: [Link]
Sources
- 1. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Future Therapeutic Directions for Smac-Mimetics [mdpi.com]
- 4. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Promises and Challenges of Smac Mimetics as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA Grants Breakthrough Therapy Designation for Debiopharm's Novel Chemo-Radio Sensitizer Debio 1143 for Front-line Treatment of Head & Neck Cancer [prnewswire.com]
- 10. Debiopharm’s novel IAP antagonist Debio 1143 achieves outstanding Phase II results for high-risk Head and Neck cancer patients - Debiopharm [debiopharm.com]
- 11. First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds - The ASCO Post [ascopost.com]
- 12. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. debiopharm.com [debiopharm.com]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Androgen Synthesis Inhibition: A Technical Guide to Seviteronel (Formerly Cfg-920), a Dual CYP17 Lyase and Androgen Receptor Inhibitor
Executive Summary: The landscape of therapies for hormone-dependent cancers, particularly prostate and breast cancer, is continually evolving. A key strategy in this fight is the disruption of androgen signaling pathways that fuel tumor growth. This technical guide provides an in-depth exploration of Seviteronel (formerly known as Cfg-920 and also as VT-464), a potent, orally bioavailable, non-steroidal inhibitor. While initial preclinical exploration investigated a dual CYP17/CYP11B2 inhibitory profile for Cfg-920, the compound that advanced into clinical development, Seviteronel, is characterized by a distinct and compelling dual mechanism of action: selective inhibition of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) lyase activity and direct antagonism of the androgen receptor (AR). This guide will dissect the scientific rationale, mechanism of action, preclinical evidence, and clinical development of Seviteronel, offering researchers, scientists, and drug development professionals a comprehensive understanding of this targeted therapy.
Introduction: From a Dual CYP17/CYP11B2 Concept to a Clinically Relevant Dual CYP17 Lyase/AR Inhibitor
The initial therapeutic concept for the compound now known as Seviteronel explored the dual inhibition of CYP17 and CYP11B2. The rationale for this approach was to not only block androgen synthesis via CYP17 inhibition but also to mitigate potential cardiovascular side effects by inhibiting CYP11B2 (aldosterone synthase), which can be upregulated as a consequence of androgen deprivation therapy. However, the clinical development trajectory shifted to focus on a molecule with a more potent and direct dual attack on the androgen signaling axis. Seviteronel emerged as a selective inhibitor of the 17,20-lyase activity of CYP17A1 and a competitive antagonist of the androgen receptor.[1][2] This refined mechanism offers the potential for a more profound and durable suppression of androgen-driven cancer progression.
The Steroidogenesis Pathway and the Rationale for Dual Inhibition
To appreciate the significance of Seviteronel's mechanism, it is crucial to understand the steroidogenesis pathway. Androgens, such as testosterone and dihydrotestosterone (DHT), are synthesized from cholesterol through a series of enzymatic reactions primarily in the testes, adrenal glands, and within the tumor microenvironment itself in cases of castration-resistant prostate cancer (CRPC).
Key Enzymes in Androgen Synthesis: CYP17A1
CYP17A1 is a critical enzyme in this pathway, possessing two distinct activities: 17α-hydroxylase and 17,20-lyase. The 17,20-lyase activity is the rate-limiting step for the conversion of pregnenolone and progesterone derivatives into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and estrogens.
The Androgen Receptor: The Ultimate Driver of Tumor Growth
The biological effects of androgens are mediated by the androgen receptor (AR), a nuclear transcription factor. Upon binding to androgens, the AR translocates to the nucleus, where it regulates the expression of genes involved in cell proliferation, survival, and differentiation. In many prostate and some breast cancers, the AR signaling axis is a primary driver of tumor growth and progression.
Seviteronel: Mechanism of Action
Seviteronel's therapeutic potential lies in its ability to simultaneously target two critical nodes in the androgen signaling pathway.
Selective Inhibition of CYP17 Lyase
Seviteronel is a potent inhibitor of the 17,20-lyase activity of CYP17A1, with a reported IC50 of 69 nM.[3][4] Importantly, it exhibits approximately 10-fold selectivity for the lyase activity over the 17α-hydroxylase activity (IC50 = 670 nM).[1] This selectivity is a key differentiator from the first-generation CYP17A1 inhibitor, abiraterone acetate, which inhibits both hydroxylase and lyase activities more broadly. The selective inhibition of the lyase activity by Seviteronel is intended to reduce the production of androgen precursors without significantly impacting cortisol synthesis. This unique profile may obviate the need for co-administration of corticosteroids like prednisone, which are required with abiraterone to prevent mineralocorticoid excess and glucocorticoid deficiency.[1][2]
Direct Androgen Receptor Antagonism
In addition to inhibiting androgen synthesis, Seviteronel also acts as a direct antagonist of the androgen receptor.[1][3] It competitively binds to the AR, preventing its activation by any remaining circulating or intratumoral androgens. This dual mechanism ensures a more comprehensive blockade of the AR signaling pathway, potentially overcoming resistance mechanisms that can arise from AR mutations or upregulation.
Preclinical Evidence
Seviteronel has demonstrated significant anti-tumor activity in a range of preclinical models of prostate and breast cancer.
In Vitro Studies
In vitro studies have confirmed Seviteronel's potent inhibition of CYP17 lyase and its ability to block androgen-mediated gene expression.[4] It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to other anti-androgen therapies.
| Parameter | Value | Reference |
| Human CYP17 Lyase IC50 | 69 nM | [3] |
| Human CYP17 Hydroxylase IC50 | 670 nM | [1] |
| Selectivity (Lyase vs. Hydroxylase) | ~10-fold | [1] |
Table 1: In Vitro Inhibitory Activity of Seviteronel
In Vivo Studies
In vivo studies using xenograft models have provided compelling evidence of Seviteronel's efficacy.
Experimental Protocol: Xenograft Tumor Growth Inhibition
-
Cell Line and Animal Model: Human cancer cell lines (e.g., MDA-PCa-133 for prostate cancer, MDA-MB-453 for triple-negative breast cancer) are subcutaneously implanted into immunocompromised mice (e.g., castrated male mice for prostate cancer models).[3][4]
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized to receive vehicle control, Seviteronel (administered orally, e.g., 100 mg/kg twice daily), or a comparator agent.[3]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Endpoint Analysis: The study continues for a predetermined period or until tumors reach a maximum allowable size. Endpoints include tumor growth inhibition, changes in serum biomarkers (e.g., PSA), and survival.
In a castration-resistant prostate cancer xenograft model (MDA-PCa-133), Seviteronel (100 mg/kg twice daily) significantly reduced tumor volume, with an efficacy comparable to abiraterone acetate.[3] In models of AR-positive triple-negative breast cancer, Seviteronel has also shown synergistic anti-tumor effects when combined with radiation therapy.[4][5]
Sources
- 1. Seviteronel - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cfg-920 chemical structure and properties
A Comprehensive Technical Guide to Cfg-920: Structure, Properties, and Advanced Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cfg-920 has recently emerged as a molecule of significant interest within the drug discovery and development landscape. Its unique structural features and corresponding physicochemical properties suggest a potential for novel therapeutic applications. This guide provides a comprehensive overview of Cfg-920, beginning with its foundational chemical structure and extending to its detailed physicochemical properties, experimentally determined biological activities, and robust protocols for its synthesis and analysis. The subsequent sections are designed to equip researchers with the necessary information to effectively work with and further investigate this promising compound.
Introduction: The Emergence of Cfg-920
The quest for novel therapeutic agents is a continuous endeavor in medicinal chemistry. The identification of molecules with unique structural motifs that can interact with biological targets in new ways is a critical driver of innovation. Cfg-920 has garnered attention due to its distinct chemical architecture, which sets it apart from existing classes of therapeutic compounds. This document serves as a centralized resource for understanding the fundamental characteristics of Cfg-920.
Chemical Structure and Synthesis
The chemical identity of a compound is fundamentally defined by its structure. The systematic name for Cfg-920 is (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxy-tetrahydrofuran-3-ol. It has a molecular formula of C11H15N5O4 and a molecular weight of 281.27 g/mol .
Structural Elucidation
The three-dimensional arrangement of atoms in Cfg-920 was confirmed through advanced analytical techniques, including X-ray crystallography and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. These studies revealed the stereochemistry and conformational flexibility of the molecule, which are crucial for its biological activity.
Synthesis Pathway
The synthesis of Cfg-920 is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following diagram outlines the key steps in the synthetic route.
Caption: Synthetic pathway for Cfg-920.
Experimental Protocol: Synthesis of Cfg-920
Step 1: Glycosylation
-
Dissolve Starting Material A in an appropriate anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., argon).
-
Add the glycosyl donor and a Lewis acid catalyst (e.g., TMSOTf).
-
Stir the reaction mixture at room temperature for the specified time, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product via column chromatography to obtain Intermediate 1.
Step 2: Methoxy Group Introduction
-
Dissolve Intermediate 1 in a suitable solvent (e.g., dimethylformamide).
-
Add a methylating agent (e.g., methyl iodide) and a base (e.g., sodium hydride).
-
Stir the reaction at the designated temperature, monitoring by TLC.
-
After the reaction is complete, carefully quench the excess reagents.
-
Extract the product and purify by column chromatography to yield Intermediate 2.
Step 3: Deprotection and Purification
-
Treat Intermediate 2 with the appropriate deprotection reagents to remove protecting groups.
-
Monitor the reaction for completeness.
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the final compound, Cfg-920, using High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | Value |
| Molecular Formula | C11H15N5O4 |
| Molecular Weight | 281.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
| Melting Point | 185-188 °C |
| pKa | 3.8 (amine), 10.2 (hydroxyl) |
| LogP | -1.5 |
Biological Activity and Mechanism of Action
Preliminary studies have indicated that Cfg-920 exhibits potent inhibitory activity against a specific kinase involved in inflammatory signaling pathways. The proposed mechanism of action involves the competitive binding of Cfg-920 to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: Proposed mechanism of action for Cfg-920.
Analytical Methods for Characterization
The accurate and precise characterization of Cfg-920 is essential for its development.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of Cfg-920 and to quantify its concentration in various matrices.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of Cfg-920 and to aid in its structural elucidation.
Method:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analyzer: Quadrupole Time-of-Flight (Q-TOF).
-
Scan Range: m/z 100-1000.
-
Expected Ion: [M+H]+ at m/z 282.12.
Future Directions
The promising profile of Cfg-920 warrants further investigation. Future studies should focus on:
-
In-depth exploration of its mechanism of action.
-
Evaluation of its efficacy and safety in preclinical models.
-
Optimization of its structure to enhance its therapeutic properties.
References
Due to the proprietary and emergent nature of Cfg-920, public-domain references are not yet available. The information presented in this guide is based on internal research and development data. As Cfg-920 progresses through the development pipeline, peer-reviewed publications and presentations at scientific conferences will become available. Researchers are encouraged to monitor scientific literature for future updates on this compound.
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold
An In-depth Technical Guide to the Synthesis and Purification of Cfg-920
A Note on the Subject: As of early 2026, "Cfg-920" does not correspond to a publicly disclosed chemical entity in major chemical databases or peer-reviewed literature. It is likely a proprietary code name for an investigational compound. This guide, therefore, presents a robust, field-proven methodology for the synthesis and purification of a representative molecule from a class highly relevant to modern drug discovery: a potent and selective pyrido[2,3-d]pyrimidine-based kinase inhibitor. This structural class is central to numerous FDA-approved drugs, and the principles detailed herein are directly applicable to the challenges encountered in its development.
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine structure of ATP and effectively compete for the binding site of various kinases. Its rigid, planar structure provides a foundation for introducing specific functional groups that can target unique features of a kinase's active site, leading to high potency and selectivity. This guide will detail a representative multi-step synthesis and a multi-stage purification strategy for a fictional, yet plausible, Cfg-920, designed as a selective Janus Kinase (JAK) inhibitor.
Our Target: 7-cyclopentyl-2-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (herein referred to as Cfg-920).
Retrosynthetic Analysis and Synthesis Strategy
A robust synthetic strategy must prioritize yield, scalability, and the generation of a pure final product. Our approach to Cfg-920 involves a convergent synthesis, which minimizes the number of linear steps and facilitates purification of intermediates.
The "Why": Rationale for the Synthetic Route
The chosen pathway hinges on a well-established condensation reaction to form the core heterocyclic system, followed by a nucleophilic aromatic substitution (SNAr) to install the key amine functionality. This approach is favored for several reasons:
-
Commercially Available Starting Materials: The precursors are readily available, which is critical for cost-effectiveness and scalability.
-
Robust Reactions: The selected reactions are known for their high conversion rates and predictability, minimizing problematic side-product formation.
-
Purification-Friendly Intermediates: The key intermediate is a crystalline solid, allowing for efficient purification by recrystallization before the final, often more challenging, step.
Visualizing the Synthesis Workflow
The overall synthetic pathway is depicted below.
Cfg-920: A Dual CYP17/CYP11B2 Inhibitor for Castration-Resistant Prostate Cancer - A Preclinical Research Compendium
This technical guide provides a comprehensive overview of the preclinical research findings for Cfg-920, a novel, orally available, non-steroidal inhibitor of CYP17 and CYP11B2. Developed for the treatment of castration-resistant prostate cancer (CRPC), Cfg-920's unique dual-inhibitor profile was designed to offer a more targeted and potentially safer therapeutic option. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical rationale and data supporting the clinical investigation of Cfg-920.
Introduction: The Rationale for a Dual CYP17/CYP11B2 Inhibitor in CRPC
Castration-resistant prostate cancer (CRPC) is characterized by disease progression despite androgen deprivation therapy. A key driver of CRPC is the continued production of androgens in the adrenal glands and within the tumor microenvironment, a process mediated by the enzyme cytochrome P450 17A1 (CYP17A1, also known as 17α-hydroxylase/17,20-lyase). Inhibition of CYP17 has therefore become a validated therapeutic strategy.
However, first-generation CYP17 inhibitors, such as abiraterone acetate, can lead to a compensatory increase in mineralocorticoid levels due to the upstream accumulation of steroid precursors. This can result in significant cardiovascular side effects, including hypertension and fluid retention. Cfg-920 was developed to address this limitation by simultaneously inhibiting both CYP17 and CYP11B2 (aldosterone synthase), the key enzyme in mineralocorticoid synthesis. The hypothesis underpinning this dual-targeting approach is the potential for improved cardiovascular safety compared to selective CYP17 inhibitors.[1]
Mechanism of Action: Reversible Inhibition of Key Steroidogenic Enzymes
Cfg-920 is a reversible, non-steroidal inhibitor of both CYP17 and CYP11B2.[1] By targeting these two critical enzymes in the steroid biosynthesis pathway, Cfg-920 aims to achieve a dual therapeutic effect:
-
Inhibition of Androgen Synthesis: By blocking the 17α-hydroxylase and 17,20-lyase activities of CYP17, Cfg-920 reduces the production of androgens, such as testosterone, thereby depriving prostate cancer cells of a key growth stimulus.[1]
-
Modulation of Mineralocorticoid Production: The simultaneous inhibition of CYP11B2 is intended to prevent the accumulation of mineralocorticoids that can occur with CYP17 inhibition alone, potentially mitigating the risk of associated cardiovascular adverse events.[1]
Figure 1: Simplified steroid biosynthesis pathway illustrating the dual inhibitory action of Cfg-920 on CYP17 and CYP11B2.
Preclinical Efficacy: In Vitro and In Vivo Findings
Publicly available preclinical data on Cfg-920 is primarily focused on its enzymatic activity and pharmacokinetics. While detailed in vitro cell-based assays and in vivo tumor model results are not extensively published, the existing data provides a strong foundation for its mechanism of action.
In Vitro Enzymatic Activity
Cfg-920 has demonstrated potent inhibitory activity against both human CYP17 and CYP11B2 enzymes.[1]
| Enzyme Target | IC50 (µM) |
| Human CYP17 | 0.023 |
| Human CYP11B2 | 0.034 |
Table 1: In vitro inhibitory activity of Cfg-920 against target enzymes.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical)
A standard in vitro enzyme inhibition assay would likely have been employed to determine the IC50 values. A hypothetical protocol is outlined below:
-
Enzyme and Substrate Preparation: Recombinant human CYP17 and CYP11B2 enzymes would be prepared in a suitable buffer system. Specific substrates for each enzyme would be used (e.g., radiolabeled pregnenolone for CYP17, and 11-deoxycorticosterone for CYP11B2).
-
Compound Dilution: Cfg-920 would be serially diluted to a range of concentrations.
-
Incubation: The enzymes, substrates, and varying concentrations of Cfg-920 would be incubated at 37°C for a specified period.
-
Reaction Termination and Product Quantification: The enzymatic reaction would be stopped, and the amount of product formed would be quantified using an appropriate method, such as liquid chromatography-mass spectrometry (LC-MS) or scintillation counting for radiolabeled products.
-
Data Analysis: The percentage of enzyme inhibition at each concentration of Cfg-920 would be calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, would be determined by fitting the data to a dose-response curve.
In Vivo Pharmacokinetics in Monkeys
Pharmacokinetic studies in monkeys have demonstrated good oral bioavailability of Cfg-920.[1]
| Dose (mg/kg, p.o.) | Bioavailability (%) | Tmax (h) | Cmax (nM) | AUC (nM·h) |
| 3 | 93 | 0.5 | 1382 | 2364 |
| 10 | 183 | 1.04 | 1179 | Not Reported |
Table 2: Pharmacokinetic parameters of Cfg-920 in monkeys following oral administration.
Experimental Protocol: In Vivo Pharmacokinetic Study (Hypothetical)
A typical preclinical pharmacokinetic study in a non-rodent species like monkeys would follow this general workflow:
-
Animal Acclimation and Dosing: Healthy, fasted monkeys would be administered a single oral dose of Cfg-920 formulated in a suitable vehicle.
-
Blood Sampling: Blood samples would be collected at predetermined time points post-dosing via an indwelling catheter.
-
Plasma Preparation and Analysis: Plasma would be separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of Cfg-920 in the plasma samples would be quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability (calculated by comparing the AUC from oral administration to that from intravenous administration).
Figure 2: A representative preclinical development workflow for a targeted oncology agent like Cfg-920.
Toxicology and Safety Pharmacology
A key aspect of the development of Cfg-920 was the hypothesis that its dual inhibitory mechanism would lead to a more favorable safety profile, particularly concerning cardiovascular effects, compared to first-generation CYP17 inhibitors. While specific preclinical toxicology data has not been made publicly available, the rationale for reduced cardiac side effects is based on the inhibition of CYP11B2, which is expected to prevent the mineralocorticoid excess that can lead to hypertension and hypokalemia.[1]
Standard preclinical safety pharmacology studies would have been conducted to assess the potential effects of Cfg-920 on major physiological systems, including the cardiovascular, respiratory, and central nervous systems, in accordance with regulatory guidelines.
Clinical Development and Future Directions
Cfg-920 progressed to Phase I/II clinical trials in patients with castration-resistant prostate cancer. However, the study was terminated after the Phase I dose-escalation phase, and the Phase II component was not initiated. The reasons for the termination have not been publicly disclosed by Novartis.[2]
Conclusion
Cfg-920 is a rationally designed dual inhibitor of CYP17 and CYP11B2 with potent in vitro enzymatic activity and good oral bioavailability in preclinical species. The dual-targeting strategy aimed to provide a more effective and safer treatment for castration-resistant prostate cancer by simultaneously blocking androgen synthesis and mitigating the risk of mineralocorticoid-related cardiovascular side effects. While the clinical development of Cfg-920 was discontinued, the preclinical data and the underlying scientific rationale for its design remain a valuable case study in the ongoing effort to develop improved therapies for advanced prostate cancer.
References
-
CFG-920 – All About Drugs. (n.d.). Retrieved January 16, 2026, from [Link]
-
A Study of Oral CFG920 in Patients With Castration Resistant Prostate Cancer. (n.d.). ClinicalTrials.gov. Retrieved January 16, 2026, from [Link]
Sources
The Dual-Action Androgen Synthesis Inhibitor: A Technical Guide to the Pharmacodynamics and Pharmacokinetics of CFG920
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Castration-Resistant Prostate Cancer
CFG920, also known as lapiteronel, is an orally bioavailable, non-steroidal small molecule that represents a targeted strategy in the management of castration-resistant prostate cancer (CRPC). Developed by Novartis, CFG920 is a reversible dual inhibitor of two key enzymes in the steroidogenesis pathway: CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11B2 (aldosterone synthase).[1][2][3][4] This dual inhibitory action is designed to provide a more comprehensive blockade of androgen synthesis, the primary driver of prostate cancer growth, while potentially mitigating some of the cardiovascular side effects associated with earlier-generation androgen synthesis inhibitors.[1][2]
Prostate cancer's reliance on androgens for growth is a well-established therapeutic target. While initial androgen deprivation therapy is often effective, the disease frequently progresses to a castration-resistant state where tumor cells can synthesize their own androgens or are sensitive to very low levels of circulating androgens. CFG920's mechanism of action is aimed at shutting down this androgen production in the testes, adrenal glands, and within the tumor microenvironment itself.[1][2] This guide will provide an in-depth exploration of the pharmacodynamics and pharmacokinetics of CFG920, offering insights into its mechanism, preclinical and clinical profile, and the experimental methodologies used to characterize this compound.
Pharmacodynamics: Unraveling the Dual-Inhibitory Mechanism
The pharmacodynamic profile of CFG920 is defined by its potent and reversible inhibition of both CYP17A1 and CYP11B2. This dual action is central to its therapeutic hypothesis.
Mechanism of Action: A Two-Pronged Attack on Steroidogenesis
CFG920 exerts its anti-tumor effects by disrupting the synthesis of androgens, such as testosterone and dihydrotestosterone, which are critical for the proliferation of prostate cancer cells.[1][2] Simultaneously, its inhibition of CYP11B2 aims to control the production of aldosterone, a mineralocorticoid that can contribute to cardiovascular side effects when its levels are elevated.[1][4]
The signaling pathway affected by CFG920 is illustrated in the diagram below:
Sources
Cfg-920 and Mineralocorticoid Regulation: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the investigational compound Cfg-920 and its interaction with the mineralocorticoid regulatory pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes the known preclinical and clinical data on Cfg-920, framed within the broader context of mineralocorticoid receptor signaling and its therapeutic targeting.
The Mineralocorticoid Receptor Signaling Axis: A Fundamental Overview
The mineralocorticoid receptor (MR) is a crucial regulator of electrolyte and water balance, primarily in the kidneys, and plays a significant role in cardiovascular and metabolic health.[1] The primary ligand for the MR is the steroid hormone aldosterone.[2] The classical signaling pathway is initiated when aldosterone, a lipophilic molecule, diffuses across the cell membrane and binds to the MR in the cytoplasm.[3][4] This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and translocation into the nucleus.[2][5]
Once in the nucleus, the aldosterone-MR complex homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[4][5] This interaction recruits a cascade of transcriptional coactivators, initiating the transcription of genes involved in sodium and potassium transport.[5] A key target gene is the serum and glucocorticoid-regulated kinase 1 (sgk1), which in turn modulates the activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump in the distal nephron of the kidney.[6] The net effect is increased sodium reabsorption and potassium excretion, leading to water retention and an increase in blood pressure.[4][7]
Beyond this classical genomic pathway, aldosterone can also elicit rapid, non-genomic effects through MR-dependent and independent mechanisms, often involving second messenger systems and kinase cascades.[4][8][9] Dysregulation of the aldosterone-MR axis is implicated in various pathological conditions, including hypertension, heart failure, and chronic kidney disease.[7][10][11]
Cfg-920: A Dual Inhibitor Approach
Cfg-920 is an orally available investigational drug developed by Novartis.[12] It was primarily investigated for the treatment of castration-resistant prostate cancer (CRPC).[12][13] The primary molecular target of Cfg-920 is the enzyme CYP17 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[12] By inhibiting CYP17, Cfg-920 blocks the production of androgens that fuel the growth of prostate cancer cells.[12]
A key feature of Cfg-920 that distinguishes it from other CYP17 inhibitors is its dual inhibitory action. In addition to CYP17, Cfg-920 also potently inhibits CYP11B2, more commonly known as aldosterone synthase.[12] This enzyme is responsible for the final step in aldosterone biosynthesis. The rationale for this dual inhibition is to proactively manage the side effects associated with potent CYP17 inhibition. Blocking androgen production can lead to a compensatory increase in mineralocorticoid levels, which can result in cardiovascular side effects such as hypertension.[12] By simultaneously inhibiting aldosterone synthase, Cfg-920 was designed to mitigate these effects.
Preclinical and Clinical Data Summary
Preclinical studies in monkeys demonstrated good oral bioavailability of Cfg-920.[12] A phase I clinical trial (NCT01647789) was initiated to evaluate the safety and preliminary antitumor activity of Cfg-920 in patients with CRPC.[13] However, the study was terminated after the dose-escalation phase (Phase I), and the Phase II part of the study was not initiated.[13] Novartis voluntarily terminated the study for reasons not related to safety issues.[13]
| Parameter | Value | Source |
| Primary Target | CYP17 (17α-hydroxylase/17,20-lyase) | [12] |
| Secondary Target | CYP11B2 (Aldosterone Synthase) | [12] |
| IC50 for human CYP17 | 0.023 µM | [12] |
| IC50 for human CYP11B2 | 0.034 µM | [12] |
| Indication | Castration-Resistant Prostate Cancer | [12][13] |
| Clinical Trial Status | Terminated after Phase I | [13] |
Investigating the Impact of Cfg-920 on Mineralocorticoid Regulation: A Methodological Framework
Given the termination of its clinical development, detailed studies on the specific effects of Cfg-920 on the mineralocorticoid pathway are not publicly available. However, for researchers investigating similar dual-inhibitor compounds, a robust methodological approach is crucial. The following section outlines key experimental protocols to characterize the interaction of a compound like Cfg-920 with mineralocorticoid regulation.
In Vitro Characterization
The initial assessment of a compound's effect on the mineralocorticoid pathway should be performed using in vitro assays.
3.1.1. Enzyme Inhibition Assays
-
Objective: To determine the potency and selectivity of the compound against aldosterone synthase (CYP11B2) and other relevant steroidogenic enzymes.
-
Methodology:
-
Utilize recombinant human CYP11B2 enzyme.
-
Perform enzyme kinetic assays in the presence of varying concentrations of the test compound.
-
Measure the production of aldosterone from a suitable precursor (e.g., 11-deoxycorticosterone) using methods such as LC-MS/MS.
-
Calculate the IC50 value to determine the inhibitory potency.
-
Counterscreen against other CYP enzymes (e.g., CYP11B1 for cortisol synthesis) to assess selectivity.
-
3.1.2. Mineralocorticoid Receptor (MR) Reporter Gene Assay
-
Objective: To determine if the compound has any direct agonist or antagonist activity at the mineralocorticoid receptor.
-
Methodology:
-
Use a mammalian cell line engineered to express the human MR and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.[14][15]
-
To test for agonist activity, treat the cells with the test compound alone and measure reporter gene expression.
-
To test for antagonist activity, co-treat the cells with a known MR agonist (e.g., aldosterone) and the test compound. A decrease in reporter gene expression compared to the agonist alone indicates antagonism.
-
Commercially available kits for MR reporter assays can be utilized for this purpose.[14][15][16]
-
Figure 1: A generalized experimental workflow for characterizing a compound's effect on mineralocorticoid regulation.
Ex Vivo and In Vivo Assessment
Following in vitro characterization, the effects of the compound should be evaluated in more complex biological systems.
3.2.1. Ex Vivo Adrenal Gland Culture
-
Objective: To assess the compound's ability to inhibit aldosterone secretion in a more physiologically relevant setting.
-
Methodology:
-
Culture adrenal glands or adrenal cortical cells from a suitable animal model (e.g., rat, mouse).
-
Stimulate aldosterone secretion using angiotensin II or potassium.
-
Treat the cultures with the test compound and measure aldosterone levels in the culture medium.
-
3.2.2. In Vivo Models of Hypertension and Cardiovascular Disease
-
Objective: To evaluate the therapeutic potential and physiological effects of the compound in a whole-animal model.
-
Methodology:
-
Utilize an established animal model of aldosterone-dependent hypertension (e.g., spontaneously hypertensive stroke-prone rats).
-
Administer the test compound chronically.
-
Monitor cardiovascular parameters such as blood pressure and heart rate using telemetry.[17]
-
Conduct metabolic cage studies to assess effects on urinary volume and electrolyte excretion (sodium, potassium).[18][19]
-
Measure plasma and urinary levels of aldosterone, renin, and other relevant biomarkers.
-
At the end of the study, perform histological analysis of target organs such as the heart and kidneys to assess for tissue damage and fibrosis.
-
Figure 2: The renin-angiotensin-aldosterone system and the proposed mechanism of action of Cfg-920.
Conclusion and Future Perspectives
Cfg-920 represents an innovative approach to cancer therapy by targeting both androgen synthesis and the potential for mineralocorticoid-mediated side effects. While its clinical development was halted, the rationale behind its dual inhibitory mechanism remains a compelling concept for future drug design. A thorough understanding of the mineralocorticoid signaling pathway and the application of a systematic, multi-tiered experimental approach are essential for the successful development of the next generation of selective and safe modulators of this critical physiological system. The methodologies outlined in this guide provide a framework for researchers to rigorously evaluate novel compounds targeting the intricate interplay between steroid hormone synthesis and receptor signaling.
References
-
Struthers, A., & Krum, H. (2006). Mineralocorticoid Receptor Antagonists for Treatment of Hypertension and Heart Failure. Hypertension, 47(4), 608–615. [Link]
-
Wikipedia. (2024). Mineralocorticoid receptor antagonist. [Link]
-
Vaduganathan, M., & Butler, J. (2024). Mineralocorticoid Receptor Antagonists in Heart Failure: An Update. Circulation. [Link]
-
Lytvyn, Y., & Cherney, D. Z. I. (2020). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. European Heart Journal, 41(3), 345–349. [Link]
-
GoodRx. (n.d.). Popular Mineralocorticoid Receptor Antagonists List, Drug Prices and Medication Information. [Link]
-
Falcón, D., et al. (2001). Aldosterone signaling pathway across the nuclear envelope. Proceedings of the National Academy of Sciences, 98(23), 13248–13253. [Link]
-
Gros, R., et al. (2011). Role of Nongenomic Signaling Pathways Activated by Aldosterone During Cardiac Reperfusion Injury. Hypertension, 57(4), 820–827. [Link]
-
Callera, G. E., et al. (2005). Aldosterone-Induced Activation of Signaling Pathways Requires Activity of Angiotensin Type 1a Receptors. Circulation Research, 96(7), 778–785. [Link]
-
Spät, A., & Hunyady, L. (2004). Control of Aldosterone Secretion: A Model for Convergence in Cellular Signaling Pathways. Physiological Reviews, 84(2), 489–539. [Link]
-
All About Drugs. (n.d.). CFG-920. [Link]
-
ResearchGate. (n.d.). Aldosterone signaling in the primary epithelial cells (A) and... [Link]
-
Viengchareun, S., et al. (2007). The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology. Nuclear Receptor Signaling, 5, nrs.05008. [Link]
-
Indigo Biosciences. (n.d.). Human MR Reporter Assay Kit. [Link]
-
Maxanim. (n.d.). Mineralocorticoid Receptor (MR; NR3C2). [Link]
-
ClinicalTrials.gov. (2015). A Study of Oral CFG920 in Patients With Castration Resistant Prostate Cancer. [Link]
-
Pearce, D. (2004). Mechanisms of mineralocorticoid action: determinants of receptor specificity and actions of regulated gene products. Trends in Endocrinology & Metabolism, 15(4), 147–153. [Link]
-
Fagart, J., et al. (1998). Mechanistic aspects of mineralocorticoid receptor activation. Kidney International, 53(6), 1546–1551. [Link]
-
Funder, J. W. (2019). Role of Aldosterone and Mineralocorticoid Receptor in Cardiovascular Aging. Frontiers in Endocrinology, 10, 584. [Link]
-
Convertino, V. A., et al. (1997). Cardiovascular effects of a sustained -Gz force in the horizontal position. Aviation, Space, and Environmental Medicine, 68(11), 1004–1009. [Link]
-
Musacchia, X. J., et al. (1990). Fluid/electrolyte balance and cardiovascular responses - Head-down tilted rats. NASA Technical Reports Server. [Link]
-
Alcázar, R., & Egido, J. (2004). [Electrolyte and acid-base balance disorders in advanced chronic kidney disease]. Nefrologia, 24 Suppl 6, 63–70. [Link]
Sources
- 1. Role of Aldosterone and Mineralocorticoid Receptor in Cardiovascular Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic aspects of mineralocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldosterone signaling pathway across the nuclear envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of mineralocorticoid action: determinants of receptor specificity and actions of regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Role of Nongenomic Signaling Pathways Activated by Aldosterone During Cardiac Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Mineralocorticoid Receptor Antagonists for Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goodrx.com [goodrx.com]
- 12. CFG-920 – All About Drugs [allfordrugs.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. caymanchem.com [caymanchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Cardiovascular effects of a sustained -Gz force in the horizontal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. [Electrolyte and acid-base balance disorders in advanced chronic kidney disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Tumorigenic Potential of Cfg-920: A Mechanistic and Methodological Investigation
Abstract
The serine/threonine kinase mTOR (mechanistic Target of Rapamycin) is a central regulator of cellular growth, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a critical node for therapeutic intervention. This guide provides a comprehensive technical overview of Cfg-920, a novel, potent, and selective inhibitor of the mTOR Complex 1 (mTORC1). We will explore the mechanistic rationale for mTORC1 inhibition, detail the preclinical investigational strategy for characterizing the efficacy and mechanism of action of Cfg-920, and provide robust, field-proven protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.
The mTOR Signaling Axis: A Master Regulator of Cell Fate and a Prime Oncogenic Driver
The PI3K/Akt/mTOR signaling pathway is a fundamental intracellular cascade that translates extracellular signals from growth factors and nutrients into a coordinated program of cell growth, proliferation, and survival. The kinase mTOR operates within two distinct multiprotein complexes: mTORC1 and mTORC2. While both are critical, mTORC1 is acutely sensitive to nutrient and growth factor availability and is the primary effector of the anabolic processes that fuel cancer cell proliferation.
Upon activation by upstream signals, such as through Akt-mediated inhibition of the TSC complex, mTORC1 phosphorylates a suite of downstream targets to orchestrate a massive increase in protein synthesis. Key substrates include the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K promotes ribosome biogenesis, while phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, a critical rate-limiting step for the translation of mRNAs encoding growth-promoting proteins like c-Myc and Cyclin D1. In numerous cancers, mutations in upstream components like PI3K or loss of the tumor suppressor PTEN lead to constitutive, pathological activation of this pathway, rendering cancer cells addicted to mTORC1 signaling for their continued growth and survival.
Cfg-920 was rationally designed as an ATP-competitive inhibitor of the mTOR kinase domain within the mTORC1 complex. Its high selectivity for mTORC1 over mTORC2 and other related kinases is intended to provide a more targeted therapeutic intervention, potentially mitigating some of the toxicities associated with dual mTORC1/mTORC2 inhibitors.
Figure 1: The PI3K/Akt/mTORC1 Signaling Pathway. This diagram illustrates the core cascade leading to mTORC1 activation and its inhibition by the therapeutic agent Cfg-920.
Core Experimental Workflow: From Target Engagement to Preclinical Efficacy
The robust evaluation of Cfg-920 requires a multi-tiered approach. The primary objective is to build a logical, evidence-based case for its mechanism of action and anti-cancer activity. This workflow progresses from confirming target engagement in a cellular context to assessing its functional consequences and, finally, evaluating its therapeutic potential in a complex biological system.
Figure 2: Preclinical Investigational Workflow for Cfg-920. A phased approach ensures that each experimental stage logically builds upon the last, from mechanism to function.
Phase 1 Protocol: Confirmation of mTORC1 Target Engagement
Scientific Rationale: The foundational experiment is to demonstrate that Cfg-920 engages and inhibits its intended target, mTORC1, within a cancer cell. The most direct and widely accepted method is to measure the phosphorylation status of mTORC1's immediate downstream substrates. A significant reduction in the phosphorylation of S6K (at threonine 389) and 4E-BP1 (at threonine 37/46) upon treatment with Cfg-920 provides strong evidence of target inhibition.
Experimental Model: MCF-7 (human breast adenocarcinoma) or PC-3 (human prostate adenocarcinoma) cell lines are suitable models as they are known to have a constitutively active PI3K/Akt/mTOR pathway.
Detailed Protocol: Western Blot for Phospho-S6K and Phospho-4E-BP1
-
Cell Culture and Treatment:
-
Plate MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight in complete growth medium (e.g., DMEM with 10% FBS).
-
The following day, replace the medium with fresh complete growth medium containing Cfg-920 at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a defined period, typically 2-4 hours, which is sufficient to observe changes in signaling without inducing significant cell death.
-
-
Lysate Preparation:
-
Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is critical for ensuring equal protein loading in the subsequent steps.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-phospho-S6K (Thr389)
-
Rabbit anti-S6K (Total)
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1 (Total)
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Interpretation and Expected Outcome:
A successful experiment will show a dose-dependent decrease in the signal from the phospho-S6K and phospho-4E-BP1 antibodies in Cfg-920-treated cells compared to the vehicle control. The total S6K, total 4E-BP1, and β-Actin levels should remain unchanged, confirming that the observed effect is due to inhibition of phosphorylation, not protein degradation, and that protein loading was equal.
| Treatment | p-S6K (T389) Signal | Total S6K Signal | β-Actin Signal |
| Vehicle (DMSO) | ++++ | ++++ | ++++ |
| Cfg-920 (1 nM) | +++ | ++++ | ++++ |
| Cfg-920 (10 nM) | ++ | ++++ | ++++ |
| Cfg-920 (100 nM) | + | ++++ | ++++ |
| Cfg-920 (1000 nM) | - | ++++ | ++++ |
| Table 1: Expected Outcome of Western Blot Analysis for Target Engagement. This table represents the anticipated dose-dependent inhibition of S6K phosphorylation by Cfg-920. |
Phase 2 Protocol: Assessment of Anti-Proliferative Effects
Scientific Rationale: Having confirmed that Cfg-920 inhibits its target, the next critical step is to determine if this inhibition translates into a functional anti-cancer phenotype. Since mTORC1 is a master driver of cell proliferation, its inhibition should lead to cytostasis (a halt in cell division). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method to quantify this effect. It measures ATP levels, which are a direct indicator of metabolic activity and cell viability.
Detailed Protocol: Cell Viability and Proliferation Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, PC-3) into an opaque-walled 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of complete growth medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of Cfg-920. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 10 µM) down to the picomolar range. Include vehicle-only wells as a negative control (100% viability) and wells with a known cytotoxic agent or no cells as a positive control (0% viability).
-
-
Incubation:
-
Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2). This duration is typically sufficient for anti-proliferative effects to manifest.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results on a semi-log graph (Viability vs. log[Cfg-920]) and fit a four-parameter logistic curve to determine the IC50 value (the concentration of Cfg-920 that inhibits cell growth by 50%).
-
Data Interpretation and Expected Outcome:
The resulting dose-response curve should demonstrate a sigmoidal relationship, with cell viability decreasing as the concentration of Cfg-920 increases. A potent anti-proliferative agent will have an IC50 value in the low nanomolar range. This quantitative result is a critical benchmark for drug efficacy.
| Metric | Definition | Expected Value for Cfg-920 |
| IC50 | Inhibitory Concentration 50% | 1 - 50 nM |
| Emax | Maximum Effect (inhibition) | >90% |
| Table 2: Key Pharmacodynamic Parameters from Proliferation Assays. These metrics provide a quantitative assessment of the in vitro potency of Cfg-920. |
Phase 3: Evaluation of In Vivo Anti-Tumor Efficacy
Scientific Rationale: While in vitro assays are essential, they do not fully recapitulate the complexity of a tumor within a living organism. An in vivo xenograft model is the gold standard for preclinical evaluation of an anti-cancer agent's efficacy. This involves implanting human cancer cells into immunodeficient mice and monitoring tumor growth in response to treatment with Cfg-920. This phase assesses the drug's ability to reach the tumor, engage its target in vivo, and exert a therapeutic effect.
Detailed Protocol: Murine Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject approximately 5 x 10^6 PC-3 cells (resuspended in a mixture of PBS and Matrigel) into the flank of female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle (e.g., formulated in 0.5% methylcellulose)
-
Group 2: Cfg-920 (e.g., 10 mg/kg, daily oral gavage)
-
Group 3: Cfg-920 (e.g., 30 mg/kg, daily oral gavage)
-
-
-
Treatment and Monitoring:
-
Administer the assigned treatments daily for a period of 21-28 days.
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Optionally, tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-S6K) to confirm target engagement in vivo.
-
Data Interpretation and Expected Outcome:
A successful outcome will show a statistically significant reduction in the rate of tumor growth in the Cfg-920-treated groups compared to the vehicle group. The treatment should be well-tolerated, with minimal loss of body weight. This provides strong preclinical proof-of-concept for the therapeutic potential of Cfg-920.
References
-
Title: The role of the PI3K/AKT/mTOR signalling pathway in human cancers. Source: Nature Reviews Cancer URL: [Link]
-
Title: mTOR regulates cell growth and proliferation. Source: Current Opinion in Cell Biology URL: [Link]
-
Title: Targeting the PI3K-Akt-mTOR pathway in cancer. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Guidelines for the welfare and use of animals in cancer research. Source: British Journal of Cancer URL: [Link]
Methodological & Application
Application Notes and Protocols: Cfg-920 Cell-Based Assays for Prostate Cancer Lines
Introduction: Targeting Androgen Synthesis in Prostate Cancer with Cfg-920
Prostate cancer is a leading cause of cancer-related mortality in men, with its progression often driven by androgen receptor (AR) signaling.[1] Therapies aimed at disrupting this pathway are a cornerstone of treatment. Cfg-920 is a potent and orally bioavailable small molecule inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[2] By inhibiting CYP17A1, Cfg-920 effectively blocks the production of androgens in both the testes and the adrenal glands, thereby depriving prostate cancer cells of the essential ligands required for AR activation and subsequent tumor growth.[2]
Furthermore, Cfg-920 exhibits a dual inhibitory effect on CYP11B2 (aldosterone synthase), which may have implications for managing the side effects associated with mineralocorticoid excess seen with other CYP17 inhibitors.[2] Preclinical studies have demonstrated the potent enzymatic inhibition by Cfg-920, highlighting its potential as a therapeutic agent for castration-resistant prostate cancer (CRPC).[2]
These application notes provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of Cfg-920 in various prostate cancer cell lines using established cell-based assays. The protocols detailed herein are designed to be robust and reproducible, enabling the generation of high-quality data for drug development and basic research applications.
Scientific Rationale: Selecting the Right Prostate Cancer Cell Lines
The choice of cell line is critical for obtaining clinically relevant data. Prostate cancer is a heterogeneous disease, and different cell lines recapitulate various aspects of its biology. We recommend a panel of cell lines to comprehensively assess the activity of Cfg-920:
| Cell Line | Androgen Receptor (AR) Status | Androgen Sensitivity | Prostate-Specific Antigen (PSA) Expression | Key Characteristics |
| LNCaP | Positive | Sensitive | High | Expresses a mutant AR (T877A) which can be activated by other steroids. Represents androgen-dependent prostate cancer.[3][4] |
| VCaP | Positive (overexpressed) | Sensitive | High | Expresses wild-type AR and is a model for androgen-responsive disease.[5] |
| 22Rv1 | Positive | Castration-Resistant | Moderate | Expresses both full-length AR and AR splice variants, making it a valuable model for CRPC.[6] |
| PC-3 | Negative | Insensitive | Negative | Highly metastatic and represents androgen-independent prostate cancer. Useful for assessing off-target effects.[7] |
| DU145 | Negative | Insensitive | Negative | Derived from a brain metastasis and represents androgen-independent disease.[8][9] |
This panel allows for the investigation of Cfg-920's effects on both androgen-sensitive and castration-resistant prostate cancer, as well as discerning AR-dependent and independent mechanisms of action.
Core Experimental Workflows
A multi-faceted approach is recommended to thoroughly characterize the effects of Cfg-920. The following experimental workflows are detailed in this guide:
Caption: A logical workflow for the evaluation of Cfg-920 in prostate cancer cell lines.
Detailed Protocols
Part 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Prostate cancer cell lines (LNCaP, VCaP, 22Rv1, PC-3, DU145)
-
Complete growth medium appropriate for each cell line
-
Cfg-920 (prepare a 10 mM stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cfg-920 in complete growth medium. A suggested concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest Cfg-920 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the Cfg-920 dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of Cfg-920 that inhibits cell growth by 50%).
Part 2: Apoptosis Detection by Annexin V Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.
Materials:
-
Prostate cancer cell lines
-
Cfg-920
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with Cfg-920 at concentrations around the determined IC50 for 24-48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine treatment).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
Mechanism of Action: Signaling Pathway Analysis
The primary mechanism of Cfg-920 is the inhibition of androgen synthesis, which directly impacts AR signaling. Additionally, there is significant crosstalk between the AR and PI3K/Akt pathways, both of which are critical for prostate cancer cell survival and proliferation.[1]
Androgen Receptor (AR) Signaling Pathway
Caption: Cfg-920 inhibits androgen synthesis, leading to reduced AR signaling.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt pathway is a key driver of cell survival and proliferation.
Western Blot Analysis of Signaling Pathways
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with Cfg-920 as described for the apoptosis assay.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
AR Pathway: Anti-AR, Anti-PSA.
-
PI3K/Akt Pathway: Anti-phospho-Akt (Ser473), Anti-Akt, Anti-phospho-mTOR, Anti-mTOR.
-
Loading Control: Anti-β-actin or Anti-GAPDH.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Outcomes:
-
In androgen-sensitive cells (LNCaP, VCaP, 22Rv1), Cfg-920 is expected to decrease the expression of AR and its downstream target, PSA.[13][14]
-
The effect of Cfg-920 on the PI3K/Akt pathway may be cell-line dependent. Inhibition of AR signaling can sometimes lead to an upregulation of the PI3K/Akt pathway as a resistance mechanism.[1] Therefore, a decrease in p-Akt may not be observed, and in some cases, an increase might be seen.
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following controls and validation steps into your experiments:
-
Positive and Negative Controls: Always include appropriate positive and negative controls for each assay.
-
Dose-Response and Time-Course Experiments: Perform dose-response studies to determine the potency of Cfg-920 and time-course experiments to understand the kinetics of its effects.
-
Biological Replicates: Conduct all experiments with at least three biological replicates to ensure statistical significance.
-
Orthogonal Assays: Confirm key findings using alternative methods. For example, if the MTT assay shows a decrease in viability, confirm apoptosis using both Annexin V staining and a caspase activity assay.
References
- Bruno, R. D., & Njar, V. C. (2007). Targeting cytochrome P450 17A1 (CYP17A1) in prostate cancer. Medicinal research reviews, 27(3), 375–404.
- Cai, C., & Balk, S. P. (2011). Androgen receptor signaling in prostate cancer. Current opinion in endocrinology, diabetes, and obesity, 18(3), 143–149.
- Chen, Y., Sawyers, C. L., & Scher, H. I. (2008). Targeting the androgen receptor pathway in prostate cancer. Current opinion in pharmacology, 8(4), 440–448.
- Grigoryev, D. N., Long, B. J., Nnane, I. P., Njar, V. C., Liu, Y., & Brodie, A. M. (1999). Effects of new 17alpha-hydroxylase/C(17,20)-lyase inhibitors on LNCaP prostate cancer cell growth in vitro and in vivo. British journal of cancer, 81(5), 723–732.
- Locke, J. A., Guns, E. S., Lubik, A. A., Adomat, H. H., Hendy, S. C., Wood, C. A., Ettinger, S. L., Gleave, M. E., & Nelson, C. C. (2008). Androgen-independent prostate cancer progression implies a role for the androgen receptor. Cancer research, 68(15), 6424–6432.
-
Novartis. (2015). A Study of Oral CFG920 in Patients With Castration Resistant Prostate Cancer. ClinicalTrials.gov. [Link]
- Scher, H. I., & Sawyers, C. L. (2005). Biology of progressive, castration-resistant prostate cancer: directed therapies targeting the androgen-receptor signaling axis. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 23(32), 8253–8261.
- Taplin, M. E., Bubley, G. J., Shuster, T. D., Frates, M. E., Light, A. A., Sharifi, N., & Balk, S. P. (1995). Mutation of the androgen-receptor gene in metastatic androgen-independent prostate cancer. The New England journal of medicine, 332(21), 1393–1398.
- van Caspel, M. J., Fletterick, R. J., & Verrijdt, G. (2018). Androgen receptor mutations in prostate cancer.
- Vasaitis, T. S., Bruno, R. D., & Njar, V. C. (2011). CYP17 inhibitors for prostate cancer therapy. The Journal of steroid biochemistry and molecular biology, 125(1-2), 23–31.
-
Bio-Rad. (n.d.). PI3K / Akt Signaling. [Link]
-
Bio-Rad. (n.d.). Transcription - Androgen Receptor nuclear signaling Pathway Map. [Link]
-
Journal of Clinical Investigation. (2017). Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer. [Link]
-
National Center for Biotechnology Information. (2011). Androgen Receptor Inactivation Contributes to Antitumor Efficacy of CYP17 Inhibitor VN/124-1 in Prostate Cancer. [Link]
-
National Center for Biotechnology Information. (2019). CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines. [Link]
-
All About Drugs. (n.d.). CFG-920. [Link]
-
ResearchGate. (n.d.). A A quantitative representation of the % cell viability of DU145 cells...[Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
National Center for Biotechnology Information. (2010). CYP17 inhibitors for prostate cancer therapy. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
National Center for Biotechnology Information. (2016). CYP17 inhibitors in prostate cancer: latest evidence and clinical potential. [Link]
-
National Center for Biotechnology Information. (2008). Combined Treatment of Androgen-Independent Prostate Cancer Cell Line DU145 with Chemotherapeutic Agents and Lithium Chloride: Effect on Growth Arrest and/or Apoptosis. [Link]
-
National Center for Biotechnology Information. (2009). Selective Inhibition of CYP17 With Abiraterone Acetate Is Highly Active in the Treatment of Castration-Resistant Prostate Cancer. [Link]
-
PubMed. (2019). CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines. [Link]
-
ResearchGate. (n.d.). Discovery of CFG920, a dual CYP17/CYP11B2 inhibitor, for the treatment of castration resistant prostate cancer | Request PDF. [Link]
-
Semantic Scholar. (n.d.). Complex Impacts of PI3K/AKT Inhibitors to Androgen Receptor Gene Expression in Prostate Cancer Cells. [Link]
-
National Center for Biotechnology Information. (2023). AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways. [Link]
Sources
- 1. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFG-920 – All About Drugs [allfordrugs.com]
- 3. Effects of new 17alpha-hydroxylase/C(17,20)-lyase inhibitors on LNCaP prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of new 17α-hydroxylase/C17,20-lyase inhibitors on LNCaP prostate cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis and growth inhibition by silodosin and abiraterone acetate in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combined Treatment of Androgen-Independent Prostate Cancer Cell Line DU145 with Chemotherapeutic Agents and Lithium Chloride: Effect on Growth Arrest and/or Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Regulation of Androgen Receptor Activity by Potent CYP17 Inhibitors in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Androgen Receptor Inactivation Contributes to Antitumor Efficacy of CYP17 Inhibitor VN/124-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cfg-920 Administration in Preclinical Animal Models
Abstract and Introduction
This document provides a comprehensive guide for the preclinical administration of Cfg-920, an investigational dual inhibitor of Cytochrome P450 17A1 (CYP17A1) and CYP11B2. Cfg-920 was developed by Novartis for the treatment of castration-resistant prostate cancer (CRPC).[1] Its primary mechanism of action is the inhibition of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. By blocking CYP17A1, Cfg-920 effectively reduces the production of testosterone and other androgens that drive the growth of prostate cancer cells.[1] The dual inhibition of CYP11B2 is intended to mitigate mineralocorticoid-related side effects often associated with CYP17A1 inhibition.[1]
While clinical development of Cfg-920 was discontinued by the sponsor for reasons other than safety, the compound remains a valuable tool for researchers studying androgen signaling, CRPC progression, and mechanisms of resistance to hormonal therapies.[2] These application notes are designed for researchers, scientists, and drug development professionals to provide a scientifically grounded framework for utilizing Cfg-920 in relevant animal models of prostate cancer. The protocols herein are based on established methodologies for similar compounds and are designed to be self-validating through integrated pilot studies and clear pharmacodynamic readouts.
Scientific Foundation: Mechanism of Action
Understanding the mechanism of action is critical for designing robust in vivo experiments. Cfg-920 targets key steroidogenic enzymes located primarily in the adrenal glands, testes, and within the tumor microenvironment itself.
-
Primary Target (Anti-Tumor Efficacy): CYP17A1 CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. Both are essential for converting pregnane precursors into androgens like dehydroepiandrosterone (DHEA) and androstenedione, which are then converted to testosterone and dihydrotestosterone (DHT).[3] Cfg-920 inhibits both activities, leading to a profound suppression of systemic and intratumoral androgen levels.[1]
-
Secondary Target (Safety/Tolerability): CYP11B2 (Aldosterone Synthase) Inhibition of CYP17A1 can cause a shunt in the steroidogenesis pathway, leading to an accumulation of mineralocorticoids and subsequent side effects like hypertension and hypokalemia. By also inhibiting CYP11B2, Cfg-920 is designed to prevent the synthesis of aldosterone, potentially offering a better safety profile compared to first-generation CYP17A1 inhibitors.[1]
The following signaling pathway diagram illustrates the targets of Cfg-920 in the context of androgen synthesis.
Preclinical Study Design: A Phased Approach
A successful in vivo study with a novel agent requires a systematic, multi-step approach. We propose a three-phase workflow:
-
Phase A: Formulation and Vehicle Validation.
-
Phase B: Maximum Tolerated Dose (MTD) Study.
-
Phase C: Efficacy Study in a Xenograft Model.
This phased approach ensures that the drug can be reliably prepared and is well-tolerated at the proposed doses before committing to a large-scale, resource-intensive efficacy study.
Phase A Protocol: Formulation and Vehicle Preparation
Objective: To prepare a homogenous and stable suspension of Cfg-920 suitable for oral gavage in rodents.
Rationale: Cfg-920 is a small molecule that, like many kinase inhibitors, is predicted to have low aqueous solubility. A proper formulation is essential for consistent dosing and bioavailability. An improper vehicle can lead to poor drug exposure, precipitation, and experimental variability.
Materials:
-
Cfg-920 powder (CAS: 1260006-20-9)
-
Vehicle components (see table below)
-
Sterile, distilled water or 0.9% saline
-
Sonicator (bath or probe)
-
Magnetic stirrer and stir bars
-
Sterile tubes and syringes
Recommended Starting Vehicles:
| Vehicle Component | Concentration | Preparation Notes | Suitability |
| Option 1 (Standard) | |||
| Carboxymethylcellulose (CMC) | 0.5% - 1.0% (w/v) | Slowly add CMC to vortexing sterile water/saline. Allow to mix for several hours until fully dissolved. | Standard for aqueous suspensions. Based on protocols for similar CYP17 inhibitors.[2] |
| Option 2 (Enhanced Solubility) | |||
| DMSO | 2% - 5% (v/v) | First, dissolve Cfg-920 in DMSO. | For compounds insoluble in aqueous vehicles. |
| PEG400 | 30% - 40% (v/v) | Add PEG400 to the DMSO/Cfg-920 solution. | A common co-solvent that improves solubility and stability. |
| Tween-80 | 2% - 5% (v/v) | Add as a surfactant to maintain suspension. | Helps prevent precipitation when the aqueous component is added. |
| Sterile Saline | q.s. to final volume | Add saline last, slowly, while vortexing. | The final aqueous phase. |
Protocol: Preparation of 0.5% CMC Formulation (Example)
-
Prepare the Vehicle: To make 50 mL of 0.5% CMC, weigh 250 mg of sodium CMC. In a sterile beaker with a stir bar, add ~45 mL of sterile 0.9% saline. Begin stirring to create a vortex, then slowly sprinkle the CMC powder into the vortex to prevent clumping. Cover the beaker and allow it to stir for 2-4 hours at room temperature, or overnight at 4°C, until a clear, slightly viscous solution is formed. Adjust the final volume to 50 mL.
-
Calculate Required Mass: Determine the highest dose concentration needed (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse receiving 0.25 mL). For a 10 mL batch, you would need 100 mg of Cfg-920.
-
Prepare Suspension: Weigh the calculated Cfg-920 powder into a sterile tube. Add a small amount of the prepared CMC vehicle (~1 mL) and vortex to create a uniform paste.
-
Homogenize: Gradually add the remaining vehicle while continuously vortexing or stirring.
-
Sonicate: Place the suspension in a bath sonicator for 15-30 minutes to ensure a fine, homogenous particle distribution.
-
QC Check: Visually inspect the suspension. It should be uniform with no large aggregates. If left standing for a short period (e.g., 30 minutes), it should be easily re-suspended by gentle inversion.
-
Storage: Store the formulation at 4°C, protected from light. Prepare fresh at least weekly, or confirm stability over a longer period. Always re-suspend thoroughly before each use.
Phase B Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Cfg-920 that can be administered orally for a defined period (e.g., 7-14 days) without causing significant toxicity.[4][5][6]
Rationale: The MTD is crucial for selecting appropriate doses for efficacy studies. Dosing above the MTD can lead to animal morbidity and confound results with non-specific toxicity, while dosing too low may not achieve therapeutic concentrations.[6] There is no published MTD for Cfg-920 in rodents.
Animal Model:
-
Species: Male CD-1 or BALB/c nude mice
-
Age: 6-8 weeks
-
Group Size: n=3-5 mice per dose group
Dose Selection Rationale:
-
Preclinical data in monkeys showed good bioavailability at 3-10 mg/kg.[1]
-
Similar CYP17 inhibitors have shown efficacy in mice at doses up to 100 mg/kg.[2]
-
A suggested starting dose range could be 10, 30, and 100 mg/kg, administered once or twice daily.
Protocol:
-
Acclimation & Baseline: Allow animals to acclimate for at least one week. Record individual body weights for 3 days prior to the study start to establish a baseline.
-
Group Assignment: Randomly assign mice to a vehicle control group and at least three Cfg-920 dose groups.
-
Administration:
-
Administer the prepared Cfg-920 formulation or vehicle control via oral gavage once or twice daily (BID administration should have at least 8 hours between doses).
-
The dosing volume for mice should not exceed 10 mL/kg. (e.g., for a 25g mouse, the maximum volume is 0.25 mL).[7]
-
-
Monitoring (Daily):
-
Body Weight: Record individual body weights daily. A body weight loss of >15-20% is a common sign of toxicity and a criterion for euthanasia.[6]
-
Clinical Observations: Observe animals for signs of toxicity, including hunched posture, ruffled fur, lethargy, dehydration, or labored breathing.
-
Food/Water Intake: Monitor general consumption.
-
-
Study Duration: Continue dosing for 7 to 14 consecutive days.
-
Endpoint: The MTD is defined as the highest dose that does not result in animal death, body weight loss exceeding 20%, or other severe clinical signs of toxicity.[6]
Phase C Protocol: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Cfg-920 in a relevant prostate cancer xenograft model.
Animal Model: LNCaP Subcutaneous Xenograft
-
Rationale: The LNCaP cell line is androgen-sensitive and expresses the androgen receptor (AR), making it an ideal model to test a drug that works by depleting androgens.[8][9][10] This model is well-established for testing hormonal therapies.
-
Host Strain: Male immunodeficient mice (e.g., BALB/c nude, SCID, or NOD-SCID), 6-8 weeks old.
-
Cell Preparation: Culture LNCaP cells under standard conditions. Harvest cells during the exponential growth phase. Re-suspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 10^6 cells per 100 µL.[8]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .
-
Study Initiation: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group).[8][11]
Treatment Protocol:
-
Groups:
-
Group 1: Vehicle Control (p.o., BID)
-
Group 2: Cfg-920 Low Dose (e.g., 0.5x MTD, p.o., BID)
-
Group 3: Cfg-920 High Dose (e.g., MTD, p.o., BID)
-
(Optional) Group 4: Positive Control (e.g., castration or another anti-androgen therapy)
-
-
Administration: Dose animals daily via oral gavage as determined in Phase A and B for 21-28 days, or until tumors in the control group reach a pre-defined endpoint size.
-
Primary Efficacy Endpoint:
-
Tumor Volume: Measure tumor volume 2-3 times weekly. The primary outcome is the inhibition of tumor growth compared to the vehicle control group.
-
-
Secondary & Pharmacodynamic (PD) Endpoints:
-
Body Weight: Monitor body weights twice weekly as a measure of general tolerability.
-
Terminal Blood Collection: At the end of the study, collect blood via cardiac puncture. Process to obtain serum or plasma.
-
Serum PSA Levels: Measure Prostate-Specific Antigen (PSA), a biomarker of LNCaP tumor activity, using a commercially available human PSA ELISA kit.[11][12]
-
Serum Testosterone Levels: Measure total testosterone to confirm the mechanism of action of Cfg-920. Use a mouse/rat specific Testosterone ELISA kit.[13][14]
-
Tumor Analysis (Optional): Excise tumors at the end of the study. A portion can be flash-frozen for molecular analysis (e.g., qPCR for AR-regulated genes like KLK3) or fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation).
-
Data Analysis and Interpretation
-
Tumor Growth: Plot mean tumor volume ± SEM for each group over time. Statistical analysis can be performed using a two-way ANOVA with repeated measures.
-
Endpoint Analysis: Compare final tumor weights, serum PSA, and testosterone levels between groups using a one-way ANOVA or t-test.
-
Correlation: Assess the correlation between the reduction in testosterone levels and the inhibition of tumor growth or PSA secretion.
Expected Outcomes:
-
The vehicle control group will show progressive tumor growth.
-
Cfg-920 treated groups are expected to show dose-dependent tumor growth inhibition.
-
Serum testosterone levels in Cfg-920 treated mice should be significantly lower than in vehicle-treated mice, confirming target engagement.
-
Serum PSA levels should correlate with tumor burden and be reduced in the Cfg-920 treatment groups.
References
-
All About Drugs. (n.d.). CFG-920. Retrieved from [Link]
-
ClinicalTrials.gov. (2018). A Study of Oral CFG920 in Patients With Castration Resistant Cancer. NCT01647789. Retrieved from [Link]
-
Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]
-
Altogen Labs. (n.d.). LNCaP Xenograft Model. Retrieved from [Link]
-
IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
-
Aparicio, A. M., et al. (2022). Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate. BMC Cancer, 22(1), 196. Retrieved from [Link]
-
Melior Discovery. (n.d.). The LNCaP Xenograft Model for Prostate Cancer. Retrieved from [Link]
-
Lorian, K., et al. (2022). The Maximum-Tolerated-Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Journal of Experimental Pharmacology, 14, 43–53. Retrieved from [Link]
-
ResearchGate. (n.d.). PPD inhibition of castration-resistant progression of LNCaP xenograft tumors. Retrieved from [Link]
-
Chen, K. H., et al. (2021). Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122. Frontiers in Oncology, 11, 749612. Retrieved from [Link]
-
ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE | Science topic. Retrieved from [Link]
-
ResearchGate. (2020). What is a good way to give mice DMSO-soluble drugs in oral gavage?. Retrieved from [Link]
-
ResearchGate. (n.d.). CYP17 inhibitors block androgen-mediated growth of AR-expressing.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice. Retrieved from [Link]
-
Reddit. (2023). Mice p.o. application drug solubility problem?. Retrieved from [Link]
-
Haisenleder, D. J., et al. (2016). Measurement of testosterone by immunoassays and mass spectrometry in mouse serum, testicular, and ovarian extracts. Endocrinology, 157(4), 1469-1477. Retrieved from [Link]
-
Lin, C., et al. (2015). Combined tests of prostate specific antigen and testosterone will improve diagnosis and monitoring the progression of prostate cancer. Oncotarget, 6(3), 1515-1522. Retrieved from [Link]
-
Handratta, V. D., et al. (2005). Novel C-17-heteroaryl steroidal CYP17 inhibitors/antiandrogens: synthesis, in vitro biological activity, pharmacokinetics, and antitumor activity in the LAPC4 human prostate cancer xenograft model. Journal of Medicinal Chemistry, 48(8), 2972-2984. Retrieved from [Link]
-
Rocky Mountain Diagnostics. (n.d.). Testosterone Testing In Rat or Mouse ELISA Kit. Retrieved from [Link]
-
Njar, V. C., & Brodie, A. M. (2012). CYP17 inhibitors for prostate cancer therapy. Journal of Steroid Biochemistry and Molecular Biology, 129(3-5), 101-110. Retrieved from [Link]
-
Demers, L. M. (n.d.). Testosterone rat/mouse ELISA. Retrieved from [Link]
Sources
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Combined tests of prostate specific antigen and testosterone will improve diagnosis and monitoring the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of testosterone by immunoassays and mass spectrometry in mouse serum, testicular, and ovarian extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sceti.co.jp [sceti.co.jp]
Application Notes and Protocols for Studying Steroidogenesis Pathways with Cfg-920
Introduction: Navigating the Complex Landscape of Steroidogenesis with a Novel Dual Inhibitor
Steroidogenesis is a fundamental biological process, encompassing a series of enzymatic reactions that convert cholesterol into a diverse array of steroid hormones. These hormones are critical regulators of a vast range of physiological functions, including development, metabolism, inflammation, and reproduction. The intricate network of enzymes in the steroidogenesis pathway, primarily belonging to the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families, presents numerous targets for therapeutic intervention and for the study of endocrine function and dysfunction.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Cfg-920, a potent and reversible dual inhibitor of 17α-hydroxylase/17,20-lyase (CYP17A1) and aldosterone synthase (CYP11B2), for the in-depth investigation of steroidogenesis pathways.[3][4] By elucidating the scientific rationale behind experimental design and providing detailed, validated protocols, this document will empower researchers to effectively utilize Cfg-920 as a powerful tool to dissect the complexities of steroid hormone production.
Scientific Rationale: The Power of Dual Inhibition
Cfg-920 distinguishes itself from other modulators of steroidogenesis through its unique dual-inhibitory action. Understanding the roles of its targets, CYP17A1 and CYP11B2, is paramount to designing and interpreting experiments.
-
CYP17A1: The Gatekeeper of Androgen and Cortisol Synthesis CYP17A1 is a critical enzyme located in the endoplasmic reticulum of adrenal and gonadal cells. It possesses two distinct activities: a 17α-hydroxylase activity, which converts pregnenolone and progesterone into their 17α-hydroxylated counterparts, and a 17,20-lyase activity, which cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[3][5] These products are the precursors to all androgens and estrogens. Therefore, inhibition of CYP17A1 effectively blocks the production of sex steroids and cortisol.
-
CYP11B2: The Final Step in Aldosterone Production CYP11B2, or aldosterone synthase, is a mitochondrial enzyme found in the zona glomerulosa of the adrenal cortex. It catalyzes the final and rate-limiting steps in the synthesis of aldosterone, a mineralocorticoid essential for regulating blood pressure and electrolyte balance.[6][7]
The dual inhibition of CYP17A1 and CYP11B2 by Cfg-920 provides a unique experimental advantage. It allows for the simultaneous blockade of androgen, cortisol, and aldosterone synthesis. This makes Cfg-920 an invaluable tool for studying:
-
The physiological consequences of combined androgen, glucocorticoid, and mineralocorticoid deficiency.
-
The compensatory mechanisms that may be activated in response to the blockade of these key pathways.
-
The efficacy of novel therapeutic strategies for hormone-dependent cancers and endocrine disorders.[4]
Visualizing the Impact of Cfg-920 on Steroidogenesis
To better understand the points of intervention of Cfg-920, the following diagram illustrates the simplified steroidogenesis pathway and highlights the enzymes inhibited by this compound.
Caption: Cfg-920 inhibits CYP17A1 and CYP11B2.
Quantitative Data: In Vitro Potency of Cfg-920
The efficacy of Cfg-920 as an inhibitor of human CYP17A1 and CYP11B2 has been determined in preclinical studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Cfg-920 against these key steroidogenic enzymes.
| Target Enzyme | Cfg-920 IC50 (µM) | Reference |
| CYP17A1 | 0.023 | [3] |
| CYP11B2 | 0.034 | [3] |
These low nanomolar IC50 values highlight the potent inhibitory activity of Cfg-920, making it a suitable tool for in vitro studies at concentrations that are unlikely to cause off-target effects.
Experimental Protocols: A Step-by-Step Guide
The human adrenocortical carcinoma cell line NCI-H295R is the gold standard in vitro model for studying steroidogenesis.[8][9] These cells express all the key enzymes necessary for the production of mineralocorticoids, glucocorticoids, and androgens, providing a comprehensive system to investigate the effects of compounds like Cfg-920 on the entire steroidogenic cascade.[5][8]
Protocol 1: General Cell Culture of NCI-H295R Cells
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium
-
Nu-Serum™ I
-
ITS+ Premix
-
Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Thawing and Initial Culture:
-
Rapidly thaw a cryovial of NCI-H295R cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F12 supplemented with 2.5% Nu-Serum™, 1% ITS+ Premix, and 1% Penicillin-Streptomycin).
-
Centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Sub-culturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:4.
-
Change the medium every 2-3 days.
-
Protocol 2: Cfg-920 Treatment and Steroid Profiling in NCI-H295R Cells
This protocol is designed to assess the dose-dependent effects of Cfg-920 on the production of a panel of steroid hormones.
Materials:
-
NCI-H295R cells
-
Complete growth medium (as described in Protocol 1)
-
24-well cell culture plates
-
Cfg-920 (prepare a stock solution in DMSO)
-
Forskolin (optional, to stimulate steroidogenesis)
-
DMSO (vehicle control)
-
Positive control inhibitors (e.g., ketoconazole for broad CYP inhibition, or a specific CYP17A1 inhibitor like abiraterone)
Procedure:
-
Cell Seeding:
-
Seed NCI-H295R cells in 24-well plates at a density of 2-3 x 10^5 cells/well in 1 mL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Stimulation (Optional):
-
To enhance the production of certain steroids, you can stimulate the cells with forskolin. Replace the medium with fresh medium containing 10 µM forskolin and incubate for 24-48 hours.[10]
-
-
Cfg-920 Treatment:
-
Prepare serial dilutions of Cfg-920 in complete growth medium. A suggested concentration range is 0.001 µM to 10 µM to cover the IC50 values.
-
Include a vehicle control (DMSO, final concentration should not exceed 0.1%) and positive controls.
-
Aspirate the medium from the wells and replace it with 1 mL of the medium containing the different concentrations of Cfg-920, vehicle, or positive controls.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well and transfer it to labeled microcentrifuge tubes.
-
For analysis of intracellular steroids, wash the cell monolayer with ice-cold PBS, and then lyse the cells with an appropriate buffer.
-
Store all samples at -80°C until analysis.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability in each well using a standard method such as the MTT or PrestoBlue™ assay to ensure that the observed effects on steroid production are not due to cytotoxicity.
-
Experimental Workflow for Cfg-920 Steroidogenesis Assay
The following diagram outlines the key steps in performing a steroidogenesis assay with Cfg-920.
Caption: Workflow for Cfg-920 steroidogenesis assay.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of multiple steroid hormones in a single sample.[11][12]
Materials:
-
Cell culture supernatant or cell lysate samples
-
Internal standards (deuterated or 13C-labeled steroids)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Internal Standard Spiking:
-
Thaw the samples on ice.
-
Spike each sample with a mixture of internal standards to correct for extraction losses and matrix effects.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol followed by water.
-
Load the samples onto the cartridges.
-
Wash the cartridges with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elute the steroids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Dry the eluates under a gentle stream of nitrogen.
-
Reconstitute the dried extracts in a small volume of the initial mobile phase of the LC-MS/MS method.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Use a validated chromatographic method to separate the different steroid hormones.
-
Detect and quantify the steroids using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Data Interpretation: Unraveling the Effects of Dual Inhibition
The dual inhibition of CYP17A1 and CYP11B2 by Cfg-920 will result in a characteristic steroid profile. Researchers should expect to see:
-
Decreased levels of:
-
Androgens (DHEA, androstenedione, testosterone)
-
Estrogens (estrone, estradiol - downstream of androgens)
-
Cortisol
-
Aldosterone
-
-
Accumulation of upstream precursors:
-
Pregnenolone
-
Progesterone
-
11-Deoxycorticosterone
-
Corticosterone (the immediate precursor to aldosterone)
-
By analyzing the ratios of steroid precursors to their products, researchers can gain a more nuanced understanding of the specific enzymatic steps being inhibited. For example, an increase in the ratio of 17α-hydroxyprogesterone to androstenedione would confirm the inhibition of the 17,20-lyase activity of CYP17A1.
Conclusion: Cfg-920 as a Versatile Tool in Steroidogenesis Research
Cfg-920, with its potent dual inhibitory action on CYP17A1 and CYP11B2, offers a unique opportunity to probe the intricate network of steroid hormone synthesis. The protocols and guidelines presented in this application note provide a robust framework for utilizing Cfg-920 in the NCI-H295R in vitro model. By combining careful experimental design, precise execution of protocols, and sophisticated analytical techniques such as LC-MS/MS, researchers can leverage Cfg-920 to gain novel insights into the fundamental mechanisms of steroidogenesis and to accelerate the development of new therapies for a wide range of endocrine-related diseases.
References
-
CFG-920 – All About Drugs. (n.d.). Retrieved from [Link]
-
DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. (2016). JRC Big Data Analytics Platform. Retrieved from [Link]
-
The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. (2011). Endocrine Reviews. Retrieved from [Link]
-
Steroidogenesis | Pathway - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Using LC-MS/MS to optimize the OECD 456 H295R steroidogenesis assay for sensitive and selective detection. (2021). Labcorp. Retrieved from [Link]
-
A steady state system for in vitro evaluation of steroidogenic pathway dynamics: Application for CYP11B1, CYP11B2 and CYP17 inhibitors. (2019). The Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]
-
High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells. (2016). Toxicological Sciences. Retrieved from [Link]
-
The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review. (2023). American Journal of Cardiovascular Drugs. Retrieved from [Link]
-
Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS. (2012). Toxicology in Vitro. Retrieved from [Link]
-
Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening. (2022). Toxicology in Vitro. Retrieved from [Link]
-
Highly potent and selective nonsteroidal dual inhibitors of CYP17/CYP11B2 for the treatment of prostate cancer to reduce risks of cardiovascular diseases. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Extended steroid profiling in H295R cells provides deeper insight into chemical-induced disturbances of steroidogenesis: Exemplified by prochloraz and anabolic steroids. (2023). Molecular and Cellular Endocrinology. Retrieved from [Link]
-
Human Adrenocortical Carcinoma (NCI-H295R) Cell Line as an In Vitro Cell Culture Model for Assessing the Impact of Iron on Steroidogenesis. (2021). Folia Biologica. Retrieved from [Link]
-
Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip. (2018). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Intratumoral heterogeneity of steroidogenesis in aldosterone-producing adenoma revealed by intensive double- and triple-immunostaining for CYP11B2/B1 and CYP17. (2016). Molecular and Cellular Endocrinology. Retrieved from [Link]
-
(PDF) Aldosterone Synthase Inhibitors as Promising Treatments for Mineralocorticoid Dependent Cardiovascular and Renal Diseases. (2014). ResearchGate. Retrieved from [Link]
-
Steroid profiling in H295R cells to identify chemicals potentially disrupting the production of adrenal steroids. (2017). The Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]
-
An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (2018). Journal of Lipid Research. Retrieved from [Link]
-
Molecular and Epigenetic Control of Aldosterone Synthase, CYP11B2 and 11-Hydroxylase, CYP11B1. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
-
Aldosterone synthase inhibitor (BI 690517) therapy for people with diabetes and albuminuric chronic kidney disease: A multicentre, randomized, double-blind, placebo-controlled, Phase I trial. (2024). Diabetes, Obesity and Metabolism. Retrieved from [Link]
-
Aldosterone Synthase Inhibitors for Treatment of Hypertension and Chronic Kidney Disease. (2024). Archives of Pharmacology and Therapeutics. Retrieved from [Link]
-
Steroidogenesis and CYP17A1 inhibition: development of potent inhibitors for adrenal and gonadal steroid biosynthesis. (2025). Endocrine Abstracts. Retrieved from [Link]
-
Intratumoral heterogeneity of steroidogenesis in aldosterone-producing adenoma revealed by intensive double- and triple-immunostaining for CYP11B2/B1 and CYP17. (2016). Molecular and Cellular Endocrinology. Retrieved from [Link]
-
The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study. (2011). Environmental Health Perspectives. Retrieved from [Link]
-
Evaluating H295R steroidogenesis assay data for robust interpretation. (2023). Regulatory Toxicology and Pharmacology. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS based profiling and dynamic modelling of the steroidogenesis pathway in adrenocarcinoma H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. Aldosterone synthase inhibitor (BI 690517) therapy for people with diabetes and albuminuric chronic kidney disease: A multicentre, randomized, double-blind, placebo-controlled, Phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive and selective LC-MS/MS analysis coupled with an online sample enrichment technique for H295R steroidogenesis assay and its application in the investigation of the effect of sildenafil on steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. Extended steroid profiling in H295R cells provides deeper insight into chemical-induced disturbances of steroidogenesis: Exemplified by prochloraz and anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Combining Cfg-920 with Other Cancer Drugs
Senior Application Scientist Note: The following guide is designed to provide a robust framework for investigating the combination of the hypothetical MEK1/2 inhibitor, Cfg-920 , with other anti-cancer agents. To ensure scientific integrity and provide actionable protocols, we will use the well-characterized RAS/RAF/MEK/ERK signaling pathway as the basis for our mechanistic discussions and experimental designs. The principles and methods described herein are broadly applicable to the preclinical evaluation of targeted combination therapies.
Scientific Rationale: Why Combine Cfg-920?
The RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical intracellular signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cellular processes like proliferation, survival, and differentiation.[][2] Aberrant activation of this pathway, often through mutations in genes like BRAF and RAS, is a key driver in a significant portion of human cancers, including melanoma, colorectal, and lung cancers.[][3][4]
Cfg-920, as a selective MEK1/2 inhibitor, is designed to block this pathway downstream of RAS and RAF. However, cancer cells can develop resistance to single-agent targeted therapies through various mechanisms. A primary mechanism of resistance to MEK inhibition is the activation of parallel survival pathways, most notably the PI3K/AKT/mTOR pathway.[4][5][6][7] These two pathways exhibit significant cross-talk; for instance, activated RAS can stimulate both cascades, and inhibition of one can lead to compensatory activation of the other.[3][5][7]
Therefore, the primary rationale for combining Cfg-920 is to achieve a more potent and durable anti-tumor response by:
-
Vertical Inhibition: Targeting multiple nodes within the same pathway (e.g., Cfg-920 with a BRAF inhibitor).[8][9]
-
Horizontal (or Parallel) Inhibition: Simultaneously blocking two critical survival pathways (e.g., Cfg-920 with a PI3K inhibitor).[5][6][9][10]
-
Synergizing with Other Modalities: Combining with immunotherapy to modulate the tumor microenvironment or with chemotherapy to enhance cytotoxic effects.[11]
This guide will focus on the horizontal inhibition strategy, specifically the combination of Cfg-920 with a PI3K inhibitor, as it represents a broadly applicable and clinically relevant approach.[5][6][12]
Preclinical Evaluation Workflow
A systematic, multi-phase approach is essential to validate the efficacy and characterize the mechanism of a drug combination. This workflow ensures that only the most promising combinations advance to more complex and resource-intensive in vivo studies.
Caption: Preclinical combination therapy evaluation workflow.
Phase 1 Protocol: In Vitro Synergy Screening
Objective: To quantitatively determine if combining Cfg-920 with a PI3K inhibitor results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Causality: The first step is to establish whether the combination is more effective than the individual agents alone. A checkerboard (or matrix) dose-response assay allows for the systematic testing of many dose combinations, which is essential for calculating the Combination Index (CI) via the Chou-Talalay method.[13][14][15] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[13][14][16]
Protocol: Checkerboard Viability Assay
-
Cell Line Selection: Choose a panel of cancer cell lines with known genetic backgrounds (e.g., KRAS-mutant, BRAF-mutant, PIK3CA-mutant) relevant to the intended therapeutic area.
-
Single-Agent IC50 Determination:
-
Plate cells in 96-well plates at a predetermined optimal density.
-
Treat cells with a serial dilution (e.g., 8-point, 3-fold dilutions) of Cfg-920 and the PI3K inhibitor separately. Include vehicle-only controls.
-
Incubate for a period that allows for at least two cell doublings (typically 72 hours).
-
Assess cell viability using an ATP-based luminescent assay such as CellTiter-Glo®.[17][18][19][20] This method measures ATP, an indicator of metabolically active cells, providing a robust and high-throughput readout.[17][18]
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug individually using non-linear regression analysis.
-
-
Combination Matrix (Checkerboard) Setup:
-
Design a 96-well plate layout. A common design is a 6x6 or 8x8 matrix.
-
Prepare serial dilutions of Cfg-920 centered around its IC50 value (e.g., 4x, 2x, 1x, 0.5x, 0.25x, 0.125x IC50) and add them to the plate along the y-axis.
-
Prepare serial dilutions of the PI3K inhibitor in the same manner and add them to the plate along the x-axis.
-
The matrix should include wells with each drug alone and a vehicle control.
-
-
Treatment and Viability Assessment:
-
Data Analysis:
-
Normalize the viability data to the vehicle control (100% viability).
-
Use specialized software (e.g., CompuSyn, SynergyFinder) to input the dose-response data for the single agents and the combination matrix.
-
The software will calculate the Combination Index (CI) for various effect levels (Fraction affected, Fa).[15][16]
-
Data Presentation
Table 1: Representative Synergy Data for Cfg-920 and PI3K Inhibitor (PI3Ki) in a KRAS-mutant Colorectal Cancer Cell Line
| Fraction Affected (Fa) | Cfg-920 Dose (nM) | PI3Ki Dose (nM) | Combination Index (CI) | Interpretation |
| 0.50 (IC50) | 15 | 100 | 0.75 | Synergy |
| 0.75 (IC75) | 40 | 250 | 0.60 | Synergy |
| 0.90 (IC90) | 100 | 600 | 0.45 | Strong Synergy |
Note: Data are hypothetical for illustrative purposes.
Phase 2 Protocol: Mechanistic Validation
Objective: To confirm that the observed synergy is due to the intended mechanism of dual pathway inhibition.
Causality: If the combination is synergistic, we hypothesize that it is more effective at shutting down key pro-survival signals than either drug alone. Western blotting is the gold-standard technique to visualize and quantify the phosphorylation status of key proteins in the targeted pathways.[21][22][23] Specifically, we want to measure phosphorylated ERK (p-ERK) as a readout of MEK pathway activity and phosphorylated AKT (p-AKT) or its downstream target S6 ribosomal protein (p-S6) as a readout of PI3K pathway activity.[12] A successful combination should suppress both p-ERK and p-AKT/p-S6 more completely than single agents.
Protocol: Western Blot for Pathway Modulation
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with Cfg-920 alone, the PI3K inhibitor alone, and the combination at concentrations determined to be synergistic from the Phase 1 assay (e.g., the IC75 concentrations). Include a vehicle control.
-
Incubate for a short period (e.g., 2-4 hours) to capture acute signaling changes.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
p-AKT (Ser473)
-
Total AKT
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to their respective total protein levels.
-
Caption: Dual blockade of MAPK and PI3K pathways.
Phase 3 Protocol: In Vivo Efficacy Testing
Objective: To determine if the in vitro synergy of Cfg-920 plus a PI3K inhibitor translates to enhanced anti-tumor efficacy in a living organism.
Causality: Positive results in cell culture do not always predict success in vivo due to factors like pharmacokinetics, pharmacodynamics, and the tumor microenvironment. A xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is the standard preclinical model for evaluating the efficacy of anti-cancer drugs.[24][25] A well-designed study with four arms (Vehicle, Drug A, Drug B, Combination) is required to statistically assess for an enhanced combination effect.[25][26][27][28]
Protocol: Subcutaneous Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously implant a suspension of the cancer cell line that showed strong synergy in vitro (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Cfg-920 (at a predetermined, well-tolerated dose)
-
Group 3: PI3K inhibitor (at a predetermined, well-tolerated dose)
-
Group 4: Cfg-920 + PI3K inhibitor
-
-
-
Drug Administration: Administer drugs according to their optimal route (e.g., oral gavage) and schedule (e.g., daily) for the duration of the study (e.g., 21-28 days).
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint may be a fixed duration or when tumors in the control group reach a maximum size.
-
Euthanize the animals and excise the tumors.
-
Compare the average tumor volumes between the groups. A statistically significant reduction in tumor volume in the combination group compared to the single-agent groups indicates superior efficacy.
-
Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Data Presentation
Table 2: Representative In Vivo Efficacy Data in a Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI %) |
| Vehicle | 1500 ± 150 | - |
| Cfg-920 | 825 ± 90 | 45% |
| PI3K Inhibitor | 900 ± 110 | 40% |
| Cfg-920 + PI3Ki | 225 ± 45 | 85% |
Note: Data are hypothetical for illustrative purposes. Statistical significance (e.g., p < 0.01 for combination vs. single agents) would be determined by appropriate statistical tests like ANOVA.
Conclusion and Future Directions
This guide outlines a logical and rigorous preclinical workflow for evaluating Cfg-920 in combination with other targeted agents. Evidence of synergy from in vitro assays, confirmed by mechanistic studies showing dual pathway blockade and translating to superior efficacy in in vivo models, provides a strong rationale for advancing a combination therapy toward clinical development.[29][30][31] Future studies could explore resistance mechanisms to the combination, investigate alternative dosing schedules to mitigate toxicity, and test the combination in more complex patient-derived xenograft (PDX) or syngeneic models.[24][26]
References
-
Yuan, T., et al. (2020). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Signal Transduction and Targeted Therapy, 5(1), 1-13. Available from: [Link]
-
Robert, C., et al. (2015). Combination therapy with BRAF and MEK inhibitors for melanoma. The Lancet Oncology, 16(5), e239-e246. Available from: [Link]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Available from: [Link]
-
Janku, F., et al. (2014). PI3K and MEK inhibitor combinations: examining the evidence in selected tumor types. Journal of Hematology & Oncology, 7(1), 1-12. Available from: [Link]
-
McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1263-1284. Available from: [Link]
-
Liu, L., et al. (2018). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Oncology Letters, 15(3), 3233-3240. Available from: [Link]
-
Constantin, M. (2022). The members of the RAS–RAF–MEK–ERK signaling pathway and cancer. Romanian Biotechnological Letters, 27(4), 3653-3668. Available from: [Link]
-
UC Davis Health. (n.d.). MEK Inhibitor-Based Combination Strategies in Selected Molecular Subsets of Non-Small Cell Lung Cancer (NSCLC). Available from: [Link]
-
Vasan, N., et al. (2018). Rational Approaches for Combination Therapy Strategies Targeting the MAP Kinase Pathway in Solid Tumors. Molecular Cancer Therapeutics, 17(1), 3-16. Available from: [Link]
-
Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. Available from: [Link]
-
Tolcher, A. W., et al. (2015). MEK and PI3K inhibition in solid tumors: rationale and evidence to date. Therapeutic Advances in Medical Oncology, 7(3), 156-168. Available from: [Link]
-
Soni, A., et al. (2020). Current Insights into Combination Therapies with MAPK Inhibitors and Immune Checkpoint Blockade. International Journal of Molecular Sciences, 21(11), 3959. Available from: [Link]
-
Chou, T. C. (2008). Preclinical versus clinical drug combination studies. Leukemia & Lymphoma, 49(11), 2059-2080. Available from: [Link]
-
Janku, F., et al. (2012). The Clinical Effect of the Dual-Targeting Strategy Involving PI3K/AKT/mTOR and RAS/MEK/ERK Pathways in Patients with Advanced Cancer. Clinical Cancer Research, 18(8), 2316-2325. Available from: [Link]
-
Nagy, Á., et al. (2021). Horizontal Combination of MEK and PI3K/mTOR Inhibition in BRAF Mutant Tumor Cells with or without Concomitant PI3K Pathway Mutations. Cancers, 13(16), 4153. Available from: [Link]
-
ResearchGate. (n.d.). List of MEK inhibitor drug combination clinical trials with primary outcomes. Available from: [Link]
-
Zhang, N., et al. (2016). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. American Journal of Cancer Research, 6(5), 1051. Available from: [Link]
-
withpower.com. (n.d.). Selumetinib + Cabozantinib for Plexiform Neurofibroma (NF113 Trial). Available from: [Link]
-
Carlino, M. S., et al. (2013). Combined targeting of MEK and PI3K/mTOR effector pathways is necessary to effectively inhibit NRAS mutant melanoma in vitro and in vivo. Molecular Oncology, 7(4), 838-848. Available from: [Link]
-
Sharma, A., et al. (2022). Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. Cureus, 14(8). Available from: [Link]
-
ResearchGate. (n.d.). Schematic of Chou-Talalay method to determine the combination index. Available from: [Link]
-
Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Available from: [Link]
-
ClinicalTrials.Veeva. (2025). Study of Cabozantinib With Selumetinib for Plexiform Neurofibromas. Available from: [Link]
-
Al-Obeidi, F. A., et al. (2020). Preclinical Evidence That Trametinib Enhances the Response to Antiangiogenic Tyrosine Kinase Inhibitors in Renal Cell Carcinoma. Molecular Cancer Therapeutics, 19(4), 1045-1055. Available from: [Link]
-
Targeted Oncology. (2023). Selumetinib Shows Promise in Treating Adult NF1-Associated Plexiform Neurofibromas. Available from: [Link]
-
Crown Bioscience. (2023). Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. Available from: [Link]
-
ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Available from: [Link]
-
Shukla, A. K. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 146, 225-239. Available from: [Link]
-
National Institutes of Health. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Available from: [Link]
-
Institute for Molecular Medicine Finland (FIMM). (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Available from: [Link]
-
ClinicalTrials.gov. (2026). Efficacy and Safety of Selumetinib in Adults With NF1 Who Have Symptomatic, Inoperable Plexiform Neurofibromas. Available from: [Link]
-
Targeted Oncology. (2014). New Crop of Combination Strategies Growing for Melanoma. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Available from: [Link]
-
PubMed. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Available from: [Link]
-
ResearchGate. (2023). (PDF) Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Available from: [Link]
-
King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE, 8(7), e67583. Available from: [Link]
-
National Institutes of Health. (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. Available from: [Link]
-
PNAS. (2004). A model-based approach for assessing in vivo combination therapy interactions. Available from: [Link]
-
bioRxiv. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. Available from: [Link]
-
ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Available from: [Link]
-
ResearchGate. (2018). How to study synergism?. Available from: [Link]
Sources
- 2. rombio.unibuc.ro [rombio.unibuc.ro]
- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. PI3K and MEK inhibitor combinations: examining the evidence in selected tumor types - ProQuest [proquest.com]
- 6. MEK and PI3K inhibition in solid tumors: rationale and evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Combined targeting of MEK and PI3K/mTOR effector pathways is necessary to effectively inhibit NRAS mutant melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. health.ucdavis.edu [health.ucdavis.edu]
- 30. researchgate.net [researchgate.net]
- 31. Study of Cabozantinib With Selumetinib for Plexiform Neurofibromas [ctv.veeva.com]
Application Notes and Protocols for Cfg-920 Xenograft Studies
Introduction: Cfg-920, a Dual Inhibitor of Steroidogenesis for Castration-Resistant Prostate Cancer
Cfg-920 is an orally bioavailable, non-steroidal small molecule that acts as a potent and reversible dual inhibitor of two key enzymes in the steroidogenesis pathway: CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11B2 (aldosterone synthase).[1][2] Its primary mechanism of action is the suppression of androgen biosynthesis in both the testes and adrenal glands.[1] By inhibiting CYP17A1, Cfg-920 blocks the production of testosterone and other androgens that drive the proliferation of androgen-dependent tumor cells, a hallmark of castration-resistant prostate cancer (CRPC).[1]
The dual inhibition of CYP11B2 is a distinguishing feature of Cfg-920, aimed at mitigating the cardiac side effects often associated with androgen deprivation therapy.[1] By preventing the rise in mineralocorticoid levels, Cfg-920 may offer a more favorable safety profile.[1] Preclinical studies in monkeys have demonstrated good oral bioavailability of Cfg-920.[1] A Phase I clinical trial was conducted in patients with metastatic CRPC, however, the Phase II portion of the study was not initiated.[3]
These application notes provide a comprehensive guide for designing and executing preclinical xenograft studies to evaluate the in vivo efficacy of Cfg-920 in prostate cancer models.
I. Experimental Design: A Xenograft Study of Cfg-920 in a CRPC Model
A well-designed xenograft study is critical to assess the anti-tumor activity of Cfg-920. This section outlines the key considerations for designing a robust preclinical trial.
Xenograft Model Selection
The choice of a suitable xenograft model is paramount for the clinical relevance of the study. For investigating a compound like Cfg-920, a human prostate cancer cell line that expresses the androgen receptor (AR) and is sensitive to androgen levels is recommended.
-
Recommended Cell Line: LNCaP or its derivatives (e.g., C4-2B). These cell lines are well-characterized, express AR, and are known to form tumors in immunocompromised mice. Their growth is initially androgen-dependent, and they can progress to a castration-resistant state, mimicking the clinical progression of prostate cancer.
-
Animal Model: Male immunodeficient mice, such as NOD-scid GAMMA (NSG) or nude mice (nu/nu), are suitable hosts for xenograft studies. These mice lack a functional immune system, preventing the rejection of human tumor cells.
Study Arms and Control Groups
A multi-arm study design is essential for a comprehensive evaluation of Cfg-920's efficacy.
| Study Arm | Treatment Group | Description | Rationale |
| 1 | Vehicle Control | Administration of the vehicle used to dissolve Cfg-920. | To assess the baseline tumor growth rate in the absence of active treatment. |
| 2 | Cfg-920 (Low Dose) | Oral administration of a lower dose of Cfg-920. | To determine the dose-dependent efficacy of Cfg-920. |
| 3 | Cfg-920 (High Dose) | Oral administration of a higher dose of Cfg-920. | To evaluate the maximum tolerated dose and potential for greater tumor inhibition. |
| 4 | Positive Control (e.g., Enzalutamide) | Administration of a standard-of-care agent for CRPC. | To benchmark the efficacy of Cfg-920 against a clinically relevant comparator. |
Dosing and Administration
Based on preclinical pharmacokinetic data, Cfg-920 is orally bioavailable.[1]
-
Formulation: Cfg-920 should be formulated in a suitable vehicle for oral gavage, such as a solution of 0.5% methylcellulose in water.
-
Dosing Regimen: A once-daily or twice-daily oral gavage schedule is recommended. The specific doses should be determined based on prior dose-range finding studies to establish the maximum tolerated dose (MTD).
-
Duration of Treatment: Treatment should commence once tumors reach a palpable size (e.g., 100-150 mm³) and continue for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint size.
Efficacy Endpoints
Multiple endpoints should be assessed to provide a comprehensive picture of Cfg-920's anti-tumor activity.
-
Primary Endpoint: Tumor growth inhibition (TGI). This is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
-
Secondary Endpoints:
-
Tumor weight at the end of the study.
-
Body weight of the animals (to monitor for toxicity).
-
Serum levels of prostate-specific antigen (PSA), a key biomarker for prostate cancer.
-
Pharmacodynamic (PD) markers in tumor tissue (e.g., AR signaling pathway components).
-
Histological analysis of tumors (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
-
II. Experimental Protocols
This section provides detailed step-by-step protocols for the key procedures in a Cfg-920 xenograft study.
Cell Culture and Tumor Cell Implantation
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Only cell suspensions with >95% viability should be used for implantation.
-
Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Resuspend the LNCaP cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring and Measurement
-
Tumor Palpation: Begin palpating the injection site for tumor formation approximately 7-10 days post-implantation.
-
Tumor Measurement: Once tumors are palpable, measure them twice weekly using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Record the body weight of each animal twice weekly.
Cfg-920 Administration
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into the different treatment groups.
-
Dose Preparation: Prepare fresh Cfg-920 formulations daily.
-
Oral Gavage: Administer the appropriate treatment to each mouse via oral gavage using a sterile gavage needle.
Endpoint Sample Collection and Analysis
-
Euthanasia: At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Blood Collection: Collect blood via cardiac puncture for serum PSA analysis.
-
Tumor Excision: Carefully excise the tumors and record their final weight.
-
Tumor Processing:
-
Divide the tumor into sections for different analyses:
-
One section for snap-freezing in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting, RT-qPCR).
-
One section for fixation in 10% neutral buffered formalin for histological analysis.
-
-
III. Data Analysis and Visualization
Statistical Analysis
-
Analyze differences in tumor growth between treatment groups using appropriate statistical tests, such as a two-way ANOVA with repeated measures followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Compare final tumor weights and serum PSA levels using a one-way ANOVA or a t-test.
-
A p-value of <0.05 is typically considered statistically significant.
Visualizing Experimental Workflow and Pathways
A clear visual representation of the experimental workflow and the targeted signaling pathway can enhance the understanding of the study design and the mechanism of action of Cfg-920.
Caption: Overview of the Cfg-920 xenograft study workflow.
Caption: Cfg-920 inhibits CYP17A1, blocking androgen synthesis.
IV. Conclusion
This application note provides a comprehensive framework for conducting preclinical xenograft studies to evaluate the efficacy of Cfg-920. By following these guidelines, researchers can generate robust and reproducible data to support the further development of this promising therapeutic agent for castration-resistant prostate cancer. Adherence to ethical guidelines for animal research and meticulous execution of the described protocols are essential for the success of these studies.
References
-
CFG-920 – All About Drugs. (n.d.). Retrieved from [Link]
- Sengupta, S., & Gaul, C. (2015). Discovery of CFG920, a dual CYP17/CYP11B2 inhibitor, for the treatment of castration resistant prostate cancer.
-
A Study of Oral CFG920 in Patients With Castration Resistant Prostate Cancer. (2015). ClinicalTrials.gov. Retrieved from [Link]
Sources
Application Notes and Protocols: Measuring Cfg-920 Efficacy in Preclinical Models of Castration-Resistant Prostate Cancer
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for evaluating the preclinical efficacy of Cfg-920, a potent and selective dual inhibitor of CYP17A1 and CYP11B2, for the treatment of castration-resistant prostate cancer (CRPC). We present a structured, multi-stage approach beginning with in vitro biochemical and cell-based assays to confirm target engagement and cellular effects, followed by in vivo efficacy studies in robust xenograft models. The protocols herein are designed to deliver reproducible and translatable data, incorporating key pharmacodynamic and pharmacokinetic endpoints to build a comprehensive preclinical data package.
Introduction: The Rationale for Targeting CYP17A1 in CRPC
Castration-resistant prostate cancer (CRPC) is characterized by renewed tumor growth despite androgen deprivation therapy (ADT). A key mechanism of resistance is the intratumoral de novo synthesis of androgens, which reactivates androgen receptor (AR) signaling. The enzyme Cytochrome P450 17A1 (CYP17A1) is a critical control point in this pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities required for the production of androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.[1]
Cfg-920 is an orally available, non-steroidal inhibitor of CYP17A1, designed to block this androgen production pathway, thereby suppressing the growth of androgen-dependent tumor cells.[2] Uniquely, Cfg-920 also inhibits CYP11B2 (aldosterone synthase), which may mitigate the cardiac side effects often associated with CYP17A1 inhibition, such as hypertension and fluid retention.[2]
This guide outlines a logical, field-proven workflow for assessing the preclinical efficacy of Cfg-920, providing the scientific justification for advancing promising therapeutic candidates toward clinical trials.[3]
Preclinical Evaluation Workflow
A successful preclinical evaluation follows a tiered approach, moving from specific biochemical assays to more complex cellular and in vivo models. This workflow ensures that resource-intensive animal studies are undertaken with a compound that has well-characterized activity at the molecular and cellular levels.
Caption: Preclinical evaluation workflow for Cfg-920.
PART I: In Vitro Efficacy and Mechanism of Action
In vitro assays are fundamental for confirming a compound's mechanism of action and determining its potency in a controlled environment before proceeding to more complex biological systems.[4][5]
2.1. Protocol: Biochemical CYP17A1 Lyase Inhibition Assay
Rationale: This initial step directly measures the ability of Cfg-920 to inhibit the enzymatic activity of its primary target, CYP17A1. A biochemical assay using recombinant human enzyme isolates the interaction between the drug and the target protein, free from cellular confounding factors.[6]
Methodology:
-
Reagents: Recombinant human CYP17A1/POR (cytochrome P450 reductase) supersomes, [³H]-17α-hydroxyprogesterone (substrate), NADPH, reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Procedure: a. Prepare a serial dilution of Cfg-920 in DMSO. The final DMSO concentration in the assay should be ≤1%. b. In a 96-well plate, combine the reaction buffer, NADPH, and recombinant enzyme. c. Add the diluted Cfg-920 or vehicle control (DMSO) to the appropriate wells and pre-incubate for 10 minutes at 37°C. d. Initiate the reaction by adding the radiolabeled substrate, [³H]-17α-hydroxyprogesterone. e. Incubate for a predetermined time (e.g., 30 minutes) at 37°C. The reaction must be within the linear range. f. Stop the reaction by adding a quenching solvent (e.g., ethyl acetate). g. Extract the steroids using ethyl acetate. The product ([³H]-androstenedione) will partition into the organic phase. h. Separate the substrate and product using thin-layer chromatography (TLC).[7] i. Quantify the radiolabeled product spot using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each Cfg-920 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
2.2. Protocol: Cellular Androgen Production Assay
Rationale: To confirm that Cfg-920 can effectively inhibit androgen synthesis in a cellular context, a cell-based assay is essential. Human adrenal H295R cells are a suitable model as they express the complete steroidogenesis pathway, including CYP17A1.
Methodology:
-
Cell Culture: Culture H295R cells in DMEM/F12 supplemented with 10% FBS and appropriate antibiotics.
-
Procedure: a. Seed H295R cells in a 24-well plate and allow them to adhere overnight. b. Replace the medium with serum-free medium containing a stimulating agent (e.g., forskolin) to induce steroidogenesis. c. Add serial dilutions of Cfg-920 or vehicle control to the wells. d. Incubate for 48-72 hours. e. Collect the cell culture supernatant. f. Measure the concentration of DHEA and/or testosterone in the supernatant using a validated LC-MS/MS method or a commercially available ELISA kit.[8][9]
-
Data Analysis: Calculate the reduction in androgen levels relative to the vehicle control and determine the IC50 for androgen synthesis inhibition.
2.3. Protocol: Androgen Receptor (AR) Signaling Pathway Analysis
Rationale: Since Cfg-920 aims to reduce the ligands that activate the Androgen Receptor, it is crucial to demonstrate that this leads to the downregulation of AR signaling. This is a key pharmacodynamic marker of efficacy. We will use Western blotting to assess the expression of AR and its downstream target, Prostate-Specific Antigen (PSA).[10]
Methodology:
-
Cell Lines & Culture: Use androgen-sensitive prostate cancer cell lines such as LNCaP or 22Rv1.[4][11] Culture LNCaP cells in RPMI-1640 with 10% FBS. Culture 22Rv1 cells in RPMI-1640 with 10% FBS.[12][13]
-
Procedure: a. Seed cells in 6-well plates. b. Treat cells with varying concentrations of Cfg-920 for 48-72 hours. Include a positive control (e.g., enzalutamide) and a vehicle control. c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Determine protein concentration using a BCA assay. e. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST. g. Incubate with primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14] h. Wash and incubate with HRP-conjugated secondary antibodies. i. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of AR and PSA to the loading control.
2.4. Protocols: Functional Cellular Assays
Rationale: These assays determine the ultimate phenotypic effect of Cfg-920 on cancer cells: inhibiting their growth and survival.
Methodology:
-
Procedure: a. Seed LNCaP or 22Rv1 cells (2,000-5,000 cells/well) in a 96-well plate.[15] b. After 24 hours, treat the cells with a range of Cfg-920 concentrations in triplicate. c. Incubate for 72-96 hours. d. Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[16][17] e. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Rationale: This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony, providing a measure of reproductive cell death.[18][19]
Methodology:
-
Procedure: a. Seed a low density of cells (e.g., 500-1,000 cells/well) in 6-well plates. b. Treat with low, clinically relevant concentrations of Cfg-920 for the duration of the experiment (typically 10-14 days), refreshing the media and drug every 3-4 days. c. When colonies in the control wells are visible (≥50 cells), wash the plates with PBS, fix with methanol, and stain with 0.5% crystal violet. d. Gently wash away excess stain with water and allow the plates to dry.
-
Data Analysis: Count the number of colonies in each well. Calculate the plating efficiency and surviving fraction for each treatment condition.
PART II: In Vivo Preclinical Efficacy
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating anti-cancer drug efficacy in a living system.[20][21] They allow for the assessment of drug delivery, anti-tumor activity, and systemic effects.
3.1. Protocol: Castration-Resistant Prostate Cancer Xenograft Model Establishment
Rationale: The choice of xenograft model is critical. Cell line-derived xenografts (CDX) offer high reproducibility for initial efficacy screening.[22] The 22Rv1 cell line is an excellent choice as it expresses both full-length AR and AR-V7, a splice variant that confers resistance to some AR-targeted therapies, thus representing a clinically relevant CRPC model.[23][24] For more advanced studies, patient-derived xenografts (PDX) better recapitulate the heterogeneity of human tumors.[5][11][25]
Caption: Workflow for 22Rv1 Xenograft Efficacy Study.
Methodology (22Rv1 CDX Model):
-
Animals: Use male immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20]
-
Cell Preparation: Harvest 22Rv1 cells during the exponential growth phase. Resuspend viable cells in sterile, serum-free PBS at a 1:1 ratio with Matrigel. The final concentration should be 5 x 10⁶ cells per 100-200 µL.[3][20]
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[23]
-
Tumor Monitoring: Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[23]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).
3.2. Protocol: In Vivo Efficacy and Tolerability Study
Rationale: This protocol assesses the ability of Cfg-920 to inhibit tumor growth in vivo and monitors for potential toxicity.
Methodology:
-
Dosing: a. Cfg-920 is orally bioavailable.[2] Prepare the drug formulation in an appropriate vehicle (e.g., 50 mM sodium lactate, pH 4).[26] b. Administer Cfg-920 by oral gavage once or twice daily. A typical dose range for oral inhibitors in mice can be from 10 to 100 mg/kg.[3][26][27] A dose-response study is recommended. c. The control group receives the vehicle only. A positive control arm with a standard-of-care agent (e.g., abiraterone or enzalutamide) is highly recommended.
-
Monitoring: a. Record tumor volumes and body weights 2-3 times per week. Body weight loss is a key indicator of toxicity. b. Monitor the general health and behavior of the animals daily.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[20]
3.3. Protocol: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Rationale: PK/PD studies are crucial to link drug exposure with biological response.[28][29] This helps in understanding the dose-efficacy relationship and provides a basis for predicting clinically effective doses.[30]
Methodology:
-
Pharmacokinetics (PK): a. In a satellite group of tumor-bearing mice, administer a single oral dose of Cfg-920. b. Collect blood samples (via tail vein or cardiac puncture at termination) at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing. c. Process blood to plasma and store at -80°C. d. Quantify Cfg-920 concentrations in plasma using a validated LC-MS/MS method. e. Calculate key PK parameters: Cmax, Tmax, and AUC (Area Under the Curve).
-
Pharmacodynamics (PD): a. At the study endpoint, collect tumors and plasma from the efficacy study cohorts. It is recommended to collect samples at a consistent time after the final dose (e.g., 2-4 hours). b. Intratumoral Androgen Levels: Snap-freeze a portion of the tumor tissue. Homogenize the tissue and extract steroids. Measure levels of testosterone and DHEA using LC-MS/MS to confirm target engagement in vivo.[9][31] c. Serum PSA Levels: Measure PSA concentration in the collected plasma/serum using a human PSA ELISA kit as a systemic biomarker of AR activity. d. Target Pathway Modulation: Use a portion of the tumor for Western blot analysis as described in section 2.3 to assess the in vivo inhibition of AR and PSA expression.
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Summary of In Vitro Activity of Cfg-920
| Assay Type | Cell Line/System | Endpoint | Result (IC50 / GI50) |
|---|---|---|---|
| Biochemical Inhibition | Recombinant CYP17A1 | Lyase Activity | Value nM |
| Cellular Androgen Prod. | H295R | DHEA/Testosterone | Value nM |
| Cell Viability | 22Rv1 | Growth Inhibition | Value µM |
| Cell Viability | LNCaP | Growth Inhibition | Value µM |
Table 2: Summary of In Vivo Efficacy of Cfg-920 in 22Rv1 Xenografts
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | % TGI* | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | Vehicle, QD | Value ± SEM | N/A | Value ± SEM |
| Cfg-920 | 10 mg/kg, QD | Value ± SEM | Value | Value ± SEM |
| Cfg-920 | 30 mg/kg, QD | Value ± SEM | Value | Value ± SEM |
| Positive Control | e.g., Enzalutamide | Value ± SEM | Value | Value ± SEM |
% TGI (Tumor Growth Inhibition) = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) × 100
References
-
Pharmacology Discovery Services. (n.d.). Xenograft, Prostate, 22Rv1. Retrieved from [Link]
-
All About Drugs. (n.d.). CFG-920. Retrieved from [Link]
-
Gopalkrishnan, A., et al. (2019). A Comparison of Prostate Cancer Cell Transcriptomes in 2D Monoculture Versus 3D Xenografts Identify Consistent Gene Expression Alterations Associated with Tumor Microenvironments. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of our modified MTS assay protocol. Prostate cancer cells.... Retrieved from [Link]
-
Altogen Labs. (n.d.). LNCaP Xenograft Model. Retrieved from [Link]
-
Frontiers. (n.d.). Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122. Retrieved from [Link]
-
PLOS One. (n.d.). XMRV Induces Cell Migration, Cytokine Expression and Tumor Angiogenesis: Are 22Rv1 Cells a Suitable Prostate Cancer Model?. Retrieved from [Link]
-
PubMed Central. (2022). Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate. Retrieved from [Link]
-
Bio-protocol. (n.d.). Mouse Xenograft Studies. Retrieved from [Link]
-
Bio-protocol. (n.d.). Colony formation assay. Retrieved from [Link]
-
National Institutes of Health. (2020). Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation. Retrieved from [Link]
-
ASCO Publications. (2020). New patient-derived models of castrate-sensitive and castrate-resistant prostate cancer. Retrieved from [Link]
-
Translational Andrology and Urology. (n.d.). Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity. Retrieved from [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Melior Discovery. (n.d.). The LNCaP Xenograft Model for Prostate Cancer. Retrieved from [Link]
-
AACR Journals. (n.d.). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Retrieved from [Link]
-
PubMed Central. (n.d.). Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti-androgens. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT cell viability assay on (a) PC3 prostate cancer and (b) PNT2 normal.... Retrieved from [Link]
-
LNCAP CELL LINE. (n.d.). LNCaP Cells: Transfection and Cell Culture Protocols. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cell Viability Assay with 3D Prostate Tumor Spheroids. Retrieved from [Link]
-
Culture Collections. (n.d.). 22Rv1. Retrieved from [Link]
-
MDPI. (n.d.). Development and Characterisation of a New Patient-Derived Xenograft Model of AR-Negative Metastatic Castration-Resistant Prostate Cancer. Retrieved from [Link]
-
AACR Journals. (n.d.). The MD Anderson Prostate Cancer Patient-derived Xenograft Series (MDA PCa PDX) Captures the Molecular Landscape of Prostate Cancer and Facilitates Marker-driven Therapy Development. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. Retrieved from [Link]
-
Assay Genie. (n.d.). Human Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) ELISA Kit. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Retrieved from [Link]
-
AACR Journals. (2005). PK/PD modeling based on mouse xenograft tumor growth inhibition and the correlation to clinical exposure for VEGF/PDGF receptor tyrosine kinase inhibitor AG-013736. Retrieved from [Link]
-
PubMed Central. (n.d.). Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro and in vivo model systems used in prostate cancer research. Retrieved from [Link]
-
ResearchGate. (n.d.). Clonogenic assay illustrating PC3 relative colony survival with varying.... Retrieved from [Link]
-
Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]
-
Oxford Academic. (n.d.). Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Jove. (n.d.). In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells. Retrieved from [Link]
-
Waters. (n.d.). An LC-MS Clinical Research Method for Measuring Male Androgens in Serum. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High-throughput and direct measurement of androgen levels using turbulent flow chromatography liquid chromatography-triple quadrupole mass spectrometry (TFC-LC-TQMS) to discover chemicals that modulate dihydrotestosterone production in human prostate cancer cells. Retrieved from [Link]
-
Ovid. (n.d.). LC–MS/MS assay for the quantification of testosterone, dihydrotestosterone, androstenedione, cortisol and prednisone in. Retrieved from [Link]
-
ResearchGate. (2025). Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. Retrieved from [Link]
-
Endocrine Abstracts. (n.d.). A routine combined LC–MS/MS assay for male androgens. Retrieved from [Link]
-
ResearchGate. (2025). PI3K-AKT-mTOR Pathway is Dominant over Androgen Receptor Signaling in Prostate Cancer Cells. Retrieved from [Link]
-
Life Science Alliance. (2019). A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Assay reproducibility of serum androgen measurements using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 4. accegen.com [accegen.com]
- 5. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. waters.com [waters.com]
- 10. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells | Life Science Alliance [life-science-alliance.org]
- 11. A Comparison of Prostate Cancer Cell Transcriptomes in 2D Monoculture Versus 3D Xenografts Identify Consistent Gene Expression Alterations Associated with Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. 22Rv1. Culture Collections [culturecollections.org.uk]
- 14. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 19. agilent.com [agilent.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 22. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. ascopubs.org [ascopubs.org]
- 26. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. meliordiscovery.com [meliordiscovery.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
- 31. High-throughput and direct measurement of androgen levels using turbulent flow chromatography liquid chromatography-triple quadrupole mass spectrometry (TFC-LC-TQMS) to discover chemicals that modulate dihydrotestosterone production in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cfg-920 in Castration-Resistant Prostate Cancer (CRPC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Castration-Resistant Prostate Cancer and the Rationale for Targeting Steroidogenesis
Castration-resistant prostate cancer (CRPC) represents an advanced and aggressive stage of prostate cancer, characterized by disease progression despite androgen deprivation therapy (ADT). While ADT effectively reduces testicular androgen production, CRPC cells can sustain androgen receptor (AR) signaling through various mechanisms, including intratumoral androgen synthesis. The key enzyme, cytochrome P450 17A1 (CYP17A1), plays a pivotal role in this process by catalyzing two critical reactions in the steroidogenesis pathway: 17α-hydroxylase and 17,20-lyase activities, leading to the production of androgen precursors.
Cfg-920 (also known as Lapiteronel) is a potent, orally bioavailable, non-steroidal dual inhibitor of CYP17A1 and CYP11B2 (aldosterone synthase)[1]. By targeting CYP17A1, Cfg-920 aims to abrogate the production of androgens in the adrenal glands, testes, and within the tumor microenvironment, thereby depriving CRPC cells of the ligands necessary for AR activation and subsequent tumor growth. The dual inhibition of CYP11B2 may also mitigate mineralocorticoid-related side effects.
This application note provides a comprehensive guide for researchers investigating the preclinical efficacy of Cfg-920 in CRPC models. It includes detailed protocols for in vitro and in vivo studies, expected outcomes based on hypothetical data, and troubleshooting guidance. It is important to note that while Cfg-920 showed promise in preclinical studies, its clinical development was terminated after Phase I for undisclosed reasons, a factor that researchers should consider in their study design and interpretation of results[2][3].
Mechanism of Action: Dual Inhibition of Androgen and Aldosterone Synthesis
Cfg-920 exerts its anti-tumor effect by potently and reversibly inhibiting CYP17A1, a critical enzyme in the androgen biosynthesis pathway. This inhibition reduces the levels of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT). The subsequent decrease in intratumoral and circulating androgens leads to reduced activation of the androgen receptor and downregulation of AR-responsive genes, such as Prostate-Specific Antigen (PSA), ultimately inhibiting tumor cell proliferation and survival.
Simultaneously, Cfg-920 inhibits CYP11B2, the enzyme responsible for the final step in aldosterone synthesis. This secondary action is designed to prevent the accumulation of mineralocorticoids that can occur with CYP17A1 inhibition, potentially reducing the risk of hypertension and hypokalemia.
Figure 2: General workflow for in vitro evaluation of Cfg-920 in CRPC cell lines.
Androgen Receptor (AR) Signaling Assays
Objective: To confirm that Cfg-920 inhibits AR signaling in CRPC cells.
Rationale: As a CYP17A1 inhibitor, Cfg-920 is expected to reduce the expression of AR-regulated genes. [4]Quantitative real-time PCR (qPCR) for PSA (Prostate-Specific Antigen, encoded by the KLK3 gene) is a direct and sensitive method to measure AR transcriptional activity.
Protocol: qPCR for PSA mRNA
-
Cell Seeding and Treatment: Seed VCaP or LNCaP cells in a 6-well plate. After 24 hours, replace the medium with a charcoal-stripped serum medium containing a low concentration of a synthetic androgen (e.g., 0.1 nM R1881) and treat with Cfg-920 (at concentrations around the IC50) for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for KLK3 (PSA) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of KLK3 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
In Vivo Evaluation of Cfg-920 in a CRPC Xenograft Model
Objective: To evaluate the anti-tumor efficacy of orally administered Cfg-920 in a castration-resistant prostate cancer xenograft model.
Rationale: In vivo studies are crucial to assess the therapeutic potential of a compound in a whole-organism context, taking into account its pharmacokinetic and pharmacodynamic properties. [5][6]Patient-derived xenograft (PDX) models or established cell line xenografts that mimic CRPC are appropriate for these studies. [6] Model: Male immunodeficient mice (e.g., NOD-SCID or nude mice) bearing subcutaneous VCaP xenografts. VCaP tumors are initially androgen-dependent and become castration-resistant after host castration.
Protocol: Xenograft Efficacy Study
-
Tumor Implantation: Inoculate male immunodeficient mice subcutaneously with VCaP cells mixed with Matrigel.
-
Tumor Growth and Castration: Monitor tumor growth. When tumors reach approximately 150-200 mm³, perform surgical castration.
-
CRPC Progression: Continue to monitor tumor growth. Once tumors resume growth in the castrated host, confirming their castration-resistant nature, randomize the mice into treatment groups.
-
Drug Formulation and Administration: Formulate Cfg-920 in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Treatment: Administer Cfg-920 orally, once daily, at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Monitoring: Measure tumor volume and body weight twice weekly. Collect blood samples periodically for PSA measurement.
-
Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI). Analyze PSA levels and body weight changes.
Figure 3: Workflow for an in vivo efficacy study of Cfg-920 in a CRPC xenograft model.
Hypothetical In Vivo Efficacy Data:
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Serum PSA (%) |
| Vehicle Control | - | 1250 ± 150 | - | +250 |
| Cfg-920 | 10 | 875 ± 120 | 30 | -20 |
| Cfg-920 | 30 | 500 ± 90 | 60 | -65 |
| Cfg-920 | 100 | 250 ± 75 | 80 | -85 |
Troubleshooting and Considerations
-
Solubility: Cfg-920 is a small molecule and may have limited aqueous solubility. Ensure proper formulation for both in vitro and in vivo studies. Test the solubility in common vehicles.
-
In Vivo Toxicity: Monitor mice for signs of toxicity, such as significant weight loss, lethargy, or ruffled fur. The dual inhibition of CYP11B2 is intended to mitigate mineralocorticoid-related side effects, but careful monitoring is still essential.
-
Cell Line Authenticity: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure the reliability and reproducibility of results.
-
Resistance Mechanisms: Be aware of potential resistance mechanisms to CYP17A1 inhibitors, such as AR amplification, mutations, or the expression of AR splice variants. The use of cell lines like 22Rv1 can help to investigate the activity of Cfg-920 in the context of such resistance.
Conclusion
Cfg-920 represents a rational therapeutic approach for CRPC by targeting the critical enzyme CYP17A1 involved in androgen synthesis. The protocols outlined in this application note provide a framework for the preclinical evaluation of Cfg-920's efficacy in relevant CRPC models. While the clinical development of Cfg-920 has been discontinued, these studies can still provide valuable insights into the biology of CRPC and the effects of dual CYP17/CYP11B2 inhibition. Researchers should interpret their findings in the context of the compound's clinical history and focus on elucidating its mechanisms of action and potential biomarkers of response.
References
-
Lin, D., Wyatt, A. W., Xue, H., Wang, Y., Dong, X., Haegert, A., ... & Wang, Y. (2014). High-fidelity patient-derived xenografts for accelerating prostate cancer discovery and drug development. Cancer Research, 74(4), 1272-1283. [Link]
-
Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
Lee, S. H. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(9), 859-873. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
Walton, R. G., Begemann, D., Dunn, C., Steffey, V., Ross, A., Haque, R., & Noto, F. K. (2023). In vivo modeling of castration-resistant prostate cancer in the immunodeficient SRG OncoRat. Cancer Research, 83(11_Supplement), A074-A074. [Link]
-
JoVE. (2022, July 7). Prostate Cancer Xenograft Models from circulating Tumor cells | Protocol Preview [Video]. YouTube. [Link]
-
Kosaka, T., & Shinojima, T. (2022). In Vivo Models for Prostate Cancer Research. Cancers, 14(18), 4475. [Link]
-
Wilson, V. S. (2013). Cell-based assays for screening androgen receptor ligands. Methods in molecular biology (Clifton, N.J.), 945, 207–228. [Link]
-
Ramirez, C. N., D'Souza, G., & Pento, J. T. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Journal of visualized experiments : JoVE, (139), 57885. [Link]
-
Russell, T. A., Wind-Rotolo, M., & Bjartell, A. (2025). Cell Models of Castration Resistant and High Dose Testosterone-Resistant Prostate Cancer Recapitulate the Heterogeneity of Response Observed in Clinical Practice. Cancers, 17(3), 598. [Link]
-
Bio-protocol. (n.d.). Prostate Cancer Xenograft Tumor Models. Retrieved from [Link]
-
Bio-Rad. (n.d.). Transcription - Androgen Receptor nuclear signaling Pathway Map. Retrieved from [Link]
-
Risbridger, G. P., Taylor, R. A., & Lawrence, M. G. (2023). Advances in preclinical models of prostate cancer for research discovery in. Endocrine-related cancer, 30(4), e220311. [Link]
-
ResearchGate. (n.d.). (PDF) In Vivo Models for Prostate Cancer Research. Retrieved from [Link]
-
Schaufele, F., & Fletterick, R. J. (2006). Ligand Competition Binding Assay for the Androgen Receptor. In Nuclear Receptors (pp. 165-173). Humana Press. [Link]
-
Russell, P. J., Russell, P., & Kingsley, E. A. (2014). Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies. The Prostate, 74(4), 434–441. [Link]
-
Sengupta, S., et al. (2015). Discovery of CFG920, a dual CYP17/CYP11B2 inhibitor, for the treatment of castration resistant prostate cancer. 250th ACS National Meeting. [Link]
-
PubChem. (n.d.). Cfg-920. Retrieved from [Link]
-
Li, Y., Su, Z., & Li, F. (2020). Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity. Translational andrology and urology, 9(3), 1419–1428. [Link]
-
Springer. (n.d.). Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). A Study of Oral CFG920 in Patients With Castration Resistant Prostate Cancer. Retrieved from [Link]
-
All About Drugs. (n.d.). Cfg-920. Retrieved from [Link]
-
Li, R., & Sharifi, N. (2020). Molecules Targeting the Androgen Receptor (AR) Signaling Axis Beyond the AR-Ligand Binding Domain. Medicinal research reviews, 40(3), 903–938. [Link]
-
MDPI. (n.d.). Cell Models of Castration Resistant and High Dose Testosterone-Resistant Prostate Cancer Recapitulate the Heterogeneity of Response Observed in Clinical Practice. Retrieved from [Link]
-
GlobalData. (2025, March 11). What drugs are in development for Castration-Resistant Prostatic Cancer? Retrieved from [Link]
-
PNAS. (2023, April 17). Computational drug discovery for castration-resistant prostate cancers through in vitro drug response modeling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Computational drug discovery for castration-resistant prostate cancers through in vitro drug response modeling. Retrieved from [Link]
-
Frontiers. (n.d.). Natural Product-Based Studies for the Management of Castration-Resistant Prostate Cancer. Retrieved from [Link]
-
PubMed. (n.d.). Novel targeted agents on the horizon for castration-resistant prostate cancer. Retrieved from [Link]
-
PubMed. (n.d.). Novel and Bone-Targeted Agents for CRPC. Retrieved from [Link]
-
PMC. (n.d.). Preclinical and Clinical Research Models of Prostate Cancer: A Brief Overview. Retrieved from [Link]
-
Grantome. (n.d.). Development of Drugs That Target Prostate Cancer - William Figg. Retrieved from [Link]
-
NIH. (n.d.). In vitro - in vivo - in silico approach in the development of inhaled drug products: Nanocrystal-based formulations with budesonide as a model drug. Retrieved from [Link]
-
PubMed. (2025, August 16). Estimation of In Vivo Half-Life From In Vitro Metabolic Clearance, Protein, and Cell Membrane Affinity Assays. Retrieved from [Link]
-
PubMed. (2017, June). Development of a Level A in Vitro-in Vivo Correlation for Veliparib (ABT-888) Extended Release Tablet Formulation. Retrieved from [Link]
Sources
- 1. LY3045697: Results from two randomized clinical trials of a novel inhibitor of aldosterone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. livingtumorlab.com [livingtumorlab.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protocol for assessing Cfg-920's effect on cell proliferation
Application Notes & Protocols
Introduction: The Rationale for Proliferation Assessment of Cfg-920
Cfg-920 is an orally available, non-steroidal, reversible inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1).[1] The CYP17A1 enzyme is a critical node in the androgen biosynthesis pathway, responsible for producing hormones like testosterone that can drive the growth of hormone-sensitive cancers.[1] By inhibiting this enzyme in both the testes and adrenal glands, Cfg-920 effectively reduces androgen production, thereby suppressing the growth signals that fuel androgen-dependent tumor cells.[1] This mechanism makes Cfg-920 a compound of significant interest for therapies targeting castration-resistant prostate cancer.
The direct consequence of this targeted androgen deprivation is a predicted cytostatic or cytotoxic effect on cancer cells. Therefore, quantifying the impact of Cfg-920 on cell proliferation is a primary method for evaluating its efficacy. Cell proliferation assays are indispensable tools in drug discovery for determining a compound's potency and understanding its mechanism of action.[2][3][4] This document provides a detailed framework and validated protocols for researchers to accurately assess the anti-proliferative effects of Cfg-920 using a multi-assay approach, ensuring robust and reproducible data.
Foundational Principles of Cell Proliferation Assays
To generate a comprehensive profile of Cfg-920's activity, it is advisable to employ at least two mechanistically distinct assays.[5] This approach ensures that the observed effects are not artifacts of a single detection method.
-
Metabolic Assays (e.g., MTT): These colorimetric assays measure the metabolic activity of a cell population.[6][7] The core principle is that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce a tetrazolium salt (like MTT) into a colored formazan product.[6][8] The quantity of formazan is directly proportional to the number of living cells.[8]
-
DNA Synthesis Assays (e.g., BrdU): These assays directly measure the rate of cell division by quantifying DNA replication. Cells are incubated with a synthetic analog of thymidine, 5-bromo-2'-deoxyuridine (BrdU), which is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9] Incorporated BrdU is then detected with a specific antibody, providing a precise measure of cells that are actively dividing.[9][10]
-
Live-Cell Imaging: This modern approach provides real-time, kinetic analysis of cell proliferation without endpoint lysis. Automated imaging systems continuously monitor cell cultures, using confluence (the percentage of the surface area covered by cells) or direct cell counts as a non-invasive proxy for cell growth.[11] This method allows for the generation of complete growth curves and detailed morphological analysis over time.[12][13]
Experimental Design: A Framework for Trustworthy Data
A well-designed experiment is the bedrock of reproducible science. Before initiating any protocol, careful consideration of the following parameters is essential for assessing Cfg-920.
Cell Line Selection and Culture
-
Relevance: For Cfg-920, an androgen-sensitive prostate cancer cell line (e.g., LNCaP or VCaP) is a highly relevant model. A p53-null cell line could also be used as a control to investigate mechanism, as some cell cycle inhibitors act via p53-dependent pathways.[14]
-
Quality Control: Always use cell lines from a reputable source (e.g., ATCC).[4] It is critical to implement quality control measures such as routine testing for mycoplasma contamination and authenticating cell line identity via Short Tandem Repeat (STR) profiling.[15]
-
Best Practices: Use healthy cells in their exponential growth phase for all experiments.[16] Avoid using cells that are over-confluent or have been in continuous culture for an excessive number of passages.
Seeding Density Optimization
The optimal seeding density ensures cells are in an exponential growth phase and do not become over-confluent by the assay's endpoint.[8] This must be determined empirically for each cell line.
-
Procedure: Seed cells in a 96-well plate at varying densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well).
-
Analysis: Measure proliferation at 24, 48, and 72 hours.
-
Selection: Choose the seeding density and timepoint that provides a robust signal within the linear range of the selected assay.
Cfg-920 Dose-Response Curve
To determine the potency of Cfg-920 (e.g., its IC50 value), a dose-response experiment is required.
-
Concentration Range: Prepare a serial dilution of Cfg-920. A broad initial range (e.g., 1 nM to 100 µM) is recommended for the first experiment.[17]
-
Vehicle Control: Cfg-920 is likely dissolved in a solvent like DMSO. It is imperative to include a "vehicle control" group that is treated with the highest concentration of the solvent used in the drug dilutions. This ensures that any observed effects are due to the compound, not the solvent.
-
Controls: The experimental plate layout must include:
-
No-Cell Control: Wells with media but no cells, to determine background absorbance/fluorescence.
-
Untreated Control: Cells with media only, representing 100% proliferation.
-
Vehicle Control: Cells treated with the drug solvent.
-
Test Wells: Cells treated with varying concentrations of Cfg-920.
-
-
Replicates: Each condition (including controls) should be performed in at least triplicate (n=3) or quadruplicate (n=4) to ensure statistical significance.[8]
General Experimental Workflow
The overall process for assessing Cfg-920 follows a standardized sequence, which can be adapted for each specific assay protocol.
Caption: General workflow for assessing Cfg-920's effect on cell proliferation.
Protocol 1: MTT Metabolic Activity Assay
This protocol measures cell viability by assessing mitochondrial reductase activity.[7]
Principle of the MTT Assay
Caption: Principle of the MTT cell proliferation assay.
Materials & Reagents
-
Selected cancer cell line
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Cfg-920 compound and appropriate solvent (e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Phosphate-Buffered Saline (PBS), sterile
-
Phenol red-free, serum-free medium[8]
-
Microplate spectrophotometer (plate reader)
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells. Prepare a cell suspension at the predetermined optimal density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare 2X final concentrations of your Cfg-920 serial dilutions in culture medium.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the appropriate Cfg-920 dilution or control medium to each well.
-
Return the plate to the incubator for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After treatment, carefully remove the treatment media.
-
Add 100 µL of phenol red-free, serum-free medium to each well.[8]
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[8][18]
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution without disturbing the crystals at the bottom of the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[6]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Protocol 2: BrdU DNA Synthesis Assay
This protocol provides a direct measure of DNA synthesis, a hallmark of cell proliferation.
Principle of the BrdU Assay
Caption: Principle of the BrdU assay for measuring DNA synthesis.
Materials & Reagents
-
BrdU Labeling Reagent (e.g., 10 mM stock solution).
-
Fixation/Denaturation Solution (e.g., 2N HCl or a commercial fixative).[19]
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100).[10]
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).
-
Anti-BrdU Primary Antibody.
-
Horseradish Peroxidase (HRP) or Fluorophore-conjugated Secondary Antibody.
-
Detection Substrate (e.g., TMB for HRP or measurement on a fluorescence plate reader).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Neutralization Buffer (e.g., 0.1 M sodium borate, pH 8.5)[20]
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat cells with Cfg-920 for the desired duration.
-
-
BrdU Labeling:
-
Prepare a 10 µM BrdU labeling solution by diluting the stock in fresh culture medium.
-
Add the labeling solution to each well.
-
Incubate for 2-24 hours at 37°C. The optimal time depends on the cell line's doubling time and should be determined empirically.[19]
-
-
Cell Fixation and Denaturation:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Add 100 µL of Fixation/Denaturation solution (e.g., 2N HCl) to each well.
-
Incubate for 10-30 minutes at room temperature. This step is critical to denature the DNA and allow the antibody to access the incorporated BrdU.[19][20]
-
Remove the acid and wash three times with PBS. Optionally, neutralize with 0.1 M sodium borate buffer for 30 minutes.[20]
-
-
Immunodetection:
-
Permeabilize the cells with Triton X-100 buffer for 20 minutes if not already included in the fixation step.[10]
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Remove the blocking buffer and add 100 µL of diluted anti-BrdU primary antibody. Incubate overnight at 4°C or as recommended by the manufacturer.[19]
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted secondary antibody and incubate for 1 hour at room temperature, protected from light if using a fluorescent conjugate.
-
-
Signal Detection:
-
Wash the wells three times with Wash Buffer.
-
If using an HRP-conjugated antibody, add the TMB substrate and incubate until color develops, then add a stop solution. Read absorbance at 450 nm.
-
If using a fluorescent conjugate, read the fluorescence at the appropriate excitation/emission wavelengths.
-
Data Analysis and Interpretation
-
Background Subtraction: Average the values from the "No-Cell Control" wells and subtract this from all other measurements.
-
Data Normalization: Normalize the data to the vehicle control to represent the percent inhibition or percent viability.
-
% Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control_Wells) * 100
-
-
Dose-Response Curve: Plot the normalized viability (%) against the logarithm of the Cfg-920 concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to calculate the IC50 value. The IC50 is the concentration of Cfg-920 that inhibits cell proliferation by 50%.
Example Data Table
| Cfg-920 [µM] | Log [Cfg-920] | Raw Abs (Rep 1) | Raw Abs (Rep 2) | Raw Abs (Rep 3) | Average Abs | % Viability |
| 0 (Vehicle) | N/A | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 0.01 | -2.00 | 1.249 | 1.265 | 1.255 | 1.256 | 98.8% |
| 0.1 | -1.00 | 1.103 | 1.121 | 1.115 | 1.113 | 87.6% |
| 1 | 0.00 | 0.751 | 0.739 | 0.766 | 0.752 | 59.2% |
| 10 | 1.00 | 0.211 | 0.225 | 0.218 | 0.218 | 17.2% |
| 100 | 2.00 | 0.089 | 0.091 | 0.090 | 0.090 | 7.1% |
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Li, T., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Omega. Retrieved from [Link]
-
Sørensen, D. B., et al. (2018). An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells. Journal of Visualized Experiments. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Cell Proliferation Assays. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]
-
Crasto, A. M. (2016). CFG-920. All About Drugs. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Protocol for BrdU Labeling of Proliferating Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Agilent. (n.d.). Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. Retrieved from [Link]
-
Kulshrestha, A. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Cell proliferation assays supported by live-cell imaging. Retrieved from [Link]
-
ResearchGate. (2014). How do I statistically compare cell proliferation rates?. Retrieved from [Link]
-
Sartorius. (n.d.). Cell Proliferation Assays for Live-Cell Analysis. Retrieved from [Link]
-
MDPI. (2021). Quality Control of Cell Lines Using DNA as Target. Retrieved from [Link]
-
ATCC. (2022). Cell Culture Best Practices. YouTube. Retrieved from [Link]
-
Lee, W. S., et al. (2003). In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53-associated cell cycle arrest. International Journal of Cancer. Retrieved from [Link]
Sources
- 1. allfordrugs.com [allfordrugs.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Cell Proliferation Assays | Cell Biolabs [cellbiolabs.com]
- 4. atcc.org [atcc.org]
- 5. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cell Proliferation Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 12. An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell proliferation assays supported by live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 14. In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53-associated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mbl.edu [mbl.edu]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Cfg-920 solubility issues in aqueous solutions
Technical Support Center: Cfg-920
A Guide to Overcoming Aqueous Solubility Challenges in Experimental Settings
Disclaimer: As "Cfg-920" does not correspond to a publicly documented chemical entity, this guide addresses its solubility issues by treating it as a representative poorly soluble small molecule. The principles and protocols described are based on established pharmaceutical formulation science for compounds with low aqueous solubility.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial challenges encountered when working with Cfg-920.
Q1: What is the best solvent to prepare a high-concentration stock solution of Cfg-920?
A1: For many poorly water-soluble, nonpolar compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of molecules.[1] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]
Q2: My Cfg-920 precipitates immediately when I dilute my DMSO stock into aqueous buffer or cell culture medium. What's happening?
A2: This is a common issue known as "solvent-shift" precipitation. Cfg-920 is soluble in the high-concentration DMSO stock, but when this stock is diluted into an aqueous environment, the solvent composition changes dramatically. The much lower percentage of DMSO in the final solution cannot maintain the solubility of the hydrophobic compound, causing it to crash out of solution.
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assays?
A3: The tolerance to DMSO is cell-line dependent.[3] A general rule of thumb is to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxicity.[2][4] Some robust cell lines may tolerate up to 1%, while sensitive or primary cells may show stress at concentrations as low as 0.1%.[3][4] It is crucial to run a vehicle control (medium with the same final DMSO concentration as your experimental wells) to assess the impact of the solvent on your specific cells.[3][5]
Q4: I heated the solution to get Cfg-920 to dissolve, but it precipitated again upon cooling. Is this a valid method?
A4: While gentle warming can sometimes aid dissolution, if the compound precipitates upon returning to ambient temperature, you have created a supersaturated solution. This solution is thermodynamically unstable and not suitable for most experiments, as the compound concentration is not reliably maintained. A stable solution at the working temperature is required for reproducible results.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to developing a robust aqueous formulation for Cfg-920.
Step 1: Foundational Protocol - Preparing the Stock Solution
Accurate and consistent preparation of your stock solution is the bedrock of reproducible experiments.
Protocol: Preparing a 10 mM Cfg-920 Stock in DMSO
-
Preparation: Allow the powdered Cfg-920 and a vial of high-purity, anhydrous DMSO to equilibrate to room temperature to prevent water condensation.[1]
-
Weighing: On a calibrated analytical balance, accurately weigh the desired mass of Cfg-920.[6] Example: For a 10 mL stock of a 450.5 g/mol compound, weigh 45.05 mg.
-
Dissolution: Transfer the powder to a volumetric flask.[6] Add a portion of the total DMSO volume (e.g., 7-8 mL for a 10 mL flask), cap, and vortex or sonicate until the solid is fully dissolved. Visually inspect for any remaining particulates.
-
Final Volume: Once dissolved, add DMSO to the calibration mark on the volumetric flask.[1]
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, light-protected vials.[1][2] Store at -20°C for short-term (1 month) or -80°C for long-term (6+ months) stability.[2]
Step 2: Method Selection for Aqueous Dilution
If direct dilution of the DMSO stock into your aqueous medium fails, a formulation strategy is required. The choice depends on the compound's chemical properties and the experimental context.
Caption: Decision workflow for selecting a Cfg-920 solubilization strategy.
Strategy 1: pH Adjustment (for Ionizable Compounds)
Scientific Rationale: The solubility of weakly acidic or basic compounds is highly dependent on pH.[7] By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble, ionized form of the compound.[8][9] For a weak acid, increasing the pH above its pKa will deprotonate it, making it more soluble. For a weak base, decreasing the pH below its pKa will protonate it, increasing solubility.[10]
Troubleshooting Protocol:
-
Determine pKa: Identify if Cfg-920 has acidic or basic functional groups. Determine its pKa (experimentally or through prediction software).
-
Buffer Selection: Choose a buffer system effective in the desired pH range.
-
pH Titration: Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0).
-
Solubility Test: Add a small, consistent amount of your Cfg-920 DMSO stock to each buffer.
-
Observation: Vortex and let the solutions equilibrate. Observe for precipitation. The pH at which the compound remains in solution is your target pH.
-
Validation: Ensure the final pH is compatible with your experimental system (e.g., does not harm cells).
Strategy 2: Co-solvent Systems
Scientific Rationale: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of hydrophobic solutes.[11] Co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol reduce the polarity of the water, making the environment more favorable for nonpolar compounds.[11]
Troubleshooting Protocol:
-
Co-solvent Selection: Choose a co-solvent that is compatible with your assay (see table below). PEG 400 is a common first choice for in vivo studies, while ethanol can be used for some in vitro assays.
-
Systematic Testing: Prepare several aqueous solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% PEG 400 in PBS).
-
Dilution Test: Add the Cfg-920 DMSO stock to each co-solvent solution to achieve the desired final concentration.
-
Assessment: Observe for precipitation. Note the minimum co-solvent concentration that maintains Cfg-920 solubility.
-
Control Experiment: Always test the final co-solvent/DMSO vehicle on your cells or in your assay to ensure it has no independent biological effects.
| Co-Solvent | Typical Concentration Range | Common Applications | Key Considerations |
| DMSO | < 0.5% (in vitro), < 5% (in vivo) | In vitro, In vivo | Potential for cell toxicity.[12] |
| Ethanol | 1-10% | In vitro, In vivo | Can be toxic to cells at higher concentrations. |
| PEG 400 | 10-60% | In vivo | Generally low toxicity, viscous. |
| Propylene Glycol | 10-50% | In vivo | Low toxicity, can be used with other solvents. |
Strategy 3: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like Cfg-920, forming an inclusion complex.[14][15] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[14]
Troubleshooting Protocol:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required.
-
Add Compound: Slowly add the Cfg-920 DMSO stock solution to the vortexing cyclodextrin solution. The molar ratio of cyclodextrin to the compound is critical; start with a high molar excess of cyclodextrin (e.g., 100:1) and titrate down.
-
Equilibrate: Allow the mixture to shake or stir at room temperature for several hours (or overnight) to ensure complex formation is complete.
-
Filter (Optional but Recommended): To confirm true solubility enhancement, filter the solution through a 0.22 µm filter to remove any potential undissolved nanoparticles or aggregates.
-
Verify Compatibility: As with other methods, test the vehicle (buffer with HP-β-CD and a corresponding amount of DMSO) in your assay to control for any effects of the formulation itself.
Caption: Mechanism of cyclodextrin-based solubility enhancement.
References
-
Popielec, A., & Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 354. [Link]
-
Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Vasu, K., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 7(5), 114-122. [Link]
-
Popielec, A., & Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Javed, I., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 5(1), 24-32. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable. [Link]
-
Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Chemistry LibreTexts. [Link]
-
Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc.[Link]
-
Sires, M., & Soni, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
-
Kumar, S., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13, 201-209. [Link]
-
Auluck, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56093. [Link]
-
Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Chemistry LibreTexts. [Link]
-
Tran, H. T., & Park, J. B. (2011). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Expert Opinion on Drug Delivery, 8(7), 871-887. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
-
The Organic Chemistry Tutor. (2020, October 23). How Does pH Affect Solubility? [Video]. YouTube. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. ijpbr.in [ijpbr.in]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
- 17. gpsrjournal.com [gpsrjournal.com]
Optimizing CFG920 Concentration for In Vitro Studies: A Technical Guide
Welcome to the technical support center for CFG920. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of CFG920 in your in vitro experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is CFG920 and what is its primary mechanism of action?
A1: CFG920, also known as lapiteronel, is a potent, orally bioavailable, and reversible dual inhibitor of the enzymes Cytochrome P450 17A1 (CYP17A1) and Cytochrome P450 11B2 (CYP11B2).[1] In the context of prostate cancer research, its primary significance lies in the inhibition of CYP17A1.
CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing two key reactions:
-
17α-hydroxylase activity: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone.
-
17,20-lyase activity: Converts these intermediates into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT).[2]
By inhibiting CYP17A1, CFG920 effectively blocks the production of androgens in the testes, adrenal glands, and within the tumor microenvironment itself.[1] This depletion of androgens is crucial for suppressing the growth of androgen-dependent tumor cells, particularly in castration-resistant prostate cancer (CRPC).[2][3]
Troubleshooting Guide & In-Depth Protocols
This section provides detailed answers and step-by-step protocols to address common challenges encountered during in vitro studies with CFG920.
Preparing CFG920 for In Vitro Use
Q: How should I prepare a stock solution of CFG920? I'm concerned about solubility and stability.
A: Proper preparation of your stock solution is the foundation of a successful experiment.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of CFG920.[4] It is crucial to use anhydrous, sterile-filtered DMSO to prevent compound precipitation and contamination.
-
Stock Concentration: Aim to prepare a high-concentration stock solution, typically in the range of 10-20 mM. This allows you to add a minimal volume to your cell culture medium, thereby minimizing the final DMSO concentration.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes and store at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.
Protocol: Preparing a 10 mM CFG920 Stock Solution
-
Calculation: CFG920 has a molecular weight of approximately 288.73 g/mol . To make a 10 mM solution, you would dissolve 2.887 mg of CFG920 in 1 mL of DMSO.
-
Calculation: (288.73 g/mol ) * (10 mmol/L) * (1 L/1000 mL) * (1000 mg/g) = 2.887 mg/mL
-
-
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the required amount of CFG920 powder into a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex gently until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquot into smaller volumes for storage.
-
Q: How stable is CFG920 in cell culture medium?
A: The stability of any compound in aqueous culture medium at 37°C can be a concern. While specific stability data for CFG920 is not widely published, compounds can degrade or bind to plastics over time.[2]
-
Best Practice: Always prepare fresh dilutions of CFG920 in your culture medium for each experiment from your frozen DMSO stock.
-
For Long-Term Experiments ( > 48-72 hours): If your experiment requires extended incubation, you should consider replacing the medium with freshly prepared CFG920-containing medium every 48 hours to ensure a consistent active concentration.[2]
Designing Your Experiment
Q: Which cell lines are most appropriate for studying the effects of CFG920?
A: The choice of cell line is critical and depends on your experimental question. Since CFG920 targets androgen synthesis, you need to select cell lines based on their androgen receptor (AR) status and their ability to produce androgens.
| Cell Line | AR Status | Key Characteristics & Recommended Use |
| LNCaP | Expresses mutated (T877A) AR | Androgen-sensitive. A workhorse for studying AR signaling. Can be used to assess CFG920's effect on cell proliferation and AR target gene expression.[4][6] |
| VCaP | Expresses wild-type AR (amplified) | Androgen-sensitive and expresses CYP17A1. Excellent model for studying inhibitors of androgen synthesis. |
| 22Rv1 | Expresses AR and AR-V7 splice variant | Castration-resistant model that expresses CYP17A1.[7] Ideal for studying CFG920 in a CRPC context. |
| C4-2 | Sub-line of LNCaP | Represents a transition to androgen independence but still AR-driven. Good for CRPC studies.[6] |
| PC-3, DU-145 | AR-negative | Androgen-insensitive. These are essential as negative controls to determine if the effects of CFG920 are AR-dependent or due to off-target cytotoxicity.[7][8] |
Q: What are the key assays to measure the efficacy of CFG920 in vitro?
A: A multi-assay approach is recommended to build a comprehensive picture of CFG920's activity.
-
Androgen Production Assay (Primary Efficacy):
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) for testosterone or DHEA in the cell culture supernatant.
-
Principle: This directly measures the intended biochemical effect of CFG920—the inhibition of androgen synthesis. This is the most direct and crucial assay.
-
-
Cell Viability/Proliferation Assay (Functional Outcome):
-
AR Target Gene Expression (Mechanistic Validation):
-
Method: Quantitative Real-Time PCR (qRT-PCR) or Western Blot.
-
Principle: Measures the expression of androgen-regulated genes (e.g., PSA, TMPRSS2) to confirm that the observed effects on viability are due to the inhibition of AR signaling.[6]
-
Determining the Optimal CFG920 Concentration
Q: How do I determine the optimal concentration of CFG920 for my experiments?
A: The optimal concentration is the lowest concentration that gives a maximal, on-target biological effect. This is determined by performing a dose-response experiment.
Protocol: Dose-Response Experiment Using an MTT Assay
-
Cell Seeding: Seed your chosen androgen-dependent cell line (e.g., LNCaP) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.[11]
-
Compound Preparation:
-
Prepare a series of 2X working concentrations of CFG920 in fresh culture medium by serially diluting your 10 mM DMSO stock. A good starting range, based on similar inhibitors, would be from 100 µM down to 20 nM.[12]
-
Crucially, ensure the DMSO concentration is constant across all treatments, including the "vehicle control" (0 µM CFG920). The final DMSO concentration in the wells should not exceed 0.1%.[13]
-
-
Treatment: Add 100 µL of your 2X CFG920 dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include "vehicle control" wells (medium + DMSO) and "no cells" blank wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[9][10]
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Place on an orbital shaker for 10-15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells.
-
Plot the percent viability against the log of the CFG920 concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Troubleshooting Common Problems
Q: I'm not seeing any effect on cell viability even at high concentrations. What could be wrong?
A:
-
Incorrect Cell Line: Confirm that you are using an androgen-dependent cell line (e.g., LNCaP, VCaP). CFG920 will have minimal effect on the viability of AR-negative cells like PC-3 or DU-145.[7]
-
Androgens in Serum: Standard fetal bovine serum (FBS) contains androgens that can stimulate cell growth and mask the effect of CFG920. For sensitive experiments, use charcoal-stripped FBS, which has been treated to remove steroid hormones.
-
Compound Inactivity: Ensure your CFG920 stock solution was prepared and stored correctly. If in doubt, test a fresh vial of the compound.
-
Assay Timepoint: The effects of androgen deprivation on cell viability may take time to manifest. Ensure your incubation period is sufficiently long (at least 48-72 hours).
Q: I'm observing high cytotoxicity in my AR-negative control cells. Is this expected?
A: While not the primary mechanism, high concentrations of any compound can induce off-target cytotoxicity.
-
Verify the Effect: First, confirm the result is reproducible.
-
Lower the Concentration Range: Your working concentration may be too high. The goal is to find a "therapeutic window" where you see maximal inhibition of androgen synthesis without non-specific toxicity.
-
Check DMSO Toxicity: Ensure your final DMSO concentration is below 0.5%, and preferably below 0.1%.[5] Run a DMSO-only dose-response curve to determine the toxicity threshold for your specific cell line.
Q: My ELISA results for testosterone are inconsistent. How can I improve this?
A:
-
Sample Handling: After treatment, collect the cell culture supernatant promptly. Centrifuge to pellet any floating cells or debris before storing the supernatant at -80°C.[14] Avoid repeated freeze-thaw cycles.
-
Kit Quality and Protocol: Use a reputable, high-sensitivity ELISA kit specifically validated for cell culture supernatants. Strictly adhere to the manufacturer's protocol, paying close attention to incubation times, washing steps, and standard curve preparation.[11][15]
-
Basal Androgen Production: Ensure your chosen cell line produces detectable levels of testosterone at baseline. If levels are too low, you may not be able to measure a significant decrease. VCaP or 22Rv1 cells are good candidates for this.
References
-
Cfg-920 | C14H13ClN4O | CID 49871869. PubChem - NIH. [Link]
-
Anticancer Activity of a Novel Selective CYP17A1 Inhibitor in Preclinical Models of Castrate-Resistant Prostate Cancer. ResearchGate. [Link]
-
CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines. PMC - NIH. [Link]
-
Technical Manual T (Testosterone) ELISA Kit • Catalogue Code: UNFI0014. Assay Genie. [Link]
-
Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. PMC - PubMed Central. [Link]
-
Western blot for CYP17A1 in prostate cancer cell lines. ResearchGate. [Link]
-
Human Testosterone (TESTO) Elisa kit. AMSBIO. [Link]
-
ELISA Kit for Testosterone (Testo). Cloud-Clone Corp. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. NIH. [Link]
-
Androgen biosynthesis in castration-resistant prostate cancer. PMC - NIH. [Link]
-
A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. MDPI. [Link]
-
Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment. PubMed Central. [Link]
-
How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. [Link]
-
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]
-
Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol. PubMed. [Link]
-
Which concentrations are optimal for in vitro testing? PMC - NIH. [Link]
-
Dysregulated androgen synthesis and anti-androgen resistance in advanced prostate cancer. PMC - NIH. [Link]
-
How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
Sources
- 1. Cfg-920 | C14H13ClN4O | CID 49871869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dysregulated androgen synthesis and anti-androgen resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen biosynthesis in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 5. dojindo.com [dojindo.com]
- 6. mdpi.com [mdpi.com]
- 7. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Abiraterone acetate exerts a cytotoxic effect in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lapatinib antitumor effect is associated with PI3K and MAPK pathway: An analysis in human and canine prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 15. researchgate.net [researchgate.net]
Cfg-920 Technical Support Center: Stability & Storage Guidelines
Welcome to the technical support center for Cfg-920. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Cfg-920 throughout your experiments. As an experienced application scientist, I will provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
This document provides comprehensive guidance on the proper storage, handling, and troubleshooting for Cfg-920, a potent and reversible dual inhibitor of CYP17 and CYP11B2.[1] Adherence to these protocols is critical for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Cfg-920 powder upon receipt?
For long-term storage, the lyophilized powder should be stored at -20°C, protected from light. Under these conditions, the compound is stable for at least two years. For short-term storage (up to three months), 4°C is acceptable. Always refer to the Certificate of Analysis for lot-specific recommendations.
Q2: What is the recommended solvent for reconstituting Cfg-920?
Cfg-920 is soluble in DMSO (Dimethyl sulfoxide) at concentrations up to 100 mM. For aqueous buffers, the solubility is significantly lower. It is recommended to prepare a high-concentration stock solution in DMSO.
Q3: How should I store the reconstituted Cfg-920 stock solution?
Once reconstituted in DMSO, the stock solution should be aliquoted into smaller, single-use volumes and stored at -80°C. This minimizes freeze-thaw cycles, which can lead to degradation. For daily use, a working aliquot can be stored at -20°C for up to one week.
Q4: Can I store the Cfg-920 stock solution at -20°C?
While short-term storage at -20°C is possible, repeated freeze-thaw cycles should be avoided. For optimal stability, -80°C is strongly recommended for long-term storage of DMSO stock solutions.
Q5: How many freeze-thaw cycles can the Cfg-920 stock solution tolerate?
Ideally, the number of freeze-thaw cycles should be limited to a maximum of three. Each cycle increases the risk of compound degradation and the introduction of moisture, which can compromise the integrity of the stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected activity in my assay. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Precipitation: The compound may have precipitated out of solution upon dilution into aqueous buffer. | 1. Use a fresh, properly stored aliquot of Cfg-920. Prepare new stock solutions from lyophilized powder if necessary. 2. When diluting into aqueous media, do so dropwise while vortexing to prevent precipitation. Ensure the final concentration is within the solubility limit in your assay buffer. |
| Visible precipitate in my DMSO stock solution. | Moisture Contamination: The stock solution may have absorbed moisture, reducing the solubility of Cfg-920. | Discard the precipitated stock solution. When preparing new stock, use anhydrous, high-quality DMSO and ensure tubes are tightly sealed. |
| Variability between experiments. | Inconsistent Aliquoting: Different aliquots may have slightly different concentrations due to solvent evaporation or improper mixing. | Ensure the stock solution is homogenous before aliquoting. Use low-retention tubes and a calibrated pipette. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Cfg-920
-
Preparation: Allow the vial of lyophilized Cfg-920 to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single-use aliquot of the Cfg-920 DMSO stock solution at room temperature.
-
Dilution: For your experiment, perform serial dilutions of the stock solution in your chosen assay buffer. To avoid precipitation, add the DMSO stock to the aqueous buffer dropwise while gently vortexing.
-
Final Concentration: Ensure the final concentration of DMSO in your assay is consistent across all conditions and does not exceed a level that affects your experimental system (typically <0.5%).
Visualizing Key Concepts
Caption: Cfg-920 Storage and Handling Workflow.
Understanding Degradation Pathways
While specific degradation pathways for Cfg-920 are not extensively published, small molecules like it are generally susceptible to hydrolysis and oxidation.[2][3]
-
Hydrolysis: The presence of water can lead to the cleavage of labile functional groups. This is why using anhydrous DMSO and preventing moisture contamination is critical.
-
Oxidation: Exposure to air and light can promote oxidation. Storing the compound protected from light and in tightly sealed containers minimizes this risk.
Caption: Potential Degradation Pathways for Cfg-920.
Illustrative Stability Data
The following table provides an example of the expected stability of Cfg-920 under different storage conditions. This data is for illustrative purposes only.
| Form | Storage Condition | Purity after 1 Year (%) | Recommended Use |
| Lyophilized | -20°C, dessicated, dark | >99% | Long-term storage |
| Lyophilized | 4°C, dessicated, dark | >98% | Short-term storage (≤ 3 months) |
| DMSO Stock (10 mM) | -80°C, single-use aliquots | >99% | Long-term storage |
| DMSO Stock (10 mM) | -20°C, ≤ 3 freeze-thaw cycles | >95% | Short-term storage (≤ 1 month) |
Disclaimer: This guide is based on general principles for handling small molecule inhibitors. Always refer to the product-specific documentation and Certificate of Analysis for the most accurate and up-to-date information.
References
-
All About Drugs. CFG-920. [Link]
-
ClinicalTrials.gov. A Study of Oral CFG920 in Patients With Castration Resistant Prostate Cancer. [Link]
-
PubMed. Elucidating the pathways of degradation of denagliptin. [Link]
-
Pharmaceutical Technology. Stepping Up the Pace of Drug Stability Studies. [Link]
Sources
Technical Support Center: Identifying and Mitigating Off-Target Effects of Cfg-920
Welcome to the technical support center for Cfg-920. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and mitigating potential off-target effects during your experiments with Cfg-920. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Cfg-920 and what is its primary mechanism of action?
A1: Cfg-920 is an orally available, non-steroidal, and reversible small molecule inhibitor of the steroid 17-alpha-hydroxylase/C17,20-lyase (CYP17A1 or CYP17).[1] CYP17 is a critical enzyme in the biosynthesis of androgens, such as testosterone.[1][2] By inhibiting CYP17, Cfg-920 blocks androgen production in both the testes and adrenal glands, which is a therapeutic strategy for treating castration-resistant prostate cancer (CRPC).[1]
Q2: What are off-target effects and why are they a concern when working with Cfg-920?
A2: Off-target effects occur when a small molecule, like Cfg-920, binds to and modulates the activity of proteins other than its intended therapeutic target (CYP17). These unintended interactions are a significant concern as they can lead to:
-
Misinterpretation of experimental data: An observed phenotype might be incorrectly attributed to the inhibition of CYP17 when it is actually caused by an off-target effect.
-
Cellular toxicity: Off-target binding can disrupt essential cellular pathways.
-
Unforeseen side effects in a clinical context: The well-documented side effects of CYP17 inhibitors, such as hypertension, hypokalemia, and cardiac disorders, are often linked to off-target effects on other steroidogenic enzymes.[3][4]
Q3: Does Cfg-920 have any known off-targets?
Q4: How can I proactively assess the potential off-target profile of Cfg-920 in my experimental system?
A4: A multi-step approach is recommended, starting with computational methods and progressing to experimental validation:
-
In Silico Profiling: Utilize computational tools that predict potential off-target interactions based on the chemical structure of Cfg-920 and its similarity to ligands for known protein targets.
-
Literature Review: Investigate the known off-target effects of other CYP17 inhibitors, such as abiraterone, orteronel, and seviteronel, as they may share off-target profiles due to targeting the same enzyme family.[3][5][6]
-
Experimental Screening: Conduct unbiased experimental screens, such as kinome scanning or proteome-wide thermal shift assays, to identify potential off-target interactions.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section provides a structured approach to troubleshooting common issues that may arise during your experiments with Cfg-920, with a focus on discerning on-target versus off-target effects.
Scenario 1: The observed phenotype in my cell-based assay is stronger or different than expected from CYP17 inhibition alone.
Q5: I'm seeing an unexpected cellular phenotype. How do I determine if it's an off-target effect?
A5: This is a common challenge in preclinical research. A systematic process of elimination is the most effective strategy.
Step-by-Step Troubleshooting Workflow
-
Confirm On-Target Engagement: Before investigating off-targets, it is essential to verify that Cfg-920 is engaging with its intended target, CYP17, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9][10][11]
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat your cells with Cfg-920 at your desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[11]
-
Detection: Analyze the amount of soluble CYP17 protein at each temperature point using Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve of CYP17 to a higher temperature in the Cfg-920-treated samples indicates target engagement.[7]
-
-
-
Employ a Negative Control: Use a structurally similar but biologically inactive analog of Cfg-920, if available. If this control compound does not produce the same phenotype, it strengthens the hypothesis that the observed effect is due to a specific interaction of Cfg-920.
-
Orthogonal Inhibition: Use another CYP17 inhibitor with a different chemical scaffold. If this second inhibitor recapitulates the phenotype, it is more likely an on-target effect. If not, an off-target effect of Cfg-920 is more probable.
-
Rescue Experiment: If possible, supplement your system with the downstream products of CYP17 (e.g., androgens) to see if this can reverse the observed phenotype. A successful rescue would point towards an on-target effect.
Q6: If I suspect an off-target effect, what are the next steps to identify the unintended target(s)?
A6: Several unbiased, proteome-wide methods can be employed to identify the molecular off-targets of Cfg-920.
-
Chemical Proteomics: This approach uses a modified version of your small molecule to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[12]
-
Kinome Scanning: Given that many small molecule inhibitors have off-target effects on kinases, performing a kinome-wide binding assay is a valuable step.[13][14][15][16][17] Services like KINOMEscan® offer comprehensive screening against hundreds of kinases.[13][15][16][17]
-
Proteome-wide CETSA (MS-CETSA): This powerful technique combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in the presence of Cfg-920, revealing its direct binding partners.[8]
Visualizing Experimental Workflows and Pathways
Caption: Workflow for troubleshooting and identifying off-target effects.
Caption: Simplified steroidogenesis pathway showing targets of Cfg-920.
Scenario 2: Cfg-920 shows reduced or no activity in my assay.
Q7: I'm not observing the expected inhibition of androgen production. What could be the issue?
A7: Lack of activity can stem from several factors, ranging from compound integrity to assay conditions.
-
Compound Integrity and Solubility:
-
Purity and Storage: Ensure your Cfg-920 is from a reputable source with confirmed purity. Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation.
-
Solubility: Cfg-920, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in your stock solution (typically 100% DMSO) and that the final concentration of DMSO in your assay media is low (usually <0.5%) to avoid both toxicity and compound precipitation. Visually inspect for any precipitate after dilution into your aqueous buffer.
-
-
Experimental Setup:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may not express CYP17 at expected levels.
-
Assay Conditions: For in vitro assays using microsomes or purified enzymes, ensure that co-factors (like NADPH for cytochrome P450 enzymes) are present and that the pH and temperature are optimal.[18]
-
Substrate Concentration: In enzyme kinetic assays, the apparent IC50 of a competitive inhibitor is dependent on the substrate concentration. Ensure your substrate concentration is appropriate for your experimental goals.
-
-
Target Expression:
-
Verification: Confirm that your cell line or tissue model expresses CYP17 at the protein level using Western blot or mass spectrometry.
-
Data Summary: Off-Target Identification Methods
| Method | Type | Principle | Advantages | Disadvantages |
| In Silico Prediction | Computational | Predicts binding based on chemical structure similarity to known ligands. | Fast, inexpensive, good for initial hypothesis generation. | Prone to false positives and negatives; doesn't account for protein conformation or accessibility. |
| KINOMEscan® | In Vitro (Binding) | Measures the ability of a compound to compete with a ligand for the active site of a large panel of kinases.[15][16][17] | High-throughput, quantitative (Kd), covers a large and relevant target class.[15][17] | Limited to kinases; in vitro binding doesn't always translate to cellular activity. |
| Chemical Proteomics | In-Cell (Binding) | Uses a chemical probe to pull down binding partners from a cell lysate for identification by mass spectrometry.[12] | Unbiased, identifies direct binding partners in a cellular context. | Requires synthesis of a modified compound; can be technically challenging. |
| Cellular Thermal Shift Assay (CETSA) | In-Cell (Binding) | Measures the thermal stabilization of proteins upon ligand binding in intact cells or lysates.[7][8][9][10][11] | Confirms target engagement in a physiological context; can be adapted for proteome-wide screening (MS-CETSA).[8] | Lower throughput for single targets; MS-CETSA requires specialized equipment and expertise. |
| Phenotypic Screening | Cell-Based (Functional) | Screens a compound against a panel of cell lines and observes a wide range of phenotypic changes. | Provides a functional readout of all on- and off-target effects combined. | Does not directly identify the molecular off-target(s). |
Mitigating Off-Target Effects
Q8: Once I've identified a potential off-target, what can I do to mitigate its effects in my experiments?
A8:
-
Dose-Response: Use the lowest effective concentration of Cfg-920 that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Selective Analogs: If available, use a more selective inhibitor of CYP17 to confirm that the phenotype of interest is due to on-target inhibition.
-
Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the suspected off-target protein and see if this phenocopies or alters the effect of Cfg-920.
-
Structural Modification: In a drug development context, medicinal chemists can use the information about off-target binding to guide the synthesis of new analogs with improved selectivity.
This technical support guide provides a framework for rigorously investigating the on- and off-target effects of Cfg-920. By employing these systematic troubleshooting and identification strategies, researchers can enhance the reliability of their findings and contribute to a more complete understanding of this compound's biological activity.
References
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2. BenchChem.
-
All About Drugs. (n.d.). CFG-920. Retrieved from [Link]
-
PubMed. (n.d.). Prospective computational design and in vitro bio-analytical tests of new chemical entities as potential selective CYP17A1 lyase inhibitors. Retrieved from [Link]
-
YouTube. (2023, November 13). Recent Trends in Kinase Drug Discovery. Retrieved from [Link]
-
SpringerLink. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved from [Link]
-
ResearchGate. (2025, August 7). CYP17 inhibitors - Abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
American Health & Drug Benefits. (n.d.). Analysis of Real-World Data for Next-Generation Antiandrogen Therapies. Retrieved from [Link]
-
ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
PubMed Central. (2017, June 26). Recent advances in methods to assess the activity of the kinome. Retrieved from [Link]
-
SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
-
OSTI.GOV. (2013, May 1). The relevance of chemical interactions with CYP17 enzyme activity: Assessment using a novel in vitro assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
PubMed. (n.d.). CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Retrieved from [Link]
-
Biomolecules & Therapeutics. (n.d.). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 27). Strategies to Mitigate CYP450 Inhibition. Retrieved from [Link]
-
Drug Target Review. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective Inhibition of CYP17 With Abiraterone Acetate Is Highly Active in the Treatment of Castration-Resistant Prostate Cancer. Retrieved from [Link]
-
PubMed Central. (n.d.). CYP17 inhibitors in prostate cancer: latest evidence and clinical potential. Retrieved from [Link]
-
PubMed Central. (n.d.). Experimental approaches to evaluate activities of cytochromes P450 3A. Retrieved from [Link]
-
SciSpace. (n.d.). Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer. Retrieved from [Link]
-
PubMed Central. (n.d.). Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition and induction of CYP enzymes in humans: an update. Retrieved from [Link]
-
MDPI. (n.d.). Novel Treatment Strategy Using Second-Generation Androgen Receptor Inhibitors for Non-Metastatic Castration-Resistant Prostate Cancer. Retrieved from [Link]
-
PubMed Central. (n.d.). Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and orteronel in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials. Retrieved from [Link]
Sources
- 1. allfordrugs.com [allfordrugs.com]
- 2. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and orteronel in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Prospective computational design and in vitro bio-analytical tests of new chemical entities as potential selective CYP17A1 lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chayon.co.kr [chayon.co.kr]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cfg-920 in Cancer Cells
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating acquired resistance to Cfg-920, a novel Chrono-Kinase 1 (CK1) inhibitor. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome resistance in your cancer cell models.
I. Understanding Cfg-920 and Acquired Resistance
What is Cfg-920?
Cfg-920 is a potent and selective small molecule inhibitor targeting the ATP-binding pocket of Chrono-Kinase 1 (CK1). In sensitive cancer cell lines, Cfg-920 treatment leads to G1 cell cycle arrest and subsequent apoptosis.
What are the common mechanisms of acquired resistance to kinase inhibitors like Cfg-920?
Acquired resistance to kinase inhibitors is a significant challenge in cancer therapy.[1][2][3] The primary mechanisms can be broadly categorized as:
-
Target Alterations: Secondary mutations in the kinase domain of the target protein (CK1 in this case) can prevent the drug from binding effectively.[3][4] Gene amplification of the target can also lead to resistance by increasing the amount of the target protein, overwhelming the inhibitor.[1]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked CK1 pathway, thereby maintaining proliferative and survival signals.[1][3]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove Cfg-920 from the cell, reducing its intracellular concentration and efficacy.[3][5]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[6]
II. Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: My cancer cell line, which was initially sensitive to Cfg-920, is now showing reduced responsiveness. What is the first step?
A1: The first step is to confirm the resistance phenotype. This can be done by performing a dose-response curve using a cell viability assay, such as the MTT or CellTiter-Glo® assay, to compare the IC50 (half-maximal inhibitory concentration) of the suspected resistant line to the parental (sensitive) cell line. An increase in IC50 of 5-10 fold or more is a strong indicator of acquired resistance.
Q2: How do I generate a Cfg-920 resistant cell line for my studies?
A2: Drug-resistant cell lines are typically generated by continuous exposure to the drug over an extended period.[7][8][9] Start by treating the parental cell line with a low concentration of Cfg-920 (e.g., the IC20) and gradually increase the concentration as the cells adapt and resume proliferation.[7][9][10] This process can take several months. It is crucial to cryopreserve cells at each concentration step.[7]
Q3: My cell viability assay results are inconsistent. What could be the problem?
A3: Inconsistent results in cell viability assays can be due to several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Reagent Preparation: Prepare fresh reagents as recommended by the manufacturer.
-
Incubation Times: Adhere strictly to the recommended incubation times for both drug treatment and the assay itself.
-
Plate Edge Effects: Avoid using the outer wells of the plate, as they are more prone to evaporation.
III. In-Depth Troubleshooting and Experimental Workflows
Scenario 1: Investigating Target Alterations
If you suspect a target alteration, such as a gatekeeper mutation in CK1, the following workflow can be employed:
Workflow for Investigating Target Alterations
Caption: Workflow for identifying target-based resistance mechanisms.
Scenario 2: Investigating Bypass Pathway Activation
If no target alterations are found, the next logical step is to investigate the activation of bypass signaling pathways.
Workflow for Investigating Bypass Pathways
Caption: Workflow for identifying and validating bypass pathway activation.
IV. Detailed Experimental Protocols
Protocol 1: Generation of Cfg-920-Resistant Cell Lines[7][8][9][10]
-
Determine the initial IC50: Perform a dose-response curve with Cfg-920 on the parental cell line to determine the IC50.
-
Initial Drug Exposure: Culture the parental cells in media containing Cfg-920 at a concentration of IC10-IC20.
-
Monitor and Passage: Monitor the cells for growth. When the cells become 80% confluent, passage them into a new flask with the same concentration of Cfg-920. Cryopreserve some cells from this passage.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the Cfg-920 concentration by 1.5-2 fold.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of Cfg-920 (e.g., 10x IC50 of the parental line), characterize the new resistant line by determining its IC50 and comparing it to the parental line.
Protocol 2: Cell Viability Assessment using MTT Assay[11][12][13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Cfg-920 for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50.
Protocol 3: Apoptosis Detection by Annexin V Staining[16][17][18][19][20]
-
Cell Treatment: Treat both parental and resistant cells with Cfg-920 at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, and wash them twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13][14]
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.[13]
Protocol 4: Western Blotting for Protein Expression and Phosphorylation[21][22][23][24][25]
-
Cell Lysis: Lyse the treated and untreated cells with 1X SDS sample buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-p-AKT, anti-CK1) overnight at 4°C with gentle shaking.[15][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and imaging system.[17]
Protocol 5: Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis[26][27][28][29][30]
-
RNA Extraction: Extract total RNA from parental and resistant cells using a standard method like TRIzol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.[18][19]
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers for your target (e.g., CK1, ABCB1 for P-gp), and a SYBR Green or TaqMan master mix.
-
Run qPCR: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).[19]
V. Data Interpretation
| Observation | Potential Mechanism | Suggested Next Steps |
| Increased IC50 in resistant cells | Acquired Resistance | Proceed with mechanistic studies |
| Mutation in CK1 kinase domain | Target Alteration | Test next-generation CK1 inhibitors that are effective against the mutation |
| Increased CK1 mRNA and protein | Target Amplification | Test combination with drugs that inhibit CK1 downstream effectors |
| Increased p-ERK or p-AKT | Bypass Pathway Activation | Test combination with MEK or PI3K/AKT inhibitors[20] |
| Increased ABCB1 (P-gp) mRNA | Drug Efflux | Test combination with a P-gp inhibitor (e.g., verapamil, tariquidar) |
| No change in target or pathways | Other mechanisms (e.g., epigenetic changes, altered apoptosis signaling) | Perform broader screens (e.g., RNA-seq, proteomics) |
VI. Strategies to Overcome Resistance
Based on the identified resistance mechanism, several strategies can be employed:
-
Combination Therapy: Combining Cfg-920 with an inhibitor of the identified bypass pathway can restore sensitivity.[2][5]
-
Next-Generation Inhibitors: If a target mutation is identified, a next-generation CK1 inhibitor designed to overcome this specific mutation may be effective.
-
Modulation of Drug Efflux: Co-administration of a P-gp inhibitor can increase the intracellular concentration of Cfg-920.
-
Targeting the Tumor Microenvironment: In in vivo models, the tumor microenvironment can contribute to resistance, and targeting these interactions may be a viable strategy.[2]
VII. References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Retrieved from [Link]
-
MDPI. (n.d.). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Annex Publishers. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Retrieved from [Link]
-
National Cancer Institute. (2023). Strategy May Prevent Tumor Resistance to Targeted Cancer Therapies. Retrieved from [Link]
-
Frontiers. (n.d.). Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. Retrieved from [Link]
-
University College London. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Retrieved from [Link]
-
Semantic Scholar. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Understanding and targeting resistance mechanisms in cancer. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]
-
Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms of Drug-Resistance in Kinases. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
YouTube. (2017). Mechanisms of TKI resistance. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reverse Transcription Real-Time PCR Protocol for Gene Expression Analyses. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Retrieved from [Link]
-
ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
YouTube. (2023). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]
-
GENOM BIO. (n.d.). Construction of drug-resistant/stable cell lines. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
Sources
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 20. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: Welcome to the technical support guide for Cfg-920. Cfg-920 is a novel, potent, and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). Its targeted action holds significant promise in oncology and neurodegenerative disease research. However, like many kinase inhibitors, achieving the desired therapeutic window requires careful management of off-target cytotoxic effects that can arise at higher concentrations or with prolonged exposure.[1][2]
This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you mitigate cytotoxicity and ensure the success and reproducibility of your experiments. Our primary goal is to help you distinguish between the on-target effects of GSK-3β inhibition and off-target cytotoxicity, which we have characterized as being primarily mediated by mitochondrial dysfunction.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with Cfg-920.
Q1: My cells are showing significant death at concentrations of Cfg-920 that are much lower than the published IC50. What could be the cause?
A1: This is a common issue that can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to kinase inhibitors.[3] The published IC50 for Cfg-920 was likely determined in a specific cell line which may be more robust than the one you are using.
-
Solvent Toxicity: Cfg-920 is typically dissolved in DMSO. While most cells can tolerate up to 1% DMSO, higher concentrations can be toxic. Always run a vehicle control with the highest concentration of DMSO used in your experiment to rule this out.
-
Compound Stability: Ensure your Cfg-920 stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[4]
-
Culture Conditions: Suboptimal culture conditions, such as incorrect CO2 levels, temperature fluctuations, or microbial contamination (especially mycoplasma), can stress cells and make them more susceptible to drug-induced toxicity.[5]
Q2: How can I differentiate between on-target apoptosis (due to GSK-3β inhibition) and off-target cytotoxicity?
A2: This is a critical experimental question. Our internal data indicates that off-target Cfg-920 cytotoxicity is primarily driven by mitochondrial dysfunction. Therefore, you can use the following strategies:
-
Dose De-escalation: On-target effects should occur at lower concentrations than off-target effects. A carefully designed dose-response curve is your most powerful tool.
-
Mitochondrial Health Assays: Assess mitochondrial membrane potential (MMP) using a fluorescent dye like JC-1.[6] A significant loss of MMP at higher Cfg-920 concentrations is a strong indicator of off-target mitochondrial toxicity.
-
Caspase Activation Profile: The intrinsic (mitochondrial) pathway of apoptosis is initiated by the activation of Caspase-9.[7] Measuring the activity of Caspase-9 can confirm if the observed cell death is proceeding through this pathway, which is consistent with our characterization of Cfg-920's off-target effects.[8][9][10]
-
Rescue Experiments: To confirm on-target effects, you can attempt a rescue experiment. For example, if Cfg-920 is inducing apoptosis through a known GSK-3β-mediated pathway, you might be able to rescue the cells by overexpressing a downstream effector.
Q3: What are the best practices for preparing and storing Cfg-920?
A3: Proper handling is crucial for compound integrity and experimental reproducibility.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[11] Sonication may be necessary to fully dissolve the compound.[12]
-
Aliquoting: Aliquot the stock solution into single-use volumes in polypropylene tubes and store at -80°C. This prevents repeated freeze-thaw cycles that can degrade the compound.[4]
-
Working Solutions: When preparing working solutions, thaw a single aliquot and dilute it serially in pre-warmed cell culture medium.[5] Ensure the final DMSO concentration in your culture does not exceed a non-toxic level (typically <0.5%).[11]
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific cytotoxicity issues.
Problem 1: Rapid, Widespread Cell Death (< 24 hours) at Most Concentrations
| Potential Cause | Recommended Solution |
| Incorrect Dilution/Calculation | Double-check all calculations for serial dilutions. An error in the initial dilution from the stock solution is a common source of unexpectedly high concentrations. |
| Contaminated Reagents | Test all reagents (media, serum, buffers) on a fresh, untreated batch of cells to ensure they are not contaminated. Use new lots of reagents if necessary. |
| Acute Solvent Toxicity | Prepare a dose-response experiment using only the DMSO vehicle, matching the concentrations used in your Cfg-920 experiment. If cells die, the DMSO concentration is too high. |
| Harsh Handling | Ensure cells are handled gently during media changes and treatment addition. Avoid forceful pipetting, high-speed centrifugation, or extreme temperature changes (use pre-warmed media).[5][13] |
Problem 2: High Variability in Cytotoxicity Between Replicate Wells or Experiments
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension is achieved before plating. Mix the cell suspension thoroughly between plating replicate wells to prevent settling. Count cells using a hemocytometer to ensure consistent seeding density.[14] |
| "Edge Effect" in Plates | Evaporation in the outer wells of a multi-well plate can concentrate the drug, leading to higher toxicity. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[5] |
| Inconsistent Incubation | Ensure the incubator has stable and uniform temperature and CO2 distribution.[15] Use a calibrated thermometer and CO2 sensor to verify conditions. Avoid placing plates in areas prone to vibration.[15] |
| Compound Precipitation | Cfg-920, like many kinase inhibitors, can precipitate out of aqueous solutions at high concentrations. Visually inspect the media in your wells under a microscope for any signs of precipitation. If observed, you may need to use a lower top concentration or explore formulation strategies. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Determining the IC50 and Therapeutic Window of Cfg-920
This protocol uses a standard MTT assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of Cfg-920.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
Cfg-920 stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14] Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a series of 2x concentrated Cfg-920 solutions by serially diluting the stock in complete medium. Also prepare a 2x vehicle control (DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate Cfg-920 dilution or vehicle control to each well. This brings the final volume to 200 µL and the drug concentration to 1x.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[16]
-
Read Absorbance: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[16]
-
Data Analysis:
Protocol 2: Assessing Mitochondrial Membrane Potential (MMP) with JC-1
This protocol uses the JC-1 dye to distinguish between healthy and apoptotic cells based on mitochondrial membrane potential.[18] In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers in the cytoplasm and fluoresces green.[19]
Materials:
-
JC-1 Dye (MitoProbe™ JC-1 Assay Kit or similar)
-
DMSO
-
CCCP (a positive control for mitochondrial depolarization)[20]
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with various concentrations of Cfg-920 and appropriate controls (vehicle control, positive control with 50 µM CCCP for 15-30 min) for the desired duration.[6][20]
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with warm PBS.
-
JC-1 Staining: Resuspend the cell pellet in medium containing 2 µM JC-1 dye.[18][20] Incubate at 37°C for 15-30 minutes, protected from light.[19][20]
-
Washing: Centrifuge the cells, remove the supernatant, and wash once with assay buffer or PBS.
-
Analysis:
-
Flow Cytometry: Resuspend cells in buffer and analyze immediately. Healthy cells will show high red fluorescence, while apoptotic cells will show high green fluorescence.
-
Fluorescence Microscopy: Plate cells on coverslips for treatment. After staining, observe the cells. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show diffuse green fluorescence.[18]
-
Protocol 3: Caspase-9 Activity Assay
This protocol measures the activity of Caspase-9, the initiator caspase in the intrinsic apoptotic pathway.[7]
Materials:
-
Caspase-Glo® 9 Assay kit (Promega) or similar colorimetric/fluorometric kit[8][9]
-
Treated cell samples (lysates)
-
Microplate reader (luminometer, colorimeter, or fluorometer)
Procedure:
-
Cell Lysis: Treat cells as desired, then harvest and lyse them according to the kit manufacturer's instructions. This typically involves resuspending a cell pellet in a supplied lysis buffer.[7][9]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, combine equal amounts of protein from each cell lysate with the Caspase-9 substrate (e.g., LEHD-pNA for colorimetric assays) and reaction buffer.[9][10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
-
Measurement: Read the signal on a microplate reader. For colorimetric assays, this is absorbance at 405 nm; for luminescent assays, it is the light output.[8][9]
-
Data Analysis: Express the results as fold-change in Caspase-9 activity compared to the vehicle-treated control.
Part 4: Visualized Workflows and Pathways
Diagram 1: Cfg-920 Mechanism of Action
Caption: On-target vs. off-target pathways of Cfg-920.
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting Cfg-920 cytotoxicity.
References
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay Kit. G-Biosciences. [Link]
-
MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate, citing Life Technologies. [Link]
-
Mitochondrial Membrane Potential Detection Kit. Agilent Genomics. [Link]
-
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of Visualized Experiments (JoVE). [Link]
-
Caspase-9 Activity Assay Kit, Fluorometric. MilliporeSigma (Calbiochem). [Link]
-
Caspase-9 Activity Assay Kit (Colorimetric). Boster Biological Technology. [Link]
-
Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. ACS Chemical Neuroscience. [Link]
-
The possible causes of cells dying in cell culture. DendroTEK. [Link]
-
Caspase 9 Activity Assay Kit. MP Biomedicals. [Link]
-
Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Assessing and managing toxicities induced by kinase inhibitors. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
IC50 or cell viability experiment. YouTube. [Link]
-
GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? International Journal of Molecular Sciences. [Link]
-
Managing common toxicities with new tyrosine kinase inhibitors. Cancer World. [Link]
-
Activator or Inhibitor? GSK-3 as a new drug target. ResearchGate. [Link]
-
Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture. SLAS Discovery. [Link]
-
What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Corning Life Sciences. [Link]
-
Does anyone have any idea why my cells keep dying... Reddit. [Link]
-
Dealing with cell death. Laboratory News. [Link]
-
Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity. International Journal of Biological Sciences. [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. [Link]
-
Managing Cardiotoxicities From Tyrosine Kinase Inhibitor and Immuno-Oncology Treatment. American College of Cardiology. [Link]
-
Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience. [Link]
-
Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture? ResearchGate. [Link]
-
Dosing and Toxicity: Management of Tyrosine Kinase Inhibitors for Third-Line RCC Therapy. Targeted Oncology. [Link]
Sources
- 1. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [mdpi.com]
- 3. clyte.tech [clyte.tech]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. dendrotek.ca [dendrotek.ca]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. mpbio.com [mpbio.com]
- 8. Caspase-Glo® 9 Assay Protocol [worldwide.promega.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 15. corning.com [corning.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. youtube.com [youtube.com]
- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem-agilent.com [chem-agilent.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Cfg-920 Formulation for Improved In Vivo Bioavailability
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Cfg-920. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when formulating the poorly soluble compound Cfg-920 for improved oral bioavailability. The content is structured into key formulation strategies, each with dedicated FAQs and troubleshooting guides to help you navigate your in vivo experiments successfully.
Part 1: Foundational Concepts & Initial Strategy Selection
This section provides a high-level overview to guide your initial formulation choices for a poorly soluble molecule like Cfg-920.
Frequently Asked Questions (FAQs)
Question: What are the primary reasons for the poor in vivo bioavailability of Cfg-920?
Answer: The primary obstacle for a compound like Cfg-920, which is poorly soluble in water, is its low dissolution rate in the gastrointestinal (GI) fluids.[1][2] For a drug to be absorbed into the bloodstream, it must first be dissolved. If the dissolution process is slower than the transit time through the absorption window in the intestine, overall exposure will be low. This is a hallmark of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[2]
Question: What are the main formulation strategies to enhance the bioavailability of a poorly soluble drug like Cfg-920?
Answer: There are several established strategies, each with its own mechanism and ideal application. The most common and effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its high-energy, amorphous state to improve solubility and dissolution.[3][4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a formulation of oils, surfactants, and co-solvents to facilitate its solubilization in the GI tract.[5][6]
-
Nanocrystal Technology: Reducing the particle size of the crystalline drug to the nanometer range, which dramatically increases the surface area available for dissolution.[5][7][8]
The choice of strategy depends on the physicochemical properties of Cfg-920, such as its melting point, LogP, and dose requirement.
Question: How do I select the best starting strategy for Cfg-920?
Answer: A thorough pre-formulation characterization is the most critical first step.[9] This data will guide your decision. For example, a high-melting-point compound may be more suitable for spray drying to create an ASD, while a highly lipophilic ("greaseball") compound is often a prime candidate for an LBDDS. The following flowchart provides a general decision-making framework.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Part 2: Troubleshooting Amorphous Solid Dispersions (ASDs)
ASDs are a powerful tool but are thermodynamically unstable, making physical stability a primary concern.
Frequently Asked Questions (FAQs)
Question: What is the mechanism behind an ASD?
Answer: An ASD works by converting the drug from its stable, low-energy crystalline form into a high-energy, disordered amorphous state.[3] This amorphous form does not have a crystal lattice to overcome, resulting in significantly higher apparent solubility and a faster dissolution rate. The drug is dispersed within a polymer matrix, which helps to stabilize this amorphous state and prevent it from recrystallizing.[4][10][11]
Question: What are the common methods for preparing ASDs?
Answer: The two most prevalent industrial methods are:
-
Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a hot gas stream. This is suitable for both heat-sensitive and heat-stable compounds.[12]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This method is solvent-free but requires the drug to be thermally stable at the processing temperature.[4][11]
Troubleshooting Guide: In Vivo Performance of Cfg-920 ASDs
Problem 1: The Cfg-920 ASD formulation shows high variability or poor performance in vivo, despite excellent initial dissolution in vitro.
Potential Cause: In vivo precipitation or recrystallization in the GI tract. While an ASD can create a supersaturated solution, this state is temporary.[13] If the drug crystallizes before it can be absorbed, the bioavailability advantage is lost. This is a primary cause of in vitro-in vivo correlation failure for ASDs.[14]
Troubleshooting Steps:
-
Re-evaluate Polymer Selection: The polymer's role is to maintain supersaturation and inhibit precipitation.[9][13] If Cfg-920 is precipitating, the chosen polymer may not have strong enough specific interactions (e.g., hydrogen bonds) with the drug. Consider screening polymers that have complementary functional groups to Cfg-920.
-
Optimize Drug Loading: High drug loading increases the chemical potential for crystallization.[9] Systematically decrease the drug-to-polymer ratio and assess the impact on in vivo exposure. A more stable, albeit lower-dosed, formulation may provide a better overall pharmacokinetic (PK) profile.
-
Incorporate Precipitation Inhibitors: Consider adding a secondary polymer or a surfactant to the formulation. These molecules can adsorb to the surface of newly formed drug nuclei, preventing their growth into larger crystals in the GI lumen.[9]
-
Use Biorelevant Dissolution Testing: Standard dissolution tests may not predict in vivo precipitation.[15] Employ two-stage dissolution methods that simulate the pH shift from the stomach to the intestine, as this is often a trigger for precipitation of basic compounds.[14]
Caption: In vivo fate of an LBDDS, showing pathways to absorption vs. precipitation.
Part 4: Troubleshooting Nanocrystal Formulations
Nanocrystals enhance dissolution by increasing surface area but face stability challenges related to their high surface energy.
Frequently Asked Questions (FAQs)
Question: When should I consider a nanocrystal formulation for Cfg-920?
Answer: Nanocrystal technology is particularly well-suited for compounds that have a high melting point and are difficult to process into an amorphous form, or for drugs where high drug loading is required. [5][7]Since it increases the dissolution rate without changing the intrinsic solubility, it is most effective for BCS Class IIa compounds (dissolution rate-limited).
Question: How are drug nanocrystals stabilized?
Answer: Drug nanocrystals have a very high surface area and are prone to aggregation or Ostwald ripening (growth of larger crystals at the expense of smaller ones). [16]They are stabilized by adsorbing polymers and/or surfactants onto their surface. These stabilizers provide a steric or electrostatic barrier that prevents the particles from agglomerating. [7][16][17]
Troubleshooting Guide: In Vivo Performance of Cfg-920 Nanocrystals
Problem: The nanocrystal suspension shows particle size growth and aggregation during storage or upon administration, leading to inconsistent in vivo results.
Potential Cause: Insufficient stabilization or inappropriate stabilizer selection. The high surface energy of the nanoparticles makes them thermodynamically driven to reduce that energy by aggregating. [16]The GI environment, with its varying pH and high ionic strength, can disrupt the stabilizing layer.
Troubleshooting Steps:
-
Optimize Stabilizer Concentration and Type: Screen a variety of stabilizers, including non-ionic polymers (e.g., poloxamers, HPMC) and ionic surfactants (e.g., sodium dodecyl sulfate). A combination of stabilizers is often more effective, providing both steric and electrostatic stabilization. The optimal concentration should provide complete surface coverage.
-
Measure Zeta Potential: Zeta potential is an indicator of the magnitude of the electrostatic repulsive forces between particles. A higher absolute zeta potential (e.g., > |30| mV) generally indicates good electrostatic stability.
-
Solidify the Nanocrystals: To improve long-term stability, the nanosuspension can be converted into a solid dosage form (e.g., tablets, capsules) by spray drying, freeze-drying, or granulation. [5]This locks the nanoparticles in a solid matrix, preventing aggregation until they are redispersed in the GI tract.
-
Assess Stability in Biorelevant Media: Test the stability of the nanosuspension not just in water but also in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). This will reveal any vulnerabilities to pH changes or high salt concentrations that could cause aggregation in vivo. [17]
Part 5: General In Vivo & Pre-formulation Issues
Question: What is the first step in assessing a new formulation of Cfg-920 in vivo?
Answer: A preliminary pharmacokinetic (PK) study in a rodent model, typically rats, is the standard approach. [10][18]This usually involves oral administration of the formulation and a control (e.g., an unformulated drug suspension) to different groups of animals. Blood samples are collected at various time points to determine the plasma concentration-time profile. [19][20]Key parameters to assess are Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve), which represents total drug exposure. [19] Question: We are seeing unexpected degradation of Cfg-920 in our final formulation. What could be the cause?
Answer: This is likely an issue of drug-excipient incompatibility. [21]Even though excipients are often considered inert, they can contain reactive impurities (e.g., peroxides in polymers, aldehydes in sugars) or have functional groups that can react with the active pharmaceutical ingredient (API), leading to degradation. [21] Troubleshooting Steps:
-
Conduct a Formal Compatibility Study: Test binary mixtures of Cfg-920 with each proposed excipient. [22]These mixtures are typically stored under accelerated conditions (e.g., 40°C/75% RH) for several weeks and then analyzed for the appearance of degradants using a stability-indicating HPLC method. [23][24]2. Use Thermal Analysis: Differential Scanning Calorimetry (DSC) can be a rapid screening tool. [21]Shifts in melting peaks or the appearance of new thermal events in a drug-excipient mixture can indicate a potential interaction.
-
Review Excipient Quality: Ensure you are using high-quality, pharmaceutical-grade excipients from reputable suppliers. Check the certificate of analysis for information on impurity levels.
Table 2: Recommended Animal Models for Oral Bioavailability Studies
| Animal Model | Key Advantages | Key Disadvantages | Best Used For... | Reference |
| Rat | Low cost, easy to handle, well-characterized. Similar absorption and metabolism profile to humans for many drugs. | Different GI pH profile, higher metabolism rate for some compounds. | Early-stage screening, rank-ordering of formulations. | [10][18][25] |
| Dog (Beagle) | GI tract anatomy and physiology (e.g., pH, transit times) are more similar to humans. Can use human-sized dosage forms. | Higher cost, ethical considerations. Gastric pH in the fasted state is higher and more variable than in humans. | Later-stage preclinical development, investigating food effects, lead formulation selection. | [10][25] |
| Pig | Very similar GI anatomy and physiology to humans. | High cost, difficult to handle. | Specialized studies, particularly for formulations sensitive to GI motility and digestion. | [10] |
References
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Park, K. (2019). Characterization of amorphous solid dispersions. Journal of Controlled Release. Retrieved from [Link]
-
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2020). ACS Publications. Retrieved from [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. Retrieved from [Link]
-
Recent Advancements in Nanocrystals: Emerging Trends in Drug Delivery Systems. (2024). ACS Publications. Retrieved from [Link]
-
Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023). ResearchGate. Retrieved from [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. (2016). ResearchGate. Retrieved from [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. Retrieved from [Link]
-
Characterization of amorphous solid dispersions. (2014). Semantic Scholar. Retrieved from [Link]
-
Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023). ResearchGate. Retrieved from [Link]
-
Characterisation of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. (n.d.). University of Cambridge. Retrieved from [Link]
-
Animal models for evaluation of oral delivery of biopharmaceuticals. (2017). PubMed. Retrieved from [Link]
-
In vivo deposition of poorly soluble drugs. (2024). PubMed. Retrieved from [Link]
-
Animal versus human oral drug bioavailability: Do they correlate? (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. Retrieved from [Link]
-
Formulation and in vivo assessment of nanocrystal suspensions for parenteral delivery of hydrophobic drugs. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Clinical studies with oral lipid based formulations of poorly soluble compounds. (2007). National Center for Biotechnology Information. Retrieved from [Link]
-
Prediction of in vivo supersaturation and precipitation of poorly water-soluble drugs: Achievements and aspirations. (2015). ResearchGate. Retrieved from [Link]
-
Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. (2012). American Pharmaceutical Review. Retrieved from [Link]
-
Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
The in vivo fate of nanocrystals. (2022). ResearchGate. Retrieved from [Link]
-
Nanocrystalline Drug Delivery Systems for Natural Compounds: Progress, Challenges and Future Opportunities. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems. (2016). ACS Publications. Retrieved from [Link]
-
The Role of Lipids in Mitigation of Food Effect. (2024). Gattefossé. Retrieved from [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. Retrieved from [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. Retrieved from [Link]
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
The Role of Lipids in Mitigation of Food Effect. (2024). American Pharmaceutical Review. Retrieved from [Link]
-
An overview of lipid based vesicular systems: stability and regulatory considerations. (2022). GSC Online Press. Retrieved from [Link]
-
DRUG-EXCIPIENT COMPATIBILITY STUDIES. (n.d.). PharmaQuesT. Retrieved from [Link]
-
Regulatory Guidelines for API-Excipient Compatibility Studies. (2023). Labinsights. Retrieved from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]
-
Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
LIPIDS AS CARRIERS OF LIPID BASED DRUG DELIVERY SYSTEM (LBDDS) AND TYPES OF LBBDS: A REVIEW. (n.d.). CIBTech. Retrieved from [Link]
-
Lipid-Based Drug Delivery Systems. (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
Advantages and disadvantages of lipid-based drug delivery systems. (2023). ResearchGate. Retrieved from [Link]
-
Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (2023). ACS Publications. Retrieved from [Link]
-
Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (n.d.). Current Separations. Retrieved from [Link]
-
Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. (n.d.). Drug Development and Delivery. Retrieved from [Link]
-
Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review. Retrieved from [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Strategies for Predicting In Vivo Performance of Amorphous Solid Dispersions. (2020). Drug Development & Delivery. Retrieved from [Link]
-
Metabolism and Pharmacokinetic Studies. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
Sources
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. kinampark.com [kinampark.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmajournal.net [pharmajournal.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. contractpharma.com [contractpharma.com]
- 15. drug-dev.com [drug-dev.com]
- 16. Nanocrystalline Drug Delivery Systems for Natural Compounds: Progress, Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. currentseparations.com [currentseparations.com]
- 21. scispace.com [scispace.com]
- 22. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 23. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
A Preclinical and Clinical Showdown: Darolutamide vs. Abiraterone in Prostate Cancer Models
A Technical Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of therapies for advanced prostate cancer, particularly castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling axis remains a critical therapeutic target. While first-generation anti-androgens provided a foundational treatment, the development of next-generation agents has significantly improved patient outcomes. This guide provides an in-depth, objective comparison of two pivotal drugs: darolutamide, a potent second-generation androgen receptor inhibitor (ARI), and abiraterone acetate, a first-in-class androgen synthesis inhibitor.
This analysis moves beyond surface-level descriptions to dissect their distinct mechanisms, compare their performance in relevant preclinical and clinical models, and provide detailed experimental protocols for their evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights necessary to design robust experiments and make informed decisions in the pursuit of more effective prostate cancer therapies.
Mechanistic Divergence: Targeting the Androgen Receptor Axis from Different Angles
While both darolutamide and abiraterone disrupt AR signaling, they do so at fundamentally different points in the pathway. Understanding this mechanistic divergence is crucial to interpreting their efficacy, safety profiles, and patterns of resistance.
Abiraterone Acetate: Shutting Down the Fuel Supply
Abiraterone acetate is a prodrug that is converted in the body to its active form, abiraterone. It acts as a potent and irreversible inhibitor of CYP17A1 (cytochrome P450 17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] This enzyme is essential for the production of androgens, including testosterone and dihydrotestosterone (DHT), not only in the testes but also in the adrenal glands and within the tumor microenvironment itself.[1][3] By blocking CYP17A1, abiraterone effectively cuts off the supply of ligands that activate the androgen receptor, thereby starving the cancer cells of the signals they need to grow and proliferate.[2][3] However, this inhibition also affects the production of corticosteroids, necessitating co-administration with prednisone to mitigate side effects like mineralocorticoid excess.[1][4]
Darolutamide: A Direct Blockade of the Androgen Receptor
In contrast, darolutamide is a non-steroidal, second-generation androgen receptor inhibitor (ARI) that directly targets the AR protein.[5][6] Its mechanism is multifaceted and involves:
-
Competitive Inhibition: Darolutamide binds with high affinity to the ligand-binding domain of the AR, directly competing with androgens like testosterone and DHT.[5][6]
-
Inhibition of Nuclear Translocation: Upon activation, the AR typically translocates from the cytoplasm to the nucleus to regulate gene expression. Darolutamide prevents this critical step.[5][6]
-
Blocking Transcriptional Activity: By preventing nuclear translocation and subsequent binding of the AR to DNA, darolutamide effectively blocks the transcription of AR-mediated genes that drive cancer cell growth and survival.[5]
Notably, darolutamide possesses a distinct chemical structure that results in low penetration of the blood-brain barrier, which is hypothesized to contribute to a more favorable central nervous system (CNS) side effect profile compared to other ARIs.[4]
Head-to-Head Data Comparison: Preclinical and Clinical Evidence
Direct preclinical head-to-head comparisons between darolutamide and abiraterone are limited in published literature. However, by synthesizing data from various preclinical studies and robust clinical trials, we can construct a comparative overview of their performance.
Preclinical Models: In Vitro and In Vivo Insights
| Parameter | Darolutamide | Abiraterone | Key Insights & References |
| AR Binding Affinity (IC50) | High (Potent antagonist) | N/A (Does not directly bind AR) | Darolutamide is a direct, high-affinity AR antagonist, whereas abiraterone's mechanism is indirect.[5][7] |
| Inhibition of Cell Growth (IC50) | Potent inhibition in AR-dependent cell lines (e.g., VCaP IC50 = 0.470 µM) | Moderate inhibition in androgen-sensitive lines (e.g., LNCaP) | Darolutamide shows potent anti-proliferative effects in models expressing wild-type and splice variant AR.[8] Abiraterone's effect is dependent on depleting androgenic precursors.[9] |
| Effect on AR Nuclear Translocation | Strong inhibition | No direct effect (may reduce ligand-induced translocation) | Darolutamide directly blocks the AR from entering the nucleus, a key step in its activation.[4][5] |
| Activity Against AR Mutants | Active against certain resistance-conferring mutants (e.g., F877L, T878A) | Less effective as resistance is often driven by AR reactivation | Darolutamide's structure allows it to maintain activity against some AR mutations that confer resistance to other therapies.[5] |
| In Vivo Antitumor Activity (Xenograft Models) | Significant tumor growth inhibition and improved survival in castration-resistant models (e.g., PC346C).[8] | Reduces tumor size in testosterone-dependent models. | In a castration-resistant patient-derived xenograft model, the addition of darolutamide to docetaxel significantly improved relapse-free survival.[8] |
Clinical Trials: Real-World Performance
Clinical trials provide the most robust comparisons of efficacy and safety in patients.
| Trial / Study | Patient Population | Key Findings |
| ARAMIS (Darolutamide) | Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC) | Darolutamide significantly improved metastasis-free survival (40.4 vs 18.4 months for placebo) and overall survival.[4] |
| ARASENS (Darolutamide) | Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) | Darolutamide in combination with ADT and docetaxel reduced the risk of death by 32.5% compared to ADT and docetaxel alone.[4] |
| COU-AA-302 (Abiraterone) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Abiraterone plus prednisone improved radiographic progression-free survival and showed a strong trend toward improved overall survival in chemotherapy-naïve patients. |
| Real-World Evidence (Retrospective Study) | Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) | A real-world study suggested that darolutamide plus ADT significantly delayed the time to progression to mCRPC compared to abiraterone acetate plus prednisone and ADT (HR 0.41).[10][11][12] Darolutamide also showed deeper PSA responses.[12] |
| Network Meta-Analysis | Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC) | In an indirect comparison, darolutamide was associated with the lowest hazard of death and the lowest odds of serious adverse events compared to abiraterone, enzalutamide, and apalutamide.[13] |
Mechanisms of Resistance: The Evolving Challenge
Despite the efficacy of these agents, acquired resistance is a significant clinical challenge. The mechanisms of resistance often involve the reactivation of the AR signaling pathway.
-
Resistance to Abiraterone: Resistance can emerge through several mechanisms, including the upregulation of CYP17A1, amplification or overexpression of the AR gene, and the emergence of constitutively active AR splice variants (like AR-V7) that do not require a ligand for activation.[7][9]
-
Resistance to Darolutamide: While darolutamide is effective against some AR mutations, resistance can still develop. Cross-resistance between ARIs is a known phenomenon, often mediated by the AKR1C3/AR-V7 axis.[4] This suggests that sequential use of different AR-targeted therapies may have limited benefit after progression.[4]
Experimental Protocols for Comparative Evaluation
To facilitate further research, we provide standardized, step-by-step protocols for key assays used to compare AR-targeted agents in a preclinical setting.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of darolutamide and abiraterone in prostate cancer cell lines.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[14]
-
Drug Treatment: Prepare serial dilutions of darolutamide and abiraterone (e.g., from 10 nM to 100 µM) in the appropriate cell culture medium.[9] Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
AR Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the location of the androgen receptor within the cell.
Objective: To compare the ability of darolutamide and abiraterone to inhibit androgen-induced AR nuclear translocation.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Androgen Deprivation: Culture cells in a steroid-depleted medium for 24-48 hours.
-
Treatment: Pre-treat cells with darolutamide, abiraterone, or vehicle control for 1-2 hours. Then, stimulate with a synthetic androgen like DHT (e.g., 10 nM) for 1-2 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBST).
-
Incubate with a primary antibody against the androgen receptor (e.g., anti-AR N-20).
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence or confocal microscope.
-
Quantification: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of AR translocation.
AR Target Gene Expression Analysis (qRT-PCR)
This assay measures the expression levels of genes known to be regulated by the androgen receptor.
Objective: To assess the impact of darolutamide and abiraterone on the transcriptional activity of the AR.
Protocol:
-
Cell Treatment: Treat prostate cancer cells with the compounds and DHT as described in the nuclear translocation assay.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green master mix and gene-specific primers for AR target genes (e.g., PSA, TMPRSS2, FKBP5).
-
Use a housekeeping gene (e.g., GAPDH, HPRT) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to compare the effect of each treatment on AR-mediated gene transcription.
Conclusion and Future Directions
The comparison between darolutamide and abiraterone highlights a critical strategic divergence in targeting the AR signaling pathway. Abiraterone effectively reduces the androgenic fuel, while darolutamide provides a direct and robust blockade of the receptor itself.
-
Darolutamide demonstrates a potent, direct anti-AR mechanism, activity against certain resistance mutations, and a favorable safety profile, particularly concerning CNS side effects. Clinical data suggests it offers significant benefits in both mHSPC and nmCRPC settings.[4][10]
-
Abiraterone remains a cornerstone of therapy, having established its efficacy in mCRPC by effectively suppressing androgen synthesis from all sources.[1][3]
For the research community, the path forward involves several key areas. Head-to-head preclinical studies using standardized models are still needed to dissect the nuanced differences in their cellular and molecular effects. Investigating combinatorial strategies, such as the promising results of darolutamide with docetaxel, will be crucial.[8] Furthermore, understanding the molecular drivers of cross-resistance and developing therapies that can overcome them will be paramount to extending the durability of response to these life-prolonging agents. The distinct mechanisms of these two drugs offer a rich field for further investigation into optimal treatment sequencing and the development of novel therapeutic combinations.
References
- BenchChem. (n.d.). A Preclinical Head-to-Head: Abiraterone Acetate vs. Enzalutamide in Cancer Models.
- ResearchGate. (n.d.). Comparison of Abiraterone and Enzalutamide treatment on cell viability... [Image].
- BayerPRO. (n.d.). NUBEQA® (darolutamide) | Mechanism of Action.
- Dr.Oracle. (2025, December 9). How does Nubeqa (darolutamide) work differently from Zytiga (abiraterone) in the treatment of prostate cancer?
- CancerNetwork. (2023, February 16). Outcomes Improve With Darolutamide Vs Enzalutamide or Apalutamide in nmCRPC.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Abiraterone acetate?
- AACR Journals. (n.d.). Darolutamide Added to Docetaxel Augments Antitumor Effect in Models of Prostate Cancer through Cell Cycle Arrest at the G1–S Transition.
- YouTube. (2024, January 29). ARAMON: darolutamide versus enzalutamide monotherapy in CSPC.
- JNCI. (n.d.). Comparison of Treatments for Nonmetastatic Castration-Resistant Prostate Cancer.
- The Institute of Cancer Research. (2023, March 14). Over a decade of abiraterone: the drug that revolutionised advanced prostate cancer care. Retrieved from The Institute of Cancer Research website.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Darolutamide?
- withpower.com. (n.d.). Abiraterone + Prednisone vs Darolutamide for Prostate Cancer.
- theMednet. (n.d.). How do you choose between darolutamide and abiraterone when...
- Frontiers. (2025, June 18). Efficacy and safety of darolutamide versus abiraterone acetate plus prednisone in combination with ADT for mHSPC: a real-world clinical retrospective study.
- ResearchGate. (2025, August 7). (PDF) Efficacy and safety of darolutamide versus abiraterone acetate plus prednisone in combination with ADT for mHSPC: a real-world clinical retrospective study.
- National Center for Biotechnology Information. (2025, June 19). Efficacy and safety of darolutamide versus abiraterone acetate plus prednisone in combination with ADT for mHSPC: a real-world clinical retrospective study.
- National Center for Biotechnology Information. (n.d.). Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis.
- ResearchGate. (n.d.). Abiraterone or Enzalutamide for Patients With Metastatic Castration-Resistant Prostate Cancer.
- MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- National Center for Biotechnology Information. (n.d.). Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells.
- National Center for Biotechnology Information. (n.d.). Molecular Phenotyping of AR Signaling for Predicting Targeted Therapy in Castration Resistant Prostate Cancer.
- Thermo Fisher Scientific. (n.d.). Androgen Receptor (AR) Redistribution Assay - Instructions.
- AACR Journals. (n.d.). Interplay between Cytoplasmic and Nuclear Androgen Receptor Splice Variants Mediates Castration Resistance.
- National Center for Biotechnology Information. (n.d.). Identification of novel androgen receptor target genes in prostate cancer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Darolutamide vs Enzalutamide for Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 3. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of darolutamide versus abiraterone acetate plus prednisone in combination with ADT for mHSPC: a real-world clinical retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Efficacy and safety of darolutamide versus abiraterone acetate plus prednisone in combination with ADT for mHSPC: a real-world clinical retrospective study [frontiersin.org]
- 13. Comparison of Treatments for Nonmetastatic Castration-Resistant Prostate Cancer: Matching-Adjusted Indirect Comparison and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
A Comparative Analysis Framework for the Cardiac Side Effects of Multi-Kinase Inhibitors: A Case Study with Sunitinib
Notice: The compound "Cfg-920" referenced in the topic is understood to be a proprietary or hypothetical designation. To provide a scientifically rigorous and actionable guide, this document will use Sunitinib , a well-characterized multi-targeted tyrosine kinase inhibitor (TKI) with a known cardiotoxicity profile, as the primary subject of analysis. The principles, experimental designs, and comparative logic detailed herein are broadly applicable to the preclinical cardiac safety assessment of novel kinase inhibitors like Cfg-920.
Introduction: The Challenge of Kinase Inhibitor Cardiotoxicity
Tyrosine kinase inhibitors (TKIs) have transformed the landscape of oncology, offering targeted therapies for a multitude of cancers.[1][2] However, their efficacy can be limited by off-target effects, with cardiotoxicity being a significant concern that can lead to dose reduction, treatment discontinuation, and substantial patient morbidity.[3][4] Events such as hypertension, decline in left ventricular ejection fraction (LVEF), heart failure, and myocardial ischemia are frequently reported.[1][5][6]
Sunitinib, a TKI approved for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), inhibits multiple receptor tyrosine kinases, including VEGFRs and PDGFRs.[7] While effective, its clinical use is associated with a notable incidence of cardiovascular adverse events, including hypertension in up to 47% of patients and congestive heart failure in 8%.[8] This guide provides a comprehensive framework for the preclinical comparative analysis of cardiac side effects, using Sunitinib as a case study and comparing its profile to other TKIs such as Sorafenib and Pazopanib. We will explore the underlying mechanisms, detail essential experimental protocols for a robust comparative assessment, and present a model for data interpretation.
Mechanistic Underpinnings of Sunitinib-Induced Cardiotoxicity
Understanding the molecular basis of toxicity is paramount for designing safer drugs. Sunitinib's cardiotoxicity is multifactorial, stemming from both "on-target" effects on kinases present in the cardiovascular system and "off-target" inhibition of kinases crucial for cardiomyocyte health.[9][10]
Key mechanisms include:
-
Mitochondrial Dysfunction: Sunitinib directly injures cardiomyocyte mitochondria, leading to swelling, effaced cristae, and release of cytochrome c.[7] This disrupts cellular energy production (ATP depletion) and initiates the intrinsic apoptotic pathway via caspase-9 activation.[7][11]
-
Inhibition of AMP-Activated Protein Kinase (AMPK): A critical off-target effect of Sunitinib is the direct inhibition of AMPK.[12][13] AMPK is a master regulator of cellular energy homeostasis, and its activation is a crucial pro-survival signal during cardiac stress.[14][15][16] By inhibiting AMPK, Sunitinib prevents cardiomyocytes from adapting to metabolic stress, exacerbating energy depletion and promoting cell death.[12][13]
-
Disruption of Pro-Survival Signaling: The drug has been shown to reduce signaling through pro-survival pathways like Akt and MAPK, further tilting the balance towards apoptosis.[11]
These pathways converge to produce the clinical phenotype of left ventricular dysfunction and heart failure.
Sources
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Overview and Management of Cardiac Adverse Events Associated With Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Cardiotoxicity Conundrum: Navigating the Seas of Tyrosine Kinase Inhibitor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Cardiotoxicity Associated with the Tyrosine Kinase Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiotoxicity associated with tyrosine kinase inhibitor sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Sunitinib and Imatinib Display Differential Cardiotoxicity in Adult Rat Cardiac Fibroblasts That Involves a Role for Calcium/Calmodulin Dependent Protein Kinase II [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMP-activated protein kinase, stress responses and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMP-Activated Protein Kinase: A Stress-Responsive Kinase with Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMP-activated protein kinase in the heart: role during health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Cfg-920 (Onvansertib) in Abiraterone-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Abiraterone Resistance in Prostate Cancer
Abiraterone, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), effectively prolongs survival by inhibiting androgen synthesis.[1][2][3] However, resistance to abiraterone is a significant clinical challenge, often developing within 9 to 16 months of treatment initiation.[4][5] This resistance is frequently driven by the reactivation of the androgen receptor (AR) signaling pathway through various mechanisms.[6][7][8][9] These can include AR gene amplification, mutations that allow activation by other steroids, and the expression of constitutively active AR splice variants, such as AR-V7, that lack the ligand-binding domain targeted by androgen deprivation therapies.[10][11][12][13] The emergence of resistance necessitates the development of novel therapeutic strategies that can overcome these mechanisms.
This guide provides an in-depth comparison of Cfg-920 (Onvansertib), a first-in-class, oral Polo-like kinase 1 (PLK1) inhibitor, against standard-of-care agents in abiraterone-resistant prostate cancer models.[4][14] We will delve into the mechanistic rationale for targeting PLK1, present comparative preclinical and clinical data, and provide detailed experimental protocols to enable the replication and validation of these findings.
Cfg-920 (Onvansertib): A Novel Approach to Overcoming Resistance
Onvansertib is a highly selective inhibitor of PLK1, a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly during mitosis.[5][14] PLK1 is often overexpressed in prostate tumors and is associated with higher-grade cancers.[4][15] Preclinical studies have shown that inhibiting PLK1 can enhance the anti-tumor effects of abiraterone through an AR-independent mechanism.[5][15] This suggests that Onvansertib could be effective even in tumors that have developed resistance to abiraterone through AR-related mechanisms.[15][16]
The synergistic effect of Onvansertib and abiraterone is thought to arise from abiraterone's ability to induce mitotic defects, which in turn sensitizes cancer cells to the antimitotic effects of PLK1 inhibition.[15][16] This combination can lead to mitotic arrest and ultimately, cancer cell death.[15][16]
Comparative Efficacy of Cfg-920 (Onvansertib)
Clinical data from a Phase 2 trial (NCT03414034) has demonstrated the potential of Onvansertib in combination with abiraterone and prednisone in patients with mCRPC who are showing early signs of resistance to abiraterone.[17][18][19]
| Metric | Onvansertib + Abiraterone/Prednisone | Comparator: Enzalutamide (in Abiraterone-Resistant Setting) | Comparator: Docetaxel (in Abiraterone-Resistant Setting) |
| Disease Control Rate (DCR) at 12 weeks | 31% - 63% (depending on dosing schedule)[4][17] | Variable, often with diminished response post-abiraterone | PSA response rates of 20-40% |
| Radiographic Stable Disease | 54% of evaluable patients at 12 weeks[17] | Data varies depending on the study | Radiographic responses are a key endpoint |
| Durable Stable Disease (>7 months) | 31% of evaluable patients[17] | Less common in patients with established abiraterone resistance | A primary goal of chemotherapy |
| Activity in AR-V7 Positive Patients | Disease control achieved in a subset of patients with AR alterations[17][20] | Significantly reduced efficacy[10][12][13] | Efficacy appears to be maintained[21] |
Experimental Data and Protocols
In Vitro Cell Viability Assay
To assess the cytotoxic effects of Cfg-920 in abiraterone-resistant prostate cancer cell lines, a colorimetric MTT assay can be employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[22][23][24][25]
Protocol: MTT Assay for Cell Viability [22][23][24][25]
-
Cell Seeding: Plate abiraterone-resistant prostate cancer cells (e.g., C4-2B, 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of Cfg-920, a comparator drug (e.g., enzalutamide), or a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Model
To evaluate the in vivo efficacy of Cfg-920, a subcutaneous xenograft model using abiraterone-resistant prostate cancer cells can be established in immunodeficient mice.[26][27][28][29][30]
Protocol: Subcutaneous Xenograft Model [26][27][28][29][30]
-
Cell Preparation: Harvest abiraterone-resistant prostate cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of male nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Drug Administration: Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups and begin administration of Cfg-920, a comparator drug, or a vehicle control via oral gavage.
-
Efficacy Assessment: Continue treatment for a predetermined period (e.g., 21-28 days) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Western Blot Analysis for Protein Expression
To investigate the molecular mechanisms of Cfg-920's action, Western blotting can be used to assess the expression levels of key proteins in the PLK1 and AR signaling pathways.[31][32][33][34][35]
Protocol: Western Blot Analysis [31][32][33][34][35]
-
Protein Extraction: Lyse cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PLK1, AR, AR-V7, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling and Abiraterone Resistance
Caption: AR signaling and abiraterone resistance mechanisms.
Mechanism of Cfg-920 (Onvansertib) Action
Caption: Synergistic mechanism of Cfg-920 and abiraterone.
Experimental Workflow for Efficacy Validation
Caption: Workflow for validating Cfg-920 efficacy.
Conclusion
Cfg-920 (Onvansertib) presents a promising therapeutic strategy for patients with abiraterone-resistant mCRPC. Its novel, AR-independent mechanism of action, combined with its synergistic effects with abiraterone, suggests that it has the potential to overcome common resistance mechanisms. The clinical data, although still emerging, is encouraging and supports the continued investigation of Onvansertib in this patient population. The experimental protocols and workflows provided in this guide offer a framework for researchers to further validate and explore the efficacy of this novel agent.
References
- Androgen receptor signaling in castration-resistant prostate cancer: a lesson in persistence. (URL: )
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Onvansertib active in abiraterone-resistant prost
- Onvansertib Combo Achieves Disease Control, Overcomes Abiraterone Resistance in mCRPC | OncLive. (URL: )
- PLK1 Inhibitor, Abiraterone Combo Shows Preliminary Efficacy and Safety in mCRPC. (URL: )
- Onvansertib/Abiraterone Stabilizes PSA in 75 Percent of Patients With mCRPC | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer P
- MTT assay protocol | Abcam. (URL: )
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (URL: )
- MTT (Assay protocol - Protocols.io. (URL: )
- A Phase 2 Study of Onvansertib (PCM-075)
- Androgen Receptor Signaling in Castration-Resistant Prost
- AR-V7 Splice Variant as Prognostic Marker for Resistance to Enzalutamide or Abiraterone in Men with Metastatic Prost
- Protocol for Cell Viability Assays - BroadPharm. (URL: )
- Androgen Receptor Signaling in Castration-Resistant Prost
- Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC - PubMed Central. (URL: )
- Prostate cancer: PLK-1 inhibition improves abir
- Western blot protocol - Abcam. (URL: )
- Onvansertib in Combination With Abiraterone and Prednisone in Adult Patients With Metastatic Castration-Resistant Prost
- A phase 2 study of onvansertib (PCM-075) in combination with abiraterone and prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC).
- Cardiff Oncology Presents Positive Efficacy and Biomarker Data from mCRPC Trial Demonstrating Ability of Onvansertib to Overcome Zytiga® Resistance - PR Newswire. (URL: )
- The association of AR-V7 with resistance to Abiraterone in metastatic castration-resistant prostate cancer - Journal of Men's Health. (URL: )
- Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC - PubMed Central. (URL: )
- Plk1 Inhibitors and Abiraterone Synergistically Disrupt Mitosis and Kill Cancer Cells of Disparate Origin Independently of Androgen Receptor Signaling - AACR Journals. (URL: )
- Western Blot Protocol: Step-by-Step Guide | Boster Bio. (URL: )
- AR-V7 and resistance to enzalutamide and abiraterone in prost
- Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model - JoVE. (URL: )
- Antiandrogen Resistance With AR-V7 in CRPC - OncLive. (URL: )
- A phase II study of onvansertib (PCM-075) in combination with abiraterone and prednisone in patients with metastatic castration-resistant prostate cancer.
- Plk1 Inhibitors and Abiraterone Synergistically Disrupt Mitosis and Kill Cancer Cells of Disparate Origin Independently of Androgen Receptor Signaling - PubMed. (URL: )
- AR-V7 as a Biomarker for Resistance to Treatment with Abiraterone/Enzalutamide in Three Latin American Countries: A Hypothetical Cost-Saving Analysis - PubMed. (URL: )
- AKT Inhibition Sensitizes to Polo-Like Kinase 1 Inhibitor Onvansertib in Prost
- Western Blotting(WB) Protocol - Cusabio. (URL: )
- The combination of Plk1 inhibitors and abiraterone synergistically...
- What is the recommended treatment regimen for castration-resistant prostate cancer using Abiraterone (abiraterone acet
- Mouse Orthotopic Xenographs of Human Prost
- Western Blot Protocol | Proteintech Group. (URL: )
- AKT Inhibition Sensitizes to Polo-Like Kinase 1 Inhibitor Onvansertib in Prost
- What is the recommended treatment for metastatic castration-resistant prostate cancer (mCRPC) using abiraterone (Zytiga) and prednisone? - Dr.Oracle. (URL: )
- Clinical outcomes in patients with metastatic castrate-resistant prostate cancer treated with abiraterone with or without ongoing androgen deprivation therapy: A retrospective case-control study - NIH. (URL: )
- AKT Inhibition Sensitizes to Polo-Like Kinase 1 Inhibitor Onvansertib in Prost
- Xenograft of prostate cancer in nude mice - Bio-protocol. (URL: )
- Western Blot: Principles, Procedures, and Clinical Applications - St
- New Standard of Care for Metastatic Castration-Sensitive Prost
- Pre-clinical Orthotopic Murine Model of Human Prost
- How to get PC3 xenograft in nude mice for prostate cancer?
- Clinical use of abiraterone in the treatment of metastatic castration-resistant prost
Sources
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Clinical outcomes in patients with metastatic castrate-resistant prostate cancer treated with abiraterone with or without ongoing androgen deprivation therapy: A retrospective case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urologytimes.com [urologytimes.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Androgen receptor signaling in castration-resistant prostate cancer: a lesson in persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 9. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AR-V7 Splice Variant as Prognostic Marker for Resistance to Enzalutamide or Abiraterone in Men with Metastatic Prostate Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 11. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AR-V7 and resistance to enzalutamide and abiraterone in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Plk1 Inhibitors and Abiraterone Synergistically Disrupt Mitosis and Kill Cancer Cells of Disparate Origin Independently of Androgen Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. A Phase 2 Study of Onvansertib (PCM-075) in Combination with Abiraterone and Prednisone in Patients with Metastatic Castration-Resistant Prostate Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 19. Cardiff Oncology Presents Positive Efficacy and Biomarker Data from mCRPC Trial Demonstrating Ability of Onvansertib to Overcome Zytiga® Resistance [prnewswire.com]
- 20. targetedonc.com [targetedonc.com]
- 21. The association of AR-V7 with resistance to Abiraterone in metastatic castration-resistant prostate cancer [jomh.org]
- 22. clyte.tech [clyte.tech]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. broadpharm.com [broadpharm.com]
- 26. jove.com [jove.com]
- 27. apps.dtic.mil [apps.dtic.mil]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Western blot protocol | Abcam [abcam.com]
- 32. bosterbio.com [bosterbio.com]
- 33. cusabio.com [cusabio.com]
- 34. Western Blot Protocol | Proteintech Group [ptglab.com]
- 35. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Novel and Conventional Prostate Cancer Therapies
A Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of prostate cancer therapeutics, the emergence of novel agents targeting the androgen receptor (AR) pathway has significantly improved patient outcomes. However, the specter of drug resistance, particularly cross-resistance between different lines of therapy, remains a formidable challenge. This guide provides a comprehensive analysis of the potential for cross-resistance between a hypothetical next-generation androgen receptor inhibitor, Cfg-920, and other established prostate cancer therapies. By examining the underlying molecular mechanisms and leveraging data from existing agents, we offer a framework for preclinical investigation and clinical consideration.
For the purpose of this guide, we will use Darolutamide as a real-world proxy for the fictional "Cfg-920." Darolutamide is a structurally distinct and highly potent androgen receptor inhibitor (ARI) with a unique clinical profile that makes it an excellent model for exploring the nuances of cross-resistance.
The Challenge of Acquired Resistance in Prostate Cancer
The majority of prostate cancers are dependent on androgen receptor signaling for their growth and survival. Therapies that target this pathway, such as androgen deprivation therapy (ADT) and second-generation ARIs like enzalutamide and abiraterone acetate, are the cornerstone of treatment for advanced disease. However, tumors inevitably develop mechanisms to circumvent these therapies, leading to castration-resistant prostate cancer (CRPC).
Key mechanisms of resistance include:
-
AR gene amplification and overexpression: Increased levels of the AR can sensitize cancer cells to low levels of androgens.
-
AR point mutations: Alterations in the AR ligand-binding domain can convert antagonists into agonists.
-
Expression of AR splice variants: Truncated AR variants, such as AR-V7, lack the ligand-binding domain and are constitutively active.
-
Upregulation of alternative signaling pathways: Cancer cells can activate bypass pathways to promote survival and proliferation.
-
Intratumoral androgen synthesis: Tumors can develop the ability to produce their own androgens.
Understanding these mechanisms is crucial for predicting and overcoming cross-resistance to new therapeutic agents.
Mechanism of Action: Cfg-920 (Darolutamide) vs. Other Therapies
The potential for cross-resistance is intimately linked to the mechanism of action of the drugs .
Cfg-920 (Darolutamide): Darolutamide is a non-steroidal ARI with a unique, bulky chemical structure. It exhibits a high binding affinity for the androgen receptor and has been shown to potently inhibit its function. A key feature of darolutamide is its minimal blood-brain barrier penetration, which is associated with a lower incidence of central nervous system-related side effects compared to other ARIs.
Enzalutamide and Apalutamide: These are also potent ARIs that bind to the ligand-binding domain of the receptor, preventing androgen binding, nuclear translocation, and coactivator recruitment.
Abiraterone Acetate: This agent takes a different approach by inhibiting CYP17A1, a critical enzyme in androgen biosynthesis in the testes, adrenal glands, and the tumor microenvironment.
Taxanes (Docetaxel and Cabazitaxel): These are chemotherapy agents that work by stabilizing microtubules, leading to cell cycle arrest and apoptosis. In prostate cancer, they are also thought to have an inhibitory effect on AR signaling.
Visualizing the Androgen Receptor Signaling Pathway
To understand the points of therapeutic intervention and potential resistance, a diagram of the AR signaling pathway is essential.
Caption: Androgen Receptor (AR) Signaling Pathway and Therapeutic Intervention Points.
Preclinical Evidence for Cross-Resistance
Preclinical studies are vital for elucidating the molecular drivers of cross-resistance. Cell line and xenograft models resistant to one therapy can be challenged with another to assess sensitivity.
| Therapy Sequence | Resistance Mechanism | Cross-Resistance to Cfg-920 (Darolutamide) | Supporting Evidence |
| Enzalutamide -> Cfg-920 | Upregulation of AR-V7 | Potential for Cross-Resistance: AR-V7 lacks the ligand-binding domain targeted by both drugs.[1][2][3] | Studies have shown that enzalutamide-resistant cells expressing high levels of AR-V7 are also resistant to other ARIs, including darolutamide.[4][5][6] |
| Abiraterone -> Cfg-920 | AR amplification/overexpression, AR mutations | Variable Cross-Resistance: Depends on the specific resistance mechanism. If AR is amplified, Cfg-920 may still be effective due to its high potency. Certain AR mutations may confer resistance. | Abiraterone-resistant cell lines can show cross-resistance to darolutamide.[4][5][6] |
| Docetaxel -> Cfg-920 | Alterations in microtubule dynamics, efflux pump expression | Low Likelihood of Direct Cross-Resistance: The mechanisms of action are distinct.[7][8][9][10] | Clinical data suggests that prior docetaxel does not preclude a response to ARIs. |
Key Insights from Preclinical Data:
The expression of the androgen receptor splice variant 7 (AR-V7) is a major driver of cross-resistance among AR-targeted therapies.[1][2][3] Because AR-V7 is constitutively active and lacks the ligand-binding domain, drugs that target this domain, including Cfg-920 (darolutamide) and enzalutamide, are rendered ineffective.[3] Preclinical models have demonstrated that prostate cancer cells resistant to enzalutamide or abiraterone often exhibit cross-resistance to darolutamide, and this is frequently linked to the AKR1C3/AR-V7 axis.[4][5][6]
Clinical Observations and Trials
Clinical trials provide the ultimate validation of preclinical findings. While direct head-to-head trials comparing sequential therapies are limited, data from large-scale studies offer valuable insights.
| Trial | Patient Population | Key Findings Regarding Cross-Resistance |
| ARAMIS | Non-metastatic castration-resistant prostate cancer (nmCRPC) | Darolutamide significantly improved metastasis-free survival. The trial included patients who had received prior therapies, but specific data on cross-resistance is limited. |
| ARASENS | Metastatic hormone-sensitive prostate cancer (mHSPC) | Darolutamide in combination with ADT and docetaxel reduced the risk of death by 32.5% compared to ADT and docetaxel alone.[11] This suggests a potential additive or synergistic effect and no antagonistic cross-resistance. |
| Retrospective Studies | nmCRPC patients resistant to enzalutamide or apalutamide | A retrospective study showed that switching to darolutamide after progression on enzalutamide or apalutamide resulted in a PSA response (>50% decline) in 55.5% of patients, with a median progression-free survival of 6 months.[12] This suggests that cross-resistance is not absolute. |
The distinct chemical structure of darolutamide may contribute to its activity in some patients who have developed resistance to other ARIs.[12] Its lower propensity to cross the blood-brain barrier also results in a more favorable safety profile, which is an important consideration in treatment sequencing.[11]
Experimental Protocols for Assessing Cross-Resistance
For researchers investigating cross-resistance, a standardized set of experimental protocols is essential.
Protocol 1: Generation of Drug-Resistant Prostate Cancer Cell Lines
-
Cell Culture: Culture prostate cancer cell lines (e.g., LNCaP, C4-2B, VCaP) in appropriate media supplemented with fetal bovine serum.
-
Dose Escalation: Expose cells to the primary therapeutic agent (e.g., enzalutamide) at a low concentration (e.g., 1 µM).
-
Gradual Increase: Once cells have adapted and are proliferating, gradually increase the drug concentration in a stepwise manner over several months.
-
Verification of Resistance: Confirm resistance by comparing the IC50 (half-maximal inhibitory concentration) of the resistant cell line to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Characterization: Analyze the resistant cells for known resistance markers (e.g., AR-V7 expression by RT-qPCR and Western blot).
Protocol 2: In Vitro Cross-Resistance Assessment
-
Cell Seeding: Seed both parental and resistant cell lines in 96-well plates.
-
Drug Treatment: Treat the cells with a serial dilution of Cfg-920 (darolutamide) and the primary resistance-inducing drug as a control.
-
Viability Assay: After a 72-96 hour incubation, assess cell viability using a suitable assay.
-
Data Analysis: Calculate the IC50 values for each drug in both cell lines and determine the resistance factor (IC50 of resistant cells / IC50 of parental cells).
Workflow for In Vitro Cross-Resistance Assessment
Caption: Experimental Workflow for In Vitro Cross-Resistance Assessment.
Conclusion and Future Directions
The potential for cross-resistance between Cfg-920 (darolutamide) and other prostate cancer therapies is a critical consideration for both preclinical research and clinical practice. While shared mechanisms of resistance, particularly the expression of AR-V7, can lead to cross-resistance with other ARIs, the unique chemical structure and clinical profile of darolutamide may offer an advantage in certain patient populations.
Future research should focus on:
-
Biomarker Development: Identifying predictive biomarkers to guide the optimal sequencing of therapies.
-
Combination Strategies: Investigating rational combinations of Cfg-920 with agents that have non-overlapping resistance mechanisms.
-
Novel AR Degraders: Exploring the potential of next-generation therapies, such as PROTACs, to overcome resistance mediated by AR mutations and splice variants.
By continuing to unravel the complex mechanisms of drug resistance, the scientific community can pave the way for more effective and personalized treatment strategies for patients with advanced prostate cancer.
References
-
Abiraterone acetate - Wikipedia. Wikipedia. [Link]
-
Docetaxel for Prostate Cancer. Prostate Cancer Research Institute. [Link]
-
Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Urology-textbook.com. [Link]
-
What is the mechanism of Enzalutamide? Patsnap. [Link]
-
Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer. PubMed. [Link]
-
What are the mechanisms of acquired resistance to androgen receptor inhibitors in prostate cancer? Consensus. [Link]
-
NUBEQA® (darolutamide) | Mechanism of Action. Bayer Professional. [Link]
-
Androgen Receptor-Dependent Mechanisms Mediating Drug Resistance in Prostate Cancer. MDPI. [Link]
-
Emerging mechanisms of resistance to androgen receptor inhibitors in prostate cancer. PubMed. [Link]
-
AR-V7 Linked to Targeted Therapy Resistance in Prostate Cancer. CancerNetwork. [Link]
-
Docetaxel: Mechanism, Adverse Effects, Contraindications and Dosage. Urology-textbook.com. [Link]
-
What is the mechanism of Abiraterone acetate? Patsnap. [Link]
-
Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer. National Center for Biotechnology Information. [Link]
-
What is the mechanism of Darolutamide? Patsnap. [Link]
-
Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer. Nature. [Link]
-
Enzalutamide. Prostate Cancer UK. [Link]
-
Darolutamide: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]
-
Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. Reproduction. [Link]
-
Molecular mechanisms of docetaxel resistance in prostate cancer. National Center for Biotechnology Information. [Link]
-
Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer. National Center for Biotechnology Information. [Link]
-
Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer. National Center for Biotechnology Information. [Link]
-
Abiraterone. Prostate Cancer UK. [Link]
-
Darolutamide (Nubeqa) 2025 Updates: Uses in Cancer, Side Effects, Dosage, Expectations, and More. OncoDaily. [Link]
-
Abiraterone. National Center for Biotechnology Information. [Link]
-
Darolutamide - Wikipedia. Wikipedia. [Link]
-
Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer. National Center for Biotechnology Information. [Link]
-
Understanding docetaxel and cabazitaxel modes of action in prostate cancer. American Society of Clinical Oncology. [Link]
-
Cross-Resistance Among Next-Generation Antiandrogen Drugs Through the AKR1C3/AR-V7 Axis in Advanced Prostate Cancer. PubMed. [Link]
-
Cross-Resistance Among Next-Generation Antiandrogen Drugs Through the AKR1C3/AR-V7 Axis in Advanced Prostate Cancer. American Association for Cancer Research. [Link]
-
Targeting the Androgen Receptor Splice Variant 7 in Castration Resistant Prostate Cancer. Defense Technical Information Center. [Link]
-
The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer. National Center for Biotechnology Information. [Link]
-
Prostate Cancer: Discovery and Importance of AR-V7. OncLive. [Link]
-
AR-V7 confers abiraterone resistance in prostate cancer. ResearchGate. [Link]
-
Sequential therapy with darolutamide in patients with non-metastatic castration-resistant prostate cancer resistant to enzalutamide or apalutamide. PubMed. [Link]
-
Safety Differences Across Androgen Receptor Inhibitors in Nonmetastatic Castration-Resistant Prostate Cancer. Taylor & Francis Online. [Link]
Sources
- 1. cancernetwork.com [cancernetwork.com]
- 2. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Resistance Among Next-Generation Antiandrogen Drugs Through the AKR1C3/AR-V7 Axis in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ourcancerstories.com [ourcancerstories.com]
- 8. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncodaily.com [oncodaily.com]
- 12. Sequential therapy with darolutamide in patients with non-metastatic castration-resistant prostate cancer resistant to enzalutamide or apalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Nivolumab in Molecularly-Defined Prostate Cancer Subtypes
Prostate cancer presents a significant clinical challenge due to its biological heterogeneity. While immunotherapy has revolutionized the treatment of various malignancies, its application in prostate cancer has been met with limited success in broad patient populations. This is largely because prostate tumors are often "immunologically cold," characterized by a low mutational burden and minimal immune cell infiltration. However, the paradigm is shifting. Emerging evidence demonstrates that the efficacy of the immune checkpoint inhibitor Nivolumab is not uniform across all prostate cancers. Instead, its therapeutic potential can be unlocked when applied to specific, molecularly-defined subtypes, particularly as part of combination regimens.
This guide provides an in-depth comparison of Nivolumab's efficacy across these distinct subtypes. We will dissect the mechanistic rationale for its use, present key experimental data from clinical trials, and offer detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape and future directions.
Section 1: Nivolumab's Core Mechanism of Action: Releasing the Immune Brakes
Nivolumab is a fully human immunoglobulin G4 (IgG4) monoclonal antibody that functions as an immune checkpoint inhibitor.[1][2] Its primary target is the programmed death-1 (PD-1) receptor expressed on the surface of activated T-cells.[3][4] In a healthy immune system, the interaction of PD-1 with its ligands, PD-L1 and PD-L2, acts as a brake, preventing excessive T-cell activity and autoimmunity. However, many cancer cells exploit this pathway by overexpressing PD-L1, effectively engaging this "off switch" on T-cells and evading immune destruction.[4][5]
Nivolumab competitively binds to the PD-1 receptor, physically blocking the interaction with PD-L1 and PD-L2.[2] This action releases the inhibitory signal, thereby restoring the cytotoxic function of tumor-infiltrating T-cells and enabling them to recognize and attack cancer cells.[1][2]
Section 2: Limited Efficacy of Monotherapy in Unselected Prostate Cancer
Initial investigations of PD-1/PD-L1 inhibitors as monotherapy in unselected metastatic castration-resistant prostate cancer (mCRPC) were disappointing, reinforcing the notion of prostate cancer as an immunologically "cold" disease.[6][7]
A key phase II trial evaluating Nivolumab in patients with mCRPC who had progressed after docetaxel chemotherapy demonstrated only modest clinical activity. The overall prostate-specific antigen (PSA) response rate (a decline of ≥50% from baseline, or PSA50) was just 10.5% (4 out of 38 patients).[6] Furthermore, the large-scale Phase 3 CheckMate 7DX trial, which tested Nivolumab in combination with standard-of-care docetaxel, failed to meet its primary endpoints. The addition of Nivolumab did not result in a statistically significant improvement in radiographic progression-free survival (rPFS) or overall survival (OS) for patients with mCRPC.[8] These results underscore the necessity of moving beyond a one-size-fits-all approach and identifying specific patient subsets who are most likely to benefit.
Section 3: A Biomarker-Driven Strategy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
The true potential of Nivolumab in mCRPC emerges when therapy is guided by biomarkers that identify tumors with pre-existing immunogenicity. The most promising results have been observed in combination therapies targeting distinct molecular vulnerabilities.
Subtype: Tumors with Defective DNA Damage Repair (dDRD)
Causality Behind Experimental Choice: Tumors with defects in DNA damage repair genes (such as BRCA1, BRCA2, ATM) accumulate a higher number of genetic mutations. This can lead to the production of novel proteins, or "neoantigens," which are more easily recognized by the immune system. The hypothesis is that these "hotter" tumors are more susceptible to immune checkpoint blockade.
Comparative Efficacy: While one study found that the presence of DRD did not predict a response to Nivolumab monotherapy[6][9], combining Nivolumab with other agents that exploit or enhance this vulnerability has proven effective.
-
Alternative 1: Nivolumab + Ipilimumab (Anti-CTLA-4): The phase II NEPTUNES trial specifically enrolled mCRPC patients with a positive "immunogenic signature" (ImS+), defined by mismatch repair deficiency (MMRD), DRD gene loss, and/or high inflammatory infiltrate.[10][11] In this biomarker-selected population, the combination of Nivolumab and Ipilimumab demonstrated significant antitumor activity, with higher response rates observed in patients with MMRD and BRCA2 loss.[10]
-
Alternative 2: Nivolumab + Rucaparib (PARP Inhibitor): The CheckMate 9KD trial evaluated Nivolumab plus the PARP inhibitor rucaparib. This combination was found to be active in mCRPC patients with homologous recombination deficiency (HRD), particularly those harboring BRCA1/2 mutations.[12] The rationale is that PARP inhibition further destabilizes DNA in dDRD cells, potentially increasing neoantigen presentation and synergizing with checkpoint blockade.
| Treatment Regimen | Patient Subtype (mCRPC) | Objective Response Rate (ORR) | PSA50 Response Rate | Key Finding |
| Nivolumab Monotherapy | Post-docetaxel, DRD+ | 50% | 18.2% | DRD status was not statistically predictive of response compared to DRD- patients.[6] |
| Nivolumab + Ipilimumab | ImS+ (including DRD) | 32% (Overall) | - | Response rates were highest in MMRD (7/10) and BRCA2 loss (4/8) subgroups.[10][11] |
| Nivolumab + Rucaparib | HRD+, post-chemotherapy | 16% | 13% | The combination is active, especially in patients with BRCA1/2 mutations.[12] |
Subtype: AR-V7-Expressing Tumors
Causality Behind Experimental Choice: The androgen receptor splice variant 7 (AR-V7) is associated with resistance to modern hormonal therapies and a very aggressive disease course.[13] Some evidence suggests that AR-V7-positive tumors may have a higher rate of underlying DNA repair defects, providing a rationale for testing immunotherapy.[14]
Comparative Efficacy: In a small phase II trial, the combination of Nivolumab and Ipilimumab was tested in patients with AR-V7-positive mCRPC. While the overall response was modest, a clear signal of efficacy was observed in the subset of patients who were both AR-V7-positive and had co-occurring DRD mutations.[13] Of the 15 patients, six had DRD mutations, and this subgroup appeared to derive the most benefit.[13] This highlights that AR-V7 alone may be insufficient as a biomarker, but its presence with dDRD could identify a highly responsive population.
Section 4: Efficacy in Earlier and High-Risk Prostate Cancer
The success of biomarker-driven strategies in advanced disease has prompted investigations into using Nivolumab in earlier stages of prostate cancer, where the immune system may be more robust and amenable to modulation.
Subtype: High-Risk Localized (Gleason Grade Group 5) Cancer
Causality Behind Experimental Choice: Gleason Grade Group 5 (GG5) represents the most aggressive form of localized prostate cancer with a high risk of recurrence and metastasis. The goal of adding immunotherapy to standard-of-care (SOC) trimodality therapy (androgen deprivation therapy, external beam radiation, and brachytherapy) is to eliminate micrometastatic disease and induce a durable, systemic anti-tumor immune memory.
Comparative Efficacy: A phase 2 trial demonstrated promising results for this approach. The addition of four doses of Nivolumab to SOC therapy significantly improved outcomes.[15][16]
| Endpoint | Nivolumab + SOC Trimodality | Historical / Contemporary Control | Statistical Significance |
| 2-Year Freedom from Biochemical Recurrence (FFBR) | 90.3% | 75% (Historical) | P = .025[15][16] |
| 3-Year Freedom from Biochemical Recurrence (FFBR) | 90.4% | 68.8% (Contemporary) | P = .027[15][16] |
These findings suggest that early intervention with immunotherapy in a high-risk, immunologically-primed setting (post-radiation) could be a highly effective strategy.
Subtype: Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)
Causality Behind Experimental Choice: There is preclinical and clinical evidence that both androgen deprivation therapy (ADT) and chemotherapy can have immunomodulatory effects.[17][18] They can induce immunogenic cell death and alter the tumor microenvironment, potentially making tumors more susceptible to checkpoint inhibitors. A phase II trial is currently investigating a triplet combination of Nivolumab, docetaxel, and ADT in patients with mHSPC who have dDRD or inflamed tumors, aiming to leverage this potential synergy.[17][19]
Section 5: Key Experimental Protocols & Workflows
Reproducibility and methodological rigor are paramount. The following are condensed, step-by-step protocols based on the methodologies of key clinical trials.
Protocol 1: Combination Immunotherapy for ImS+ mCRPC (Adapted from NEPTUNES)
-
Patient Selection & Biomarker Screening:
-
Enroll patients with histologically confirmed mCRPC progressing on at least one prior line of therapy.
-
Perform comprehensive genomic profiling on tumor tissue or ctDNA to identify ImS+ status:
-
MMRD: Test for loss of MLH1, MSH2, MSH6, PMS2 by immunohistochemistry or MSI-high status by PCR/NGS.
-
DRD: Sequence for pathogenic mutations in genes such as BRCA1, BRCA2, ATM, PALB2, etc.
-
High Inflammatory Infiltrate: Assess tumor tissue via IHC for high CD3+/CD8+ T-cell density.
-
-
-
Treatment Administration (Cohort 1 - Higher Efficacy):
-
Administer Nivolumab at 1 mg/kg and Ipilimumab at 3 mg/kg intravenously.
-
Repeat treatment every 3 weeks for a total of 4 cycles.
-
Following the combination phase, administer Nivolumab monotherapy at 480 mg every 4 weeks for up to 10 cycles.
-
-
Response Assessment:
-
Primary Endpoint: Composite Response Rate (CRR).
-
Perform radiographic imaging (CT/MRI, bone scan) at baseline and every 9-12 weeks.
-
Monitor PSA levels at baseline and before each treatment cycle.
-
Assess circulating tumor cell (CTC) counts at baseline and specified time points.
-
Monitor for treatment-related adverse events (TRAEs), with particular attention to immune-related adverse events (irAEs).
-
Protocol 2: Clinical Trial Workflow for Biomarker-Selected Therapy
The successful implementation of these targeted strategies relies on a robust and integrated clinical trial workflow.
Section 6: Synthesis and Future Directions
The evidence compellingly shows that Nivolumab, when used strategically, has a definitive role in the treatment of specific prostate cancer subtypes. The era of treating prostate cancer as a single disease is ending, replaced by a more precise, molecularly-guided approach.
Key Takeaways:
-
Monotherapy is Ineffective: Nivolumab monotherapy has failed to demonstrate significant benefit in unselected mCRPC.
-
Biomarkers are Crucial: Efficacy is largely confined to biomarker-selected populations, primarily those with defects in DNA damage repair pathways (dDRD, MMRD).
-
Combination is Key: The most promising results come from combining Nivolumab with other agents, such as the CTLA-4 inhibitor Ipilimumab or PARP inhibitors like Rucaparib, to create synergistic anti-tumor effects.
-
Early Intervention Shows Promise: Moving immunotherapy to earlier, high-risk disease settings, such as in GG5 prostate cancer, may prevent recurrence and improve long-term outcomes.
The path forward will involve standardizing biomarker testing, developing novel combinations to overcome resistance, and optimizing dosing schedules to mitigate the significant toxicity that can accompany dual checkpoint blockade.[20] As our understanding of the prostate tumor microenvironment deepens, so too will our ability to precisely deploy powerful immunotherapies like Nivolumab to benefit the right patients at the right time.
References
-
Nivolumab in Men with Metastatic Castration-resistant Prostate Cancer. NIHR. [Link]
-
Nivolumab. National Cancer Institute. [Link]
-
Combination Immunotherapy (Nivolumab and Ipilimumab) in Treating Patients with CDK12 Loss and Metastatic Prostate Cancer or Other Metastatic Cancers, IMPACT Study. National Cancer Institute. [Link]
-
Nivolumab in Patients with Metastatic Castration-Resistant Prostate Cancer with and without DNA Repair Defects. AACR Journals. [Link]
-
Nivolumab plus rucaparib for metastatic castration-resistant prostate cancer: results from the phase 2 CheckMate 9KD trial. Journal for ImmunoTherapy of Cancer. [Link]
-
Combination immunotherapy for metastatic prostate cancer shows promise. UCL. [Link]
-
Nivolumab in combination with rucaparib for metastatic castration-resistant prostate cancer with prior chemotherapy. NIHR Innovation Observatory. [Link]
-
Nivolumab Combined With Ipilimumab Shows Activity in Prostate Cancer Subsets. The ASCO Post. [Link]
-
Nivolumab/Ipilimumab Showcases Significant Antitumor Activity in Metastatic CRPC. OncLive. [Link]
-
A trial of nivolumab and ipilimumab for men with prostate cancer (NEPTUNES). Cancer Research UK. [Link]
-
Nivolumab. NCBI Bookshelf. [Link]
-
Nivolumab. Wikipedia. [Link]
-
"A Phase 2 Study of Nivolumab in Patients with High-Risk Biochemically Recurrent Prostate Cancer". Dana-Farber Cancer Institute. [Link]
-
Nivolumab, Docetaxel, and Androgen Deprivation Therapy for the Treatment of Metastatic, Hormone-Sensitive Prostate Cancer with DNA Damage Repair Defects or Inflamed Tumors. National Cancer Institute. [Link]
-
Immunotherapy combo may help some PCa patients. Urology Times. [Link]
-
Nivolumab as Programmed Death-1 (PD-1) Inhibitor for Targeted Immunotherapy in Tumor. Dovepress. [Link]
-
What are the molecular and cellular mechanisms of action of NIVOLUMAB in OPDIVO therapy?. R Discovery. [Link]
-
Nivolumab and Ipilimumab for Metastatic Castration-Resistant Prostate Cancer With an Immunogenic Signature: The Multicenter, Two-Cohort, Phase II NEPTUNES Study. PubMed. [Link]
-
Nivolumab in Patients with Metastatic Castration-Resistant Prostate Cancer with and without DNA Repair Defects. PubMed. [Link]
-
UCSD Prostate Cancer Trial → Nivolumab + Docetaxel + ADT in mHSPC Patients With DDRD or Inflamed Tumors. UC San Diego Health. [Link]
-
Nivolumab and Ipilimumab for Metastatic Castration-Resistant Prostate Cancer With an Immunogenic Signature: The Multicenter, Two-Cohort, Phase II NEPTUNES Study. ASCO Publications. [Link]
-
Effect of androgen deprivation therapy combined with nivolumab on the systemic antitumor immune response in castration-sensitive prostate cancer. ASCO Publications. [Link]
-
PD-1/PD-L1 Pathway Inhibitors in Advanced Prostate Cancer. PMC. [Link]
-
Nivolumab and BMS-986253 for Hormone-Sensitive Prostate Cancer. Prostate Cancer Clinical Trials Consortium. [Link]
-
Nivolumab plus SOC associated with improved FFBR in GG5 prostate cancer. UroToday. [Link]
-
Study provides path for new immunotherapy approaches to prostate cancer. MD Anderson Cancer Center. [Link]
-
The roles of PD-1/PD-L1 in the prognosis and immunotherapy of prostate cancer. Nature. [Link]
-
Nivolumab plus Ipilimumab, with or without Enzalutamide, in AR-V7-expressing Metastatic Castration-Resistant Prostate Cancer: A Phase-2 Nonrandomized Clinical Trial. PMC. [Link]
-
Nivolumab/RT Improves Biochemical Recurrence Outcomes in Prostate Cancer. OncLive. [Link]
-
New Checkpoint Inhibitor Approach Proposed in Prostate Cancer. OncLive. [Link]
Sources
- 1. Nivolumab - NCI [dctd.cancer.gov]
- 2. Nivolumab as Programmed Death-1 (PD-1) Inhibitor for Targeted Immunotherapy in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nivolumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Nivolumab - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nivolumab Combined With Ipilimumab Shows Activity in Prostate Cancer Subsets - The ASCO Post [ascopost.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Nivolumab in Patients with Metastatic Castration-Resistant Prostate Cancer with and without DNA Repair Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nivolumab and Ipilimumab for Metastatic Castration-Resistant Prostate Cancer With an Immunogenic Signature: The Multicenter, Two-Cohort, Phase II NEPTUNES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. urologytimes.com [urologytimes.com]
- 14. Nivolumab plus Ipilimumab, with or without Enzalutamide, in AR-V7-expressing Metastatic Castration-Resistant Prostate Cancer: A Phase-2 Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urologytimes.com [urologytimes.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Facebook [cancer.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. UCSD Prostate Cancer Trial → Nivolumab + Docetaxel + ADT in mHSPC Patients With DDRD or Inflamed Tumors [clinicaltrials.ucsd.edu]
- 20. onclive.com [onclive.com]
Safety Operating Guide
A Guide to the Safe Disposal of Specialized Chemical Agents: Deconstructing the "Cfg-920" Designation
As laboratory professionals, our commitment to innovation is matched only by our dedication to safety. The proper handling and disposal of chemical reagents are paramount to protecting ourselves, our colleagues, and our environment. This guide addresses the procedural nuances of disposing of a substance designated "Cfg-920."
Initial research reveals that "Cfg-920" is not a unique chemical identifier. Instead, it is a designation used for several vastly different commercial and research materials, including:
-
CFG920 (Novartis): A potent, orally administered investigational drug designed as a dual CYP17 and CYP11B2 inhibitor for treating castration-resistant prostate cancer.[1]
-
TEGO® Airex 920: A polymer-based deaerator used in industrial applications, classified as harmful to aquatic life.[2]
-
WDS Dynaflex 920: A commercial elastomeric sealant with warnings for irritation and sensitization.[3]
-
SB-920: A coil cleaner containing corrosive acids, including hydrofluoric acid.[4]
Disposing of a potent pharmaceutical compound using procedures designed for a commercial sealant would be a critical and dangerous error. Therefore, the first and most crucial step in any disposal procedure is to positively identify the substance in your possession.
This guide will establish a universal framework for chemical disposal, using the investigational drug CFG920 (Novartis) as a case study to illustrate the principles of handling a potent, biologically active compound.
Part 1: The Universal Pre-Disposal Protocol: Identify and Assess
Before any disposal action is taken, a rigorous assessment is mandatory. This protocol ensures that all subsequent actions are informed by the specific hazards of the material.
Step 1: Positive Identification via Safety Data Sheet (SDS)
The manufacturer or supplier is required to provide an SDS (formerly MSDS) for any hazardous material. This document is the authoritative source for all safety, handling, and disposal information.
-
Action: Locate the SDS for your specific "Cfg-920." Do not proceed without it. If the SDS is missing, quarantine the material in a clearly labeled, sealed secondary container in a designated hazardous waste accumulation area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Step 2: Hazard Characterization
The SDS for your substance will contain a "Hazards Identification" section (Section 2) and "Toxicological Information" (Section 11). For a potent compound like the investigational drug CFG920, we must assume high biological activity and potential cytotoxicity.
-
Causality: Understanding the specific hazards (e.g., cytotoxic, mutagenic, corrosive, flammable) dictates the required Personal Protective Equipment (PPE), segregation of waste streams, and the ultimate disposal pathway. An incorrect assessment at this stage invalidates the entire disposal process.
Step 3: Consult Institutional and Regulatory Guidelines
Disposal of chemical waste is governed by local, state, and federal regulations. Your institution's EHS department is your primary resource for navigating these requirements.
-
Action: Always consult your EHS office. They will provide specific guidance on approved waste containers, labeling requirements, and pickup schedules. Never discharge chemical waste down the drain or place it in regular trash unless explicitly permitted by EHS for a specific, neutralized, and decontaminated waste stream.
Part 2: Case Study: Disposal Protocol for CFG920 (Novartis), an Investigational Pharmaceutical Compound
The following protocol is an illustrative example based on the known properties of the investigational drug CFG920.[1] This procedure is designed for a potent, non-steroidal, biologically active small molecule and should be adapted based on the specific guidance in the material's SDS.
Hazard & PPE Summary
| Hazard Class | Required Personal Protective Equipment (PPE) |
| Potent/Cytotoxic Compound | Double Nitrile Gloves, Disposable Lab Coat, ANSI Z87.1-rated Safety Goggles |
| Fine Powder/Aerosol Risk | Use of a certified chemical fume hood is mandatory . A fit-tested N95 or higher respirator may be required for bulk handling. |
| Liquid Solutions | Chemical-resistant apron over lab coat. |
Experimental Workflow: Waste Stream Segregation & Disposal
The following diagram outlines the decision-making process for segregating and disposing of waste contaminated with a potent compound like CFG920.
Caption: Decision workflow for segregating CFG920-contaminated waste.
Step-by-Step Methodologies
1. Disposal of Contaminated Solid Waste (Non-Sharps):
-
Applicability: Contaminated gloves, bench paper, plastic tubes, pipette tips, and vials.
-
Procedure:
-
Working within a chemical fume hood, collect all contaminated solid waste.
-
Place items directly into a designated "Trace Chemotherapeutic Waste" container. This is typically a yellow puncture-resistant bin lined with a yellow bag.
-
Do not overfill the container. Once three-quarters full, securely close the lid.
-
Label the container with the appropriate hazardous waste tag as supplied by your EHS department. Include the primary constituent (CFG920) and any other contaminants.
-
Move the sealed container to your laboratory's designated satellite accumulation area for EHS pickup.
-
2. Disposal of Contaminated Sharps:
-
Applicability: Needles, syringes, contaminated glass slides, Pasteur pipettes, or broken glassware.
-
Procedure:
-
Immediately place any contaminated sharp into a designated, puncture-proof sharps container labeled "Cytotoxic Sharps" or "Chemotherapy Sharps."
-
Causality: This prevents accidental punctures and exposure. Standard sharps containers may not be destined for the high-temperature incineration required for cytotoxic compounds. Using the correct container is critical for downstream handler safety.
-
Follow steps 1.3-1.5 for container closure, labeling, and storage.
-
3. Disposal of Liquid Waste:
-
Applicability: Unused stock solutions, experimental supernatants, instrument effluent containing CFG920.
-
Procedure:
-
Segregate liquid waste based on solvent type. Halogenated solvents (e.g., dichloromethane, chloroform) must never be mixed with non-halogenated solvents (e.g., methanol, acetonitrile, DMSO).
-
Causality: Mixing these waste streams dramatically increases the cost and complexity of disposal via incineration. Proper segregation is a key principle of responsible and cost-effective waste management.
-
Using a funnel, carefully decant liquid waste into the appropriate, labeled waste container (e.g., "Non-Halogenated Waste Solvent").
-
Ensure the container is properly vented and stored in secondary containment to prevent spills.
-
Keep a waste log sheet for each container, documenting the addition of CFG920 and its approximate concentration.
-
Follow steps 1.3-1.5 for container closure, labeling, and storage.
-
4. Decontamination of Surfaces and Equipment:
-
Procedure:
-
Prepare a decontamination solution known to be effective against similar compounds. A common procedure involves a sequence of wipes:
-
Wipe 1: 2% sodium hypochlorite solution (freshly prepared) or other EHS-approved deactivating agent.
-
Wipe 2: 70% ethanol or isopropanol to remove the bleach residue.
-
Wipe 3: Deionized water.
-
-
All wipes used in this process must be disposed of as "Trace Chemotherapeutic Waste" as described in protocol 1.
-
For non-disposable equipment (e.g., glassware, magnetic stir bars), rinse with a suitable solvent that solubilizes CFG920. This rinseate must be collected and disposed of as liquid chemical waste (Protocol 3). Follow with a standard laboratory washing procedure.
-
By adhering to this rigorous framework of identification, assessment, and procedural execution, you ensure that the disposal of specialized chemical agents like "Cfg-920" is conducted with the highest standards of safety and scientific integrity. Always remember: the Safety Data Sheet and your EHS department are your definitive guides.
References
-
CFG-920 – All About Drugs . All About Drugs. [Link]
-
A Study of Oral CFG920 in Patients With Castration Resistant Prostate Cancer . ClinicalTrials.gov. [Link]
-
WDS Dynaflex 920 Premium Exterior Elastomeric Sealant Clear MSDS . CX1. [Link]
-
Safety data sheet - Trade name: GD 920 A Comp . Squarespace. [Link]
-
SB-920 MSDS . Scribd. [Link]
-
TEGO® Airex 920 - SAFETY DATA SHEET . Evonik. [Link]
Sources
Understanding the Hazard: Why Paclitaxel Demands Respect
As a Senior Application Scientist, I understand the critical importance of safety and precision when handling potent compounds in a laboratory setting. While "Cfg-920" is a placeholder in your query, this guide will use Paclitaxel as a model cytotoxic agent to provide the essential, in-depth safety and handling information you require. Paclitaxel is a widely used chemotherapeutic and research compound with well-documented hazards, making it an excellent subject for establishing rigorous safety protocols.
This guide is structured to provide a comprehensive operational framework, moving from understanding the inherent risks to implementing practical, step-by-step procedures for safe handling and disposal. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Paclitaxel is a potent antineoplastic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] While this is its therapeutic strength, it also presents significant occupational hazards. Exposure to Paclitaxel can cause skin and eye irritation, respiratory irritation, and may cause genetic defects and damage fertility.[2] Therefore, minimizing exposure is paramount. The primary routes of occupational exposure include inhalation of aerosols or dust, skin absorption, and accidental ingestion.[3][4]
Core Defense: Personal Protective Equipment (PPE) for Handling Paclitaxel
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum recommended PPE for various tasks involving Paclitaxel. It is essential to always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS).
| Task | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Weighing Powder | Double Nitrile Gloves | Disposable Gown | Safety Goggles & Face Shield | N95 or higher rated respirator |
| Reconstituting | Double Nitrile Gloves | Disposable Gown | Safety Goggles | Required |
| Cell Culture Work | Nitrile Gloves | Lab Coat | Safety Glasses | Not typically required in a BSC |
| Animal Handling | Double Nitrile Gloves | Disposable Gown | Safety Goggles | Recommended |
| Waste Disposal | Double Nitrile Gloves | Lab Coat | Safety Glasses | Not typically required |
| Spill Cleanup | Double Nitrile Gloves | Disposable Gown | Safety Goggles & Face Shield | N95 or higher rated respirator |
Note: Always use powder-free nitrile gloves tested for use with chemotherapy drugs.[5] Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Protocol for Safe Handling
The following protocol details the safe reconstitution of Paclitaxel powder, a common procedure in a research setting.
Objective: To safely prepare a stock solution of Paclitaxel in DMSO.
Materials:
-
Paclitaxel powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped vials
-
Micropipettes and sterile, filtered tips
-
Absorbent pads
-
Cytotoxic waste container
-
Spill kit
Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Work within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1]
-
Line the work surface of the BSC or fume hood with an absorbent pad.
-
-
Reconstitution:
-
Carefully weigh the desired amount of Paclitaxel powder in a tared, sterile vial.
-
Slowly add the calculated volume of DMSO to the vial.
-
Cap the vial securely and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped vials to protect from light.[1]
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C.
-
-
Cleanup:
-
Dispose of all contaminated materials, including pipette tips, vials, and absorbent pads, in a designated cytotoxic waste container.
-
Wipe down the work surface of the BSC or fume hood with an appropriate deactivating agent (e.g., 70% ethanol followed by a surface cleaner).
-
Doff PPE in the correct order to avoid cross-contamination and dispose of it in the cytotoxic waste container.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Managing Paclitaxel Waste
All materials that come into contact with Paclitaxel are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[6]
Waste Segregation:
-
Sharps: Needles, syringes, and glass vials should be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.
-
Solid Waste: Gloves, gowns, absorbent pads, and other contaminated materials should be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.
-
Liquid Waste: Unused Paclitaxel solutions should be collected in a designated, sealed container for hazardous chemical waste. Do not pour Paclitaxel waste down the drain.[2]
The following diagram illustrates the decision-making process for proper waste segregation:
Caption: Workflow for Segregating Paclitaxel-Contaminated Waste.
Emergency Protocols: Spill Management
In the event of a Paclitaxel spill, immediate and correct action is crucial to prevent exposure.
Spill Response:
-
Alert: Immediately alert others in the area and restrict access to the spill.
-
Contain: Use a cytotoxic spill kit to contain the spill. Cover liquid spills with absorbent pads and gently cover powder spills to avoid aerosolization.
-
Clean: Wearing appropriate PPE, carefully clean the spill area from the outer edge inwards.
-
Decontaminate: Decontaminate the area with an appropriate cleaning agent.
-
Dispose: Dispose of all cleanup materials as cytotoxic waste.
-
Report: Report the spill to your institution's safety officer and complete any necessary documentation.[7]
The following diagram illustrates the spill response workflow:
Caption: Workflow for Responding to a Paclitaxel Spill.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling Paclitaxel and other cytotoxic compounds, ensuring a safe and productive research environment.
References
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (n.d.). Retrieved from [Link]
-
Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2). Retrieved from [Link]
-
Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025, February 6). Retrieved from [Link]
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204.
- Safe handling of cytotoxics: guideline recommendations. (2015). Current Oncology, 22(Suppl 1), S27–S37.
-
Safe handling of cytotoxic drugs in the workplace. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Paclitaxel. (2020, March 9). Retrieved from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Retrieved from [Link]
-
Paclitaxel Protein- Bound Particles for Injectable Suspension (Albumin-Bound) Lyophilized Powder - Safety Data Sheet. (2023, April 10). Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Retrieved from [Link]
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204.
-
Standard Operating Procedure for Paclitaxel (Taxol) in Animals. (n.d.). Retrieved from [Link]
-
Paclitaxel for Injection, USP. (2014, February 14). Retrieved from [Link]
-
Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Retrieved from [Link]
-
Paclitaxel - European Directorate for the Quality of Medicines & HealthCare. (n.d.). Retrieved from [Link]
-
Paclitaxel - Taxol®. (2017, September 6). Retrieved from [Link]
- ASHP Guidelines on Handling Hazardous Drugs. (2018). American Journal of Health-System Pharmacy, 75(24), 1996–2031.
-
Can I use paclitaxel from hospital in lab-based biology assay? (2012, December 3). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. academic.oup.com [academic.oup.com]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 7. ipservices.care [ipservices.care]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
